5,7-Dibromo-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRPGDOWFWBUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581297 | |
| Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923977-18-8 | |
| Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIBROMO-1-INDANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5,7-Dibromo-1-indanone
An In-Depth Technical Guide to the Chemical Properties and Applications of 5,7-Dibromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural features and versatile reactivity. The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is one such "privileged scaffold"[1][2]. Its derivatives are central to a multitude of biologically active compounds and natural products.[3][4][5]. This compound, a strategically halogenated derivative, represents a particularly powerful building block. The presence of two bromine atoms on the aromatic ring not only modulates the electronic properties of the molecule but also provides two distinct, reactive handles for advanced synthetic transformations, such as metal-catalyzed cross-coupling reactions.
This guide offers a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its chemical behavior and synthetic utility. As a Senior Application Scientist, the focus is on providing field-proven insights into its properties, synthesis, reactivity, and applications, empowering researchers to leverage this versatile intermediate in their drug discovery and materials science endeavors.
Core Physicochemical Properties
A foundational understanding of a chemical's physical properties is critical for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 923977-18-8 | [6][7][8][9] |
| Molecular Formula | C₉H₆Br₂O | [7][9] |
| Molecular Weight | 289.95 g/mol | [6][7][9] |
| Appearance | Solid | [7] |
| Melting Point | 143-148 °C | [7][9] |
| IUPAC Name | 5,7-dibromo-2,3-dihydroinden-1-one | [9] |
| SMILES | C1CC(=O)C2=C(C=C(C=C21)Br)Br | [9] |
| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N | [7][9] |
Note: Physical properties such as boiling point and solubility in various organic solvents are not consistently reported across public datasheets but are expected to be similar to other brominated aromatic ketones, with good solubility in solvents like dichloromethane, chloroform, and ethyl acetate, and low solubility in water.[10][11]
Synthesis and Mechanistic Considerations
The construction of the indanone core is a classic undertaking in organic synthesis, with several established methodologies. The most prevalent and industrially scalable approach is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[3][4] This powerful reaction facilitates the formation of the five-membered ring fused to the aromatic system.
The synthesis of this compound would logically proceed from a precursor already bearing the desired dibromo substitution pattern, namely 3-(3,5-dibromophenyl)propanoic acid. The cyclization is typically promoted by a strong acid, which serves to generate the key acylium ion intermediate that then undergoes electrophilic aromatic substitution.
Exemplary Experimental Protocol: Friedel-Crafts Cyclization
The following protocol is a representative, self-validating procedure for the synthesis of an indanone via intramolecular Friedel-Crafts acylation. The causality behind each step is explained to provide a deeper understanding.
-
Reagent Preparation & Inert Atmosphere:
-
Step: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(3,5-dibromophenyl)propanoic acid (1.0 eq).
-
Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which would quench the strong acid catalyst and inhibit the formation of the reactive acylium ion.
-
-
Reaction Initiation:
-
Step: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask.
-
Causality: PPA serves as both the solvent and the strong acid catalyst. Its high viscosity ensures an even distribution of heat, while its dehydrating nature effectively promotes the formation of the acylium ion from the carboxylic acid precursor.[3]
-
-
Cyclization Reaction:
-
Step: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to overcome the activation energy of the reaction. Vigorous stirring is essential to ensure homogeneity in the viscous PPA medium. TLC is a critical self-validating step to confirm the consumption of the starting material and the formation of a new, typically less polar, product spot.
-
-
Work-up and Quenching:
-
Step: Allow the mixture to cool to room temperature, then pour it slowly and carefully onto crushed ice with stirring.
-
Causality: This step quenches the reaction by hydrolyzing the PPA and precipitating the organic product, which is insoluble in the aqueous acidic medium. The process is highly exothermic and must be performed cautiously.
-
-
Extraction and Purification:
-
Step: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Causality: Extraction separates the desired product from the aqueous phase. The sodium bicarbonate wash neutralizes any residual acid, and the brine wash removes excess water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.
-
-
Isolation:
-
Step: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
-
Causality: Evaporation of the solvent yields the crude product. Purification is necessary to remove any unreacted starting material or side products, providing the final, high-purity this compound.
-
Spectral Data Analysis: Confirming the Structure
Structural elucidation and purity confirmation are paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of this compound.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1700-1720 cm⁻¹ , which is characteristic of a conjugated ketone (carbonyl, C=O) group.[12] Additional peaks in the aromatic region (~1600 cm⁻¹) and the C-H stretching region (~2850-3000 cm⁻¹) would also be present.[12]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The aliphatic portion of the molecule would present as two triplets, each integrating to 2H, representing the two adjacent methylene (-CH₂-) groups.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct carbon signals. A key signal would appear significantly downfield (typically >190 ppm ), corresponding to the carbonyl carbon.[13] The spectrum would also show four signals for the aromatic carbons (two brominated, two protonated) and two signals for the aliphatic methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺). A critical feature would be the isotopic pattern of two bromine atoms, resulting in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
Chemical Reactivity: A Hub for Synthetic Diversification
The synthetic power of this compound lies in its trifunctional nature: the reactive ketone, the activated methylene position, and the two C-Br bonds on the aromatic ring.
-
Reactions at the Carbonyl Group: The ketone can undergo a wide range of classical carbonyl chemistry, including reduction to the corresponding alcohol, Grignard additions to introduce new carbon substituents, and Wittig reactions to form alkenes.
-
Reactions at the α-Methylene Position: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, or further halogenation at this position.[14]
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most significant application. The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (coupling with boronic acids), Buchwald-Hartwig amination (forming C-N bonds), and Sonogashira coupling (forming C-C triple bonds).[1][2] This allows for the sequential and regioselective introduction of a vast array of molecular fragments, making it an ideal scaffold for building libraries of complex molecules for drug screening.
Applications in Drug Discovery
The indanone scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its rigid bicyclic structure is ideal for orienting functional groups in a precise three-dimensional arrangement to interact with biological targets like enzymes and receptors.
-
Scaffold for Bioactive Molecules: Derivatives of indanone have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][15] For instance, the core of Donepezil, a drug used for treating Alzheimer's disease, is structurally related to indanone.[1]
-
Inhibitors of E3 Ubiquitin Ligase: Recent computational studies have identified indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a well-known target for immunomodulatory drugs.[16] The ability to easily functionalize the 5- and 7-positions of this compound makes it an excellent starting point for synthesizing novel Cereblon modulators.
-
Anti-inflammatory Agents: Indanone analogues have been synthesized and evaluated as potent anti-inflammatory agents that can inhibit the production of nitric oxide (NO) in cellular models, suggesting their potential in treating inflammatory diseases.[15]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][17][18]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[19][20]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[18][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][21]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[17]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for researchers. The dual bromine substituents serve as key anchor points for sophisticated molecular engineering through cross-coupling chemistry, enabling the rapid generation of diverse and complex molecules. For professionals in drug discovery and materials science, a thorough understanding of the principles outlined in this guide is essential for unlocking the full potential of this powerful synthetic building block.
References
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- 14. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 16. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
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5,7-Dibromo-1-indanone CAS number 923977-18-8
An In-Depth Technical Guide to 5,7-Dibromo-1-indanone CAS Number: 923977-18-8
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of the versatile 1-indanone scaffold. The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active compounds.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, spectroscopic signature, synthetic strategies, and key applications of this compound. Particular emphasis is placed on its role as a pivotal building block in synthetic chemistry, where the two bromine atoms serve as versatile functional handles for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
The 1-Indanone Scaffold: A Foundation for Discovery
The 1-indanone framework, a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring, is a cornerstone in the synthesis of biologically active compounds.[1][2][5][6] Its rigid conformation and aromatic nature make it an ideal starting point for developing agents targeting a wide array of biological systems. Derivatives of 1-indanone have shown significant potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[4][5][6] Notably, the core structure is found in established pharmaceuticals, such as Donepezil for Alzheimer's disease, underscoring its therapeutic relevance.[1][7]
This compound emerges as a strategically functionalized intermediate. The introduction of bromine atoms at the C5 and C7 positions of the aromatic ring does not merely add molecular weight; it activates the molecule for a host of subsequent chemical transformations. These halogens are excellent leaving groups in modern synthetic reactions, providing a direct pathway to novel, highly substituted indanone derivatives with potential for new drug candidates.[1][2]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physical characteristics of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 923977-18-8 | [8][9][10][11] |
| Molecular Formula | C₉H₆Br₂O | [8][9][11] |
| Molecular Weight | 289.95 g/mol | [8][9][11] |
| Physical Form | Solid | [8] |
| Melting Point | 143-147 °C | [8] |
| Purity | Typically ≥97% | [8][11][12] |
| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N | [8][9] |
Spectroscopic Characterization
While a dedicated spectrum for this specific compound is not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the principles of NMR, IR, and Mass Spectrometry, the following spectral features are expected.[13][14]
-
¹H NMR: The proton NMR spectrum would be distinct. The two aromatic protons would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two distinct triplets (integrating to 2H each) in the upfield region (typically δ 2.5-3.5 ppm), corresponding to the CH₂ groups adjacent to the carbonyl and the aromatic ring.
-
¹³C NMR: The carbon NMR would show nine distinct signals. A signal in the downfield region (δ > 190 ppm) would confirm the presence of the ketone carbonyl carbon.[15] Aromatic carbon signals would appear in the δ 110-150 ppm range, with the two carbons bonded to bromine being significantly influenced. Two aliphatic carbon signals would be present in the upfield region.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band around 1700-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone.[13][15][16]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion (M⁺) would appear as a triplet of peaks at m/z values corresponding to [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the direct bromination of the 1-indanone starting material. The choice of reaction conditions is critical to ensure regioselectivity, favoring substitution on the aromatic ring over the α-carbon of the ketone.
Synthetic Workflow
The logical pathway involves an electrophilic aromatic substitution reaction. The benzene ring of 1-indanone is activated towards electrophiles, and the presence of the carbonyl group directs substitution.
Caption: Synthetic workflow for this compound.
Proposed Synthetic Protocol
This protocol is a representative procedure based on established methods for the bromination of aromatic ketones.[15][17]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1-indanone (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane.
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) (approx. 0.1 eq), to the solution and stir to form a suspension.
-
Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (2.1 eq) in the same solvent via the dropping funnel over 30-60 minutes. The causality for slow addition at low temperature is to control the exothermic reaction and minimize the formation of polybrominated or isomerized byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium thiosulfate solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a versatile synthetic intermediate.[2][18] The two bromine atoms are functional handles that can be selectively addressed in subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions.
Role as a Key Building Block
This compound is an ideal substrate for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[1] By reacting this compound with various aryl or heteroaryl boronic acids, researchers can rapidly generate a library of novel, disubstituted 1-indanone derivatives. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.[1][7]
Caption: Application in Suzuki-Miyaura cross-coupling.
Potential Therapeutic Areas
Given the broad biological activity of the 1-indanone class, derivatives synthesized from this compound could be investigated for several therapeutic applications:
-
Neurodegenerative Diseases: As precursors to analogs of drugs like Donepezil for Alzheimer's disease.[1][7]
-
Oncology: The indanone scaffold is present in compounds with demonstrated anticancer activity.[4][5][6]
-
Inflammatory Conditions: Certain indanone derivatives act as inhibitors of key inflammatory pathways.[4][5][19]
-
Agrochemicals: The indanone structure has also been explored for use in fungicides and herbicides.[5][6][7]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
This compound is classified with the following hazards:
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[20][21][22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[20][21] Avoid contact with skin.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[20][22]
-
-
Hygiene: Wash hands thoroughly after handling.[20][21] Do not eat, drink, or smoke when using this product.[9]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[20]
-
Store at room temperature in a sealed container, potentially under an inert atmosphere.[23][24]
Conclusion
This compound (CAS 923977-18-8) is more than a simple halogenated ketone; it is a high-potential building block for advanced chemical synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step synthetic campaigns. The strategic placement of two bromine atoms provides chemists with dual points of modification, enabling the rapid and efficient creation of diverse molecular libraries via robust methods like Suzuki-Miyaura cross-coupling. This capability positions this compound as a valuable asset for researchers in medicinal chemistry and materials science who are focused on developing novel compounds with tailored biological or physical properties.
References
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5,7-Dibromo-1-indanone molecular weight
An In-depth Technical Guide to 5,7-Dibromo-1-indanone: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a halogenated derivative of 1-indanone, a bicyclic molecule featuring a benzene ring fused to a five-membered ring containing a ketone. This compound serves as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. The strategic placement of two bromine atoms on the aromatic ring provides reactive handles for introducing a wide range of functional groups through cross-coupling reactions. This functionalization is critical for the development of novel therapeutic agents, as the indanone core is a "privileged scaffold" found in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic workflow, and the strategic applications of this compound for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value | Source |
| Molecular Weight | 289.95 g/mol | [3][4][5] |
| Molecular Formula | C₉H₆Br₂O | [5] |
| CAS Number | 923977-18-8 | [3] |
| Appearance | Solid | |
| Melting Point | 143-147 °C | |
| SMILES String | Brc1cc(Br)c2C(=O)CCc2c1 | |
| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N |
Spectroscopic Profile (Anticipated)
While specific spectra require experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features:
-
¹H NMR: The spectrum would show two distinct regions. The aliphatic region would feature two triplets corresponding to the adjacent methylene (-CH₂-) groups of the five-membered ring. The aromatic region would display two singlets (or narrow doublets with a small meta-coupling constant) for the two protons on the benzene ring.
-
¹³C NMR: The spectrum would exhibit nine distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm), four signals for the aromatic carbons (two of which are directly attached to bromine), and two signals for the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A prominent and sharp absorption band would be observed in the range of 1690-1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1), confirming the presence and number of bromine atoms.
Synthesis of Indanone Scaffolds: A General Protocol
The most common and robust method for synthesizing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acid chloride.[6][7] This reaction is typically mediated by a strong Lewis acid or a protic acid like polyphosphoric acid (PPA).
Below is a generalized, field-proven protocol for the synthesis of a substituted indanone, which can be adapted for this compound starting from 3-(3,5-dibromophenyl)propanoic acid.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the starting material, 3-(3,5-dibromophenyl)propanoic acid (1 equivalent).
-
Reaction Setup: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the acidic catalyst required for the cyclization.
-
Cyclization Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the electrophilic aromatic substitution, but excessive heat can lead to degradation and side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring. This step hydrolyzes the PPA and precipitates the organic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent depends on the product's solubility.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Application in Drug Development and Medicinal Chemistry
The indanone scaffold is a cornerstone in modern drug discovery, forming the core of drugs like Donepezil for Alzheimer's disease and serving as a precursor for various anticancer and neuroprotective agents.[1][8][9] this compound is particularly valuable because the bromine atoms act as versatile synthetic handles.
Role as a Versatile Scaffold
The carbon-bromine (C-Br) bonds at the 5 and 7 positions are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[1] This allows for the precise and efficient introduction of diverse chemical moieties, which is a fundamental strategy in lead optimization.
-
Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids can generate a library of 5,7-disubstituted indanones. This is a proven method for exploring the structure-activity relationship (SAR) by modifying the aromatic substituents to enhance target binding affinity or improve pharmacokinetic properties.[1]
-
Lead Optimization: The ability to systematically modify the scaffold allows researchers to fine-tune a molecule's properties, such as its ability to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), which are key targets in neurodegenerative diseases.[9]
Caption: this compound as a scaffold for diversification.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with the GHS07 pictogram, indicating it can be a health hazard.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined molecular structure, characterized by a rigid indanone core and two reactive bromine sites, provides a reliable and versatile starting point for constructing complex molecular architectures. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. H54005.06 [thermofisher.com]
- 4. 923977-18-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-1-indanone
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, bicyclic framework provides a valuable template for drug design, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's.[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of 5,7-Dibromo-1-indanone, a key functionalized intermediate. The synthetic strategy presented herein is a robust two-step process, beginning with the construction of the 1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a regioselective dibromination of the aromatic ring. This document elucidates the mechanistic underpinnings of each synthetic step, explains the rationale behind critical experimental choices, and provides detailed, field-proven protocols suitable for implementation in a research and development setting.
Strategic Overview: A Two-Step Pathway
The synthesis of this compound is most logically approached through a two-stage sequence. This strategy ensures high yields and purity by first establishing the core bicyclic structure and then introducing the desired functional groups.
-
Core Synthesis: Formation of the 1-indanone ring system via an intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid. This classic and reliable method provides a high-yielding route to the essential scaffold.[1][3]
-
Regioselective Bromination: Introduction of two bromine atoms onto the aromatic ring of 1-indanone. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the 5- and 7-positions.
The overall workflow is designed to be efficient and scalable, with clear checkpoints for purification and characterization.
Caption: High-level workflow for the two-part synthesis of this compound.
Part 1: Synthesis of the 1-Indanone Core
The foundational step is the cyclization of a 3-arylpropanoic acid derivative to form the fused five-membered ring of the indanone system. The intramolecular Friedel-Crafts acylation is the most powerful and widely employed method for this transformation.[4]
The Causality of Mechanism: Intramolecular Friedel-Crafts Acylation
This reaction is a classic example of electrophilic aromatic substitution. The process is initiated by activating the carboxylic acid of 3-phenylpropanoic acid to generate a highly electrophilic acylium ion intermediate. This is typically achieved using a strong Brønsted acid like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[1][5] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. The final step is the rearomatization of the ring through deprotonation, yielding the stable 1-indanone product.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Self-Validating Protocol: 1-Indanone Synthesis
This protocol describes the cyclization of 3-phenylpropanoic acid using polyphosphoric acid (PPA), a method known for its operational simplicity and effectiveness.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
|---|---|---|---|---|
| 3-Phenylpropanoic Acid | 150.17 | 15.0 g | 100 | Starting Material |
| Polyphosphoric Acid (PPA) | - | ~150 g | - | Catalyst & Solvent |
| Ice Water | 18.02 | ~500 mL | - | Quenching |
| Diethyl Ether | 74.12 | ~300 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | Neutralization |
| Brine | - | ~50 mL | - | Washing |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Place polyphosphoric acid (150 g) into a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to approximately 70-80°C with stirring to reduce its viscosity.
-
Reagent Addition: Once the PPA is mobile, add 3-phenylpropanoic acid (15.0 g, 100 mmol) in one portion.
-
Reaction Execution: Increase the temperature of the reaction mixture to 100°C and maintain it for 1 hour. The solution should become homogeneous. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching (Self-Validation Checkpoint 1): After the reaction is complete, cool the flask to approximately 80°C and carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This exothermic quench should be performed in a fume hood behind a safety shield. A precipitate of crude 1-indanone should form.
-
Extraction: Allow the ice to melt completely, then transfer the mixture to a separatory funnel. Extract the aqueous slurry with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation Checkpoint 2): The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or hexane) to yield pure 1-indanone as a colorless solid.[6]
-
Characterization: The final product should be characterized by melting point (lit. m.p. 38–42 °C) and NMR spectroscopy to confirm its identity and purity before proceeding.[6]
Part 2: Regioselective Synthesis of this compound
The second stage involves the electrophilic aromatic bromination of the 1-indanone core. The primary challenge is to control the reaction to achieve the desired 5,7-disubstitution pattern.
Expertise & Experience: The Rationale for Regioselectivity
The substitution pattern of an electrophilic attack on the 1-indanone aromatic ring is governed by the directing effects of its existing substituents:
-
Carbonyl Group (-C=O): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the 5- and 7-positions.
-
Alkyl Ring Fusion: The fused aliphatic ring acts as a weak activating group and is an ortho, para-director. It directs incoming electrophiles to the 4- and 6-positions.
In this system, the strongly deactivating and meta-directing nature of the carbonyl group dominates. Therefore, electrophilic substitution, such as bromination, is strongly favored at the positions meta to the carbonyl, namely C-5 and C-7. The reaction conditions can be tuned to promote disubstitution, leading to the desired this compound.
Authoritative Protocol: Dibromination of 1-Indanone
This protocol is based on established methods for the bromination of aromatic ketones, optimized for the specific synthesis of the 5,7-dibromo derivative.[7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
|---|---|---|---|---|
| 1-Indanone | 132.16 | 6.61 g | 50 | Starting Material |
| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 105 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate (aq) | 158.11 | As needed | - | Quenching |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (6.61 g, 50 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add bromine (16.8 g, 105 mmol, 2.1 equivalents) dropwise from the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 400 mL of ice water and stir. If the solution retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color dissipates.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification (Self-Validation Checkpoint): The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product. The expected melting point is 143-147 °C.[8]
Product Characterization & Validation
Thorough characterization is essential to validate the successful synthesis of this compound.
| Technique | Expected Outcome for this compound |
| Melting Point | 143-147 °C[8] |
| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets, J < 1 Hz) corresponding to H-4 and H-6. Aliphatic Protons: Two triplets, each integrating to 2H, corresponding to the methylene protons at C-2 and C-3. |
| ¹³C NMR | Carbonyl Carbon: Signal at ~200 ppm. Aromatic Carbons: Six distinct signals, including two carbons bearing bromine (C-5, C-7) and four other aromatic carbons. Aliphatic Carbons: Two signals for the methylene carbons (C-2, C-3). |
| Mass Spec (MS) | Molecular ion peak (M+) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). For C₉H₆Br₂O, the expected m/z would be around 288, 290, 292. |
Conclusion
This guide outlines a reliable and well-precedented two-step synthesis for this compound. By first constructing the 1-indanone core through a robust Friedel-Crafts acylation and then controlling the regioselectivity of a subsequent electrophilic bromination, researchers can access this valuable intermediate with high purity. The protocols provided are designed to be self-validating, with clear checkpoints for purification and characterization. This approach, grounded in a firm understanding of reaction mechanisms and directing group effects, provides a clear and effective pathway for professionals in drug discovery and chemical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Indanone - Wikipedia [en.wikipedia.org]
- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 97 923977-18-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Data of 5,7-Dibromo-1-indanone
Introduction
5,7-Dibromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone core is a valuable scaffold in medicinal chemistry and materials science. The introduction of bromine atoms at the 5 and 7 positions of the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and reactivity, making it a key intermediate for the synthesis of various target compounds. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental methodologies, and data interpretation for researchers, scientists, and drug development professionals.
The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on the analysis of closely related analogs and fundamental spectroscopic principles.
I. Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Molecular Properties:
| Property | Value | Source |
| CAS Number | 923977-18-8 | [1][2] |
| Molecular Formula | C₉H₆Br₂O | [1][2] |
| Molecular Weight | 289.95 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 143-147 °C | [3] |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively.
A. ¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d, J ≈ 2.0 Hz | 1H | H-6 | Deshielded by the adjacent carbonyl group and the bromine at C-7. The doublet arises from meta-coupling to H-4. |
| ~ 7.65 | d, J ≈ 2.0 Hz | 1H | H-4 | Deshielded by the bromine at C-5. The doublet arises from meta-coupling to H-6. |
| ~ 3.15 | t, J ≈ 6.0 Hz | 2H | H-3 (CH₂) | Aliphatic protons adjacent to the aromatic ring. The triplet is due to coupling with the H-2 protons. |
| ~ 2.75 | t, J ≈ 6.0 Hz | 2H | H-2 (CH₂) | Aliphatic protons adjacent to the carbonyl group, hence more deshielded than typical aliphatic protons. The triplet is due to coupling with the H-3 protons. |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the two bromine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield.[3] The ortho and para positions relative to electron-withdrawing groups are typically the most deshielded.[3]
-
Aliphatic Protons (H-2 and H-3): The methylene protons at C-2 are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift compared to the protons at C-3. The coupling pattern (triplets) is indicative of the adjacent methylene groups in the five-membered ring.
B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 200 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 150 | C-7a | Aromatic quaternary carbon adjacent to the C-7 bromine and part of the fused ring system. |
| ~ 140 | C-3a | Aromatic quaternary carbon adjacent to the C-2 methylene group. |
| ~ 138 | C-6 | Aromatic methine carbon, deshielded by the adjacent carbonyl and C-7 bromine. |
| ~ 130 | C-4 | Aromatic methine carbon, deshielded by the adjacent C-5 bromine. |
| ~ 125 | C-5 | Aromatic quaternary carbon directly attached to bromine. The "heavy atom effect" of bromine can influence the chemical shift.[4] |
| ~ 120 | C-7 | Aromatic quaternary carbon directly attached to bromine. |
| ~ 36 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |
| ~ 26 | C-2 | Aliphatic carbon adjacent to the carbonyl group. |
Expertise in Interpretation: The assignment of quaternary carbons can be confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. For instance, H-4 would show a correlation to C-5 and C-3a.
C. Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[5]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the clear solution into a standard 5 mm NMR tube.[5]
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds[6]
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds[6]
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Caption: Workflow for NMR data acquisition and processing.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
A. Predicted FTIR Data and Interpretation
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on an aromatic ring. |
| ~ 2950-2850 | Weak | Aliphatic C-H Stretch | Characteristic of the methylene (CH₂) groups in the five-membered ring. |
| ~ 1715-1700 | Strong | C=O Stretch (Ketone) | The strong, sharp absorption in this region is a hallmark of a carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. |
| ~ 1600-1580 | Medium | Aromatic C=C Stretch | Vibrations of the carbon-carbon bonds within the aromatic ring. |
| ~ 850-800 | Strong | C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |
| ~ 600-500 | Medium | C-Br Stretch | Characteristic of the carbon-bromine bond. |
B. Experimental Protocol for FTIR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.[7][8]
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[9]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.
Caption: Simplified workflow for FTIR data acquisition using ATR.
IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, can offer further structural information.
A. Predicted Mass Spectrometry Data and Interpretation
A "soft" ionization technique like Direct Analysis in Real Time (DART) is well-suited for this compound as it often produces the protonated molecular ion with minimal fragmentation, directly confirming the molecular weight.[10][11]
Predicted Mass Spectrum (Positive Ion Mode DART-MS):
| m/z | Ion | Rationale |
| 288.87, 290.87, 292.87 | [M+H]⁺ | The protonated molecular ion. The characteristic isotopic pattern with a ratio of approximately 1:2:1 is the definitive signature of a molecule containing two bromine atoms (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
Trustworthiness of Isotopic Pattern: The presence of the distinctive isotopic cluster for two bromine atoms is a self-validating feature for the presence of the dibrominated compound. The exact mass measurement of these ions using a high-resolution mass spectrometer would further confirm the elemental composition (C₉H₇Br₂O)⁺.
B. Experimental Protocol for DART-MS Data Acquisition
Direct Analysis in Real Time (DART) Method:
-
The DART ion source is coupled to a high-resolution mass spectrometer (e.g., time-of-flight or Orbitrap).[12]
-
The DART source is operated with helium gas, heated to a temperature sufficient to desorb the analyte without causing thermal decomposition (e.g., 200-350°C).[13]
-
A small amount of the solid this compound is applied to the end of a glass capillary tube.
-
The capillary tube is slowly introduced into the heated helium gas stream between the DART source and the mass spectrometer inlet.[11]
-
The desorbed and ionized molecules are drawn into the mass spectrometer, and the mass spectrum is recorded. Data is typically acquired over a mass range of m/z 50-500.[13]
Caption: Workflow for DART-MS analysis.
V. Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, FTIR, and MS, provides a robust framework for its unequivocal identification and characterization. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, while FTIR spectroscopy confirms the presence of key functional groups, notably the aromatic ketone. High-resolution mass spectrometry provides the definitive molecular formula and confirmation of the dibrominated nature of the compound through its characteristic isotopic pattern. The protocols and interpretations provided in this guide serve as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this compound in their synthetic and drug development endeavors.
References
- 1. Direct Analysis in Real Time Mass Spectrometry (DART-MS) - Research Projects - Preservation Science (Preservation, Library of Congress) [loc.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.latech.edu [chem.latech.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 8. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Direct analysis in real time--a critical review on DART-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis in real time - Wikipedia [en.wikipedia.org]
- 12. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 13. DART Training | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5,7-Dibromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5,7-Dibromo-1-indanone. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of organic compounds. This document will delve into the theoretical principles governing the chemical shifts, multiplicity patterns, and coupling constants expected for this specific molecule. By leveraging data from analogous compounds and foundational NMR principles, this guide serves as an expert resource for researchers in synthetic chemistry, quality control, and drug development, enabling the confident identification and characterization of this compound.
Introduction: The Significance of Spectroscopic Characterization
In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone technique for elucidating the connectivity and chemical environment of protons within a molecule. This compound, a halogenated derivative of 1-indanone, presents an interesting case for spectroscopic analysis due to the influence of its electron-withdrawing substituents on the aromatic and aliphatic protons. A thorough understanding of its ¹H NMR spectrum is essential for confirming its synthesis, assessing its purity, and understanding its reactivity in further chemical transformations.
This guide will provide a detailed, step-by-step interpretation of the predicted ¹H NMR spectrum of this compound. We will explore the underlying principles that dictate the appearance of the spectrum, offering a robust framework for its analysis.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first examine the structure of this compound and identify the distinct proton environments.
Diagram 1: Molecular Structure of this compound with Proton Labeling
Caption: Structure of this compound with non-equivalent protons labeled.
Based on the structure, we can identify four distinct sets of non-equivalent protons:
-
H-2: Two diastereotopic protons on the carbon alpha to the carbonyl group.
-
H-3: Two diastereotopic protons on the carbon beta to the carbonyl group.
-
H-4: One aromatic proton.
-
H-6: One aromatic proton.
The presence of two bromine atoms and a carbonyl group, all of which are electron-withdrawing, will significantly influence the chemical shifts of these protons.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four distinct proton environments. The following sections provide a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants for each signal.
The Aliphatic Region: Protons of the Five-Membered Ring
The protons on the cyclopentanone ring (H-2 and H-3) will appear in the upfield region of the spectrum, typically between 2.5 and 3.5 ppm.
-
H-2 Protons (α to C=O): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at a lower field (higher ppm) compared to the H-3 protons. Due to the rigid five-membered ring, the two H-2 protons are diastereotopic and thus chemically non-equivalent. They will appear as two distinct signals, each split by the other geminal proton and the two vicinal H-3 protons. We would expect a complex multiplet for each, likely a doublet of doublets or a more complex pattern if the coupling constants to the two H-3 protons are different. The chemical shift is predicted to be in the range of 3.1-3.3 ppm .
-
H-3 Protons (β to C=O): These protons are further from the carbonyl group and are therefore more shielded than the H-2 protons, causing them to resonate at a higher field (lower ppm). Similar to the H-2 protons, the two H-3 protons are diastereotopic. They will each be split by the other geminal H-3 proton and the two vicinal H-2 protons, resulting in complex multiplets. Their chemical shift is predicted to be around 2.7-2.9 ppm .
The coupling between the H-2 and H-3 protons is a vicinal coupling (³J), and for a five-membered ring, this is typically in the range of 7-8 Hz. The geminal coupling (²J) between the diastereotopic protons on the same carbon (H-2a and H-2b, and H-3a and H-3b) is usually larger, in the range of 12-18 Hz.
The Aromatic Region: Dissecting the Influence of Substituents
The two aromatic protons, H-4 and H-6, will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The precise chemical shifts are determined by the combined electronic effects of the two bromine atoms and the carbonyl group.
-
H-4 Proton: This proton is ortho to the carbonyl group and meta to the bromine at position 5. The carbonyl group is strongly electron-withdrawing and will significantly deshield the ortho proton. The bromine atom at the meta position will have a smaller deshielding effect. Therefore, the H-4 proton is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with the H-6 proton. The predicted chemical shift is in the range of 7.8-8.0 ppm .
-
H-6 Proton: This proton is situated between the two bromine atoms at positions 5 and 7. Both bromine atoms are electron-withdrawing and will deshield this proton. It is also meta to the carbonyl group, which will have a lesser deshielding effect compared to the ortho position. The H-6 proton will appear as a doublet due to coupling with the H-4 proton. Its chemical shift is predicted to be in the range of 7.6-7.8 ppm .
The coupling between the H-4 and H-6 protons is a meta coupling (⁴J), which is typically small, in the range of 1-3 Hz.[1][2] This will result in two sharp doublets in the aromatic region.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 3.1 - 3.3 | Multiplet (e.g., ddd) | ²J ≈ 12-18 Hz, ³J ≈ 7-8 Hz |
| H-3 | 2.7 - 2.9 | Multiplet (e.g., ddd) | ²J ≈ 12-18 Hz, ³J ≈ 7-8 Hz |
| H-4 | 7.8 - 8.0 | Doublet (d) | ⁴J ≈ 1-3 Hz |
| H-6 | 7.6 - 7.8 | Doublet (d) | ⁴J ≈ 1-3 Hz |
Diagram 2: Predicted ¹H NMR Spectrum of this compound
Caption: A simplified representation of the predicted ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharper spectral lines.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) signal by applying a radiofrequency pulse.
-
The number of scans can be adjusted to improve the signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.
-
Ensure a sufficient relaxation delay between scans to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive, in-depth analysis of the predicted ¹H NMR spectrum of this compound. By understanding the interplay of electronic effects and structural constraints, researchers can confidently interpret the spectrum to confirm the identity and purity of this compound. The detailed predictions for chemical shifts, multiplicities, and coupling constants serve as a valuable reference for scientists working with this and related molecules. The experimental protocol outlined provides a robust methodology for obtaining high-quality spectral data. As a key analytical tool, ¹H NMR spectroscopy will continue to play a vital role in advancing chemical synthesis and drug discovery, and a thorough understanding of spectral interpretation is indispensable for success in these fields.
References
A Senior Application Scientist's Guide to the 13C NMR Analysis of 5,7-Dibromo-1-indanone
An In-Depth Technical Guide for Researchers and Scientists
Introduction
1-Indanone and its derivatives represent a critical scaffold in medicinal chemistry and materials science, with applications ranging from anticancer agents to treatments for neurodegenerative diseases.[1] The precise structural characterization of these molecules is paramount to understanding their function and ensuring their purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, provides an unparalleled, high-resolution view into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, making 13C NMR an indispensable tool for structural elucidation and verification.
This guide provides a comprehensive, in-depth analysis of the 13C NMR spectroscopy of 5,7-Dibromo-1-indanone. Moving beyond a simple data report, we will delve into the theoretical underpinnings of chemical shift prediction, establish a robust experimental protocol for data acquisition, and outline a systematic approach to spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR analysis for halogenated aromatic compounds.
Theoretical Framework: Predicting the 13C NMR Spectrum
A robust NMR analysis begins not at the spectrometer, but with a theoretical prediction of the spectrum. By understanding the electronic effects of the parent indanone structure and the influence of the bromine substituents, we can anticipate the chemical shifts and confidently assign the final spectrum.
The 1-indanone structure consists of nine unique carbon atoms. The 13C NMR spectrum of the unsubstituted parent molecule serves as our baseline. The approximate chemical shifts are influenced by the aromatic ring system, the electron-withdrawing carbonyl group (C=O), and the aliphatic carbons.
| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) | Rationale |
| C1 (C=O) | sp2 | ~207 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and is typically found far downfield. |
| C2 | sp3 | ~36 | Standard aliphatic CH2 group adjacent to a carbonyl. |
| C3 | sp3 | ~26 | Standard aliphatic CH2 group adjacent to an aromatic ring. |
| C4, C7 | sp2 | ~124-127 | Aromatic CH carbons. |
| C5, C6 | sp2 | ~130-135 | Aromatic CH carbons. |
| C3a, C7a | sp2 | ~145-155 | Quaternary aromatic carbons, deshielded by their position fused between the rings and adjacent to the carbonyl group. |
Note: The exact values for 1-indanone can vary slightly based on the solvent used. The assignments above are based on typical values for similar structures.[2][3]
Adding two bromine atoms at the C5 and C7 positions dramatically alters the electronic environment and, consequently, the 13C chemical shifts. Two primary effects must be considered:
-
Inductive and Resonance Effects : Bromine is electronegative and withdraws electron density through the sigma bonds (inductive effect), which generally deshields nearby carbons, shifting their signals downfield.[4]
-
The "Heavy Atom Effect" : For carbons directly attached to bromine (ipso-carbons), a counterintuitive phenomenon occurs. The large electron cloud of the bromine atom induces a shielding effect, causing the ipso-carbon signal to shift upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone.[5] This is a critical consideration for accurate spectral assignment.
By analyzing the known spectrum of 5-Bromo-1-indanone[6], we can observe these effects and use them to predict the shifts for the 5,7-dibromo analog.
Combining the baseline data from 1-indanone with the known effects of bromine substitution, we can generate a robust prediction for the 13C NMR spectrum of this compound.
| Carbon Atom | Predicted Shift (ppm) | Justification |
| C1 (C=O) | ~200-205 | The carbonyl carbon is remote from the bromine atoms, so its chemical shift is expected to be only slightly affected. |
| C2 | ~36 | Unchanged. This aliphatic carbon is shielded from the electronic effects of the bromine atoms on the aromatic ring. |
| C3 | ~25 | Unchanged. Similar to C2, this carbon is too distant for significant influence from the bromines. |
| C4 | ~128-132 | Deshielded (ortho to C5-Br and meta to C7-Br). Expected to shift downfield from its position in 1-indanone. |
| C5 | ~118-122 | Ipso-carbon. Shielded by the "heavy atom effect" of the directly attached bromine. Expected to be significantly upfield.[5] |
| C6 | ~140-144 | Deshielded (ortho to both C5-Br and C7-Br). This carbon experiences the strongest deshielding effect and should be shifted significantly downfield. |
| C7 | ~115-120 | Ipso-carbon. Shielded by the "heavy atom effect" of its bromine. Expected to be significantly upfield.[5] |
| C3a | ~148-152 | Quaternary carbon. Will be influenced by the adjacent C4 and the nearby C5-Br, likely resulting in a downfield shift. |
| C7a | ~155-160 | Quaternary carbon. Directly adjacent to the C7-Br, which will strongly influence its position, likely causing a downfield shift. |
Experimental Protocol for Data Acquisition
Acquiring a high-quality 13C NMR spectrum requires meticulous sample preparation and correctly set instrument parameters. The following protocol is a self-validating system designed to produce accurate and reproducible results.
The quality of the final spectrum is directly dependent on the quality of the sample.
-
Mass Requirement : For a standard 13C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), weigh approximately 50-100 mg of this compound.[7] While a smaller amount can be used, this quantity ensures a good signal-to-noise ratio in a reasonable amount of time, which is crucial given the low natural abundance of the 13C isotope.[8]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it dissolves a wide range of organic compounds and has a well-defined solvent signal (a triplet centered at ~77.16 ppm) that can be used for reference if needed.[9][10]
-
Homogenization : Prepare the sample in a clean, dry vial. Gently vortex or sonicate the vial to ensure the compound is fully dissolved. A homogenous solution is critical for achieving sharp NMR signals.[10]
-
Filtration and Transfer : If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Solid impurities will degrade the spectral quality.
-
Internal Standard : Add a small amount (1-2 drops from a capillary) of a dilute solution of tetramethylsilane (TMS) in CDCl3 to the NMR tube. TMS provides the 0 ppm reference signal for both 1H and 13C spectra.[7]
-
Labeling : Clearly label the NMR tube with the sample identity.[11]
These parameters are typical for a 400 MHz spectrometer and should be adjusted as needed for other field strengths.
-
Spectrometer and Probe : Use a high-field NMR spectrometer (400 MHz or higher) equipped with a standard broadband or carbon-detect probe.[12]
-
Locking and Shimming : Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for high resolution.[10]
-
Tuning : Tune the probe for the 13C frequency to ensure maximum signal reception.
-
Acquisition Parameters :
-
Pulse Program : Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker system). Proton decoupling collapses the C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Pulse Angle : Use a 30-45 degree pulse angle. This provides a good compromise between signal intensity and the time needed for the magnetization to recover.[12]
-
Relaxation Delay (D1) : Set a relaxation delay of 2-5 seconds.[12] Quaternary carbons (like C1, C3a, and C7a) have longer relaxation times. A sufficient delay is crucial to allow them to fully relax between pulses, ensuring their signals are not attenuated and are more accurately quantified relative to other carbons.
-
Acquisition Time (AQ) : Set to 1-2 seconds.
-
Number of Scans (NS) : Acquire at least 1024 scans. Due to the low natural abundance of 13C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The acquisition time will be several minutes to a few hours.
-
The following diagram illustrates the logical flow of the 13C NMR analysis process.
Caption: Workflow for 13C NMR analysis of this compound.
Spectral Interpretation and Advanced Confirmation
Once the data is acquired and processed (including Fourier transformation, phase correction, and baseline correction), the final step is to assign the peaks in the spectrum.
-
Reference the Spectrum : Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Initial Assignment : Compare the experimental chemical shifts to the predicted values in the table above. The distinct regions of the spectrum (carbonyl, aromatic, aliphatic) should be clearly identifiable. The highly deshielded carbonyl carbon (C1) and the shielded ipso-carbons (C5, C7) should be among the easiest to assign.
-
Confirmation with Advanced Techniques : For unambiguous assignment, especially of the closely spaced aromatic carbons, advanced NMR experiments are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : A DEPT-135 experiment will show CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks. Quaternary carbons will be absent. This would definitively identify C2 and C3 (negative), and C4 and C6 (positive), while confirming C1, C5, C7, C3a, and C7a as quaternary or ipso-carbons.[13]
-
2D NMR (HSQC/HMBC) :
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each carbon with its directly attached proton(s). This would link the signals for C4 and C6 to their respective aromatic protons.
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between carbons and protons that are two or three bonds away.[14] This is the most powerful tool for assigning quaternary carbons. For instance, the proton on C4 would show a correlation to the carbonyl carbon (C1), confirming the C1 assignment.
-
-
By following this comprehensive approach—from theoretical prediction to meticulous experimental execution and advanced spectral analysis—researchers can achieve a complete and unambiguous structural characterization of this compound, ensuring the integrity and validity of their scientific work.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 5-Bromo-1-indanone(34598-49-7) 13C NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.utah.edu [chemistry.utah.edu]
- 14. nmr.tamu.edu [nmr.tamu.edu]
An In-Depth Technical Guide to 5,7-Dibromo-1-indanone as a Synthetic Building Block
This guide provides an in-depth exploration of 5,7-dibromo-1-indanone, a versatile synthetic building block, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of this compound
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentanone, provides a well-defined three-dimensional geometry for interaction with biological targets. The strategic placement of two bromine atoms at the 5- and 7-positions of this scaffold confers significant synthetic advantages. These bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, allowing for the systematic and regioselective introduction of diverse substituents. This capability is paramount in modern drug discovery for constructing libraries of analogs to probe structure-activity relationships (SAR).
Furthermore, the indanone core itself is found in drugs like Donepezil, used for treating Alzheimer's disease, highlighting the therapeutic relevance of this molecular framework.[1][2] The presence of the ketone and the adjacent methylene group provides additional sites for chemical modification, making this compound a trifunctional building block with immense potential.
Physicochemical Properties and Reactivity Analysis
Understanding the inherent reactivity of this compound is crucial for its effective utilization. The molecule possesses three primary reactive zones: the two C-Br bonds on the aromatic ring, the electrophilic carbonyl group, and the enolizable α-protons.
-
Aromatic C-Br Bonds: The bromine atoms at the 5- and 7-positions are the most valuable functional handles for synthetic diversification. They are amenable to a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
Carbonyl Group: The ketone at the 1-position is a classic electrophilic center.[3] It readily undergoes nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium), reduction to the corresponding alcohol, and condensation reactions.
-
α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.
References
A Theoretical and Computational Guide to 5,7-Dibromo-1-indanone: Unlocking its Potential in Medicinal Chemistry
An In-depth Technical Guide
This guide offers a comprehensive theoretical framework for the study of 5,7-Dibromo-1-indanone, a halogenated derivative of a privileged scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this molecule through computational investigation.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities.[1][2] This scaffold is a key component in numerous natural products and synthetic molecules, demonstrating potent anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5] Perhaps the most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety.[1][2]
Halogenation is a cornerstone of modern drug design, a strategic modification used to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The introduction of bromine atoms to the 1-indanone scaffold, as in this compound, is expected to significantly modulate its electronic and physicochemical properties. However, a detailed theoretical understanding of this specific derivative is lacking in the current literature.
This technical guide bridges that gap by outlining a robust computational methodology to elucidate the structural, electronic, and reactive properties of this compound. By leveraging established theoretical chemistry principles, we can build a predictive model to guide its synthesis, functionalization, and potential application in drug discovery.
Molecular Profile and Synthetic Landscape
While comprehensive experimental data on this compound is limited, its fundamental properties can be established from supplier data.
| Property | Value | Source |
| CAS Number | 923977-18-8 | [6] |
| Molecular Formula | C₉H₆Br₂O | [6][7] |
| Molecular Weight | 289.95 g/mol | [6] |
| IUPAC Name | 5,7-dibromo-2,3-dihydro-1H-inden-1-one | |
| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N |
Synthetic Considerations: The synthesis of 1-indanone derivatives is well-documented, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids being a primary route.[3][8][9] For this compound, this would likely involve the cyclization of 3-(3,5-dibromophenyl)propionic acid. Alternatively, direct bromination of the 1-indanone core is possible, though achieving the desired 5,7-disubstitution requires careful control of reaction conditions, as regioselectivity is highly dependent on the presence of activating/deactivating groups and the choice of acid or base.[10]
Caption: General 1-indanone scaffold and the specific structure of this compound.
A Methodological Framework for Theoretical Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective toolkit for predicting molecular properties with a high degree of accuracy.[11] It allows us to visualize molecular orbitals and electrostatic potentials, offering insights into reactivity that are often challenging to obtain through experimentation alone.[12]
The following framework details a validated workflow for the theoretical investigation of this compound.
Caption: A computational workflow for the theoretical study of this compound.
Step 1: Geometry Optimization
The essential first step is to determine the most stable three-dimensional conformation of the molecule at its lowest energy state.
Protocol:
-
Method Selection: Employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules. The B3LYP hybrid functional is a robust and widely used choice.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This set is sufficiently flexible to accurately describe the electronic structure, including polarization and diffuse functions crucial for non-covalent interactions.
-
Execution: Perform a full geometry optimization without constraints. The calculation is considered converged when the forces on all atoms are negligible, indicating a stationary point on the potential energy surface.
-
Verification: The resulting optimized structure provides key parameters like bond lengths, bond angles, and dihedral angles. These can be compared with known crystallographic data of similar structures, such as 6-bromo-1-indanone, to provide an initial check on the model's accuracy.[13]
Step 2: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed. This is a critical self-validation step for the entire theoretical model.
Causality and Trustworthiness: A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization. Furthermore, the calculated vibrational modes can be used to generate a theoretical Infrared (IR) spectrum.[12] By comparing this predicted spectrum to an experimentally obtained IR spectrum, we can directly validate the accuracy of the chosen DFT functional and basis set. A strong correlation between theoretical and experimental peak positions instills high confidence in the computational model.
Step 3: Elucidation of Electronic Properties
With a validated molecular structure, we can confidently probe its electronic characteristics to predict chemical behavior.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[14]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high stability.[14]
-
Caption: Frontier molecular orbitals (HOMO-LUMO) and the energy gap (ΔE).
-
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electronic density mapped onto the molecular surface. It provides an intuitive guide to intermolecular interactions.
-
Electron-rich regions (Red/Yellow): Sites susceptible to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.
-
Electron-poor regions (Blue): Sites susceptible to nucleophilic attack. This is expected around the acidic alpha-protons adjacent to the carbonyl group.
-
Neutral regions (Green): Typically associated with the aromatic ring.
-
-
Natural Bond Orbital (NBO) Analysis: This analysis provides a quantitative picture of charge distribution by calculating the atomic charges. It helps to confirm the qualitative predictions of the MEP map and offers deeper insights into intramolecular charge transfer and hyperconjugative interactions.
Bridging Theory to Application in Drug Development
The results from this theoretical framework provide a direct, actionable roadmap for the synthetic chemist and drug developer.
-
Predicting Reactivity for Synthesis: The MEP and NBO analyses will identify the most nucleophilic and electrophilic sites, guiding the design of subsequent reactions. The bromine atoms at positions 5 and 7 are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] This allows for the systematic synthesis of a diverse library of 5,7-disubstituted indanone derivatives for structure-activity relationship (SAR) studies.
-
Informing Drug Design: The indanone scaffold is a known inhibitor of enzymes like acetylcholinesterase.[2] The optimized 3D structure of this compound can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of relevant biological targets.[16] Computational investigation of its derivatives can help prioritize which compounds to synthesize, saving significant time and resources.
-
Guiding Preclinical Studies: Recent computational studies have explored indanone derivatives as inhibitors of targets like cereblon, an E3 ubiquitin ligase component implicated in multiple myeloma.[16] The theoretical insights into the electronic nature of this compound can help rationalize its potential for similar applications and guide its evaluation in preclinical models.
Conclusion
While this compound remains a relatively understudied molecule, its core scaffold promises significant potential for medicinal chemistry. The theoretical and computational framework presented in this guide provides a scientifically rigorous, self-validating system for its comprehensive investigation. By employing DFT to analyze its structural, spectroscopic, and electronic properties, researchers can unlock a predictive understanding of its reactivity and biological potential. This approach transforms the molecule from a simple catalog chemical into a rationally designed building block, accelerating the discovery of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity [ouci.dntb.gov.ua]
- 6. 923977-18-8|this compound|BLD Pharm [bldpharm.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. 1-Indanone - Wikipedia [en.wikipedia.org]
- 10. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dft.uci.edu [dft.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,7-Dibromo-1-indanone: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Indanone Scaffold and its Halogenated Derivatives
The 1-indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid framework and versatile chemical handles have made it a cornerstone for the development of a wide array of biologically active molecules and functional materials. Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Halogenation of the 1-indanone scaffold plays a crucial role in modulating its physicochemical and biological properties. The introduction of halogen atoms, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, di-substituted halo-indanones are valuable intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions to build molecular complexity. This guide provides a comprehensive overview of the synthesis, properties, and scientific importance of a specific di-brominated derivative, 5,7-Dibromo-1-indanone.
Proposed Synthesis of this compound: A Scientifically Grounded Approach
The carbonyl group of 1-indanone is a deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, direct bromination of 1-indanone would be expected to yield substitution at the 4- and 6-positions. To achieve the 5,7-disubstitution pattern, a multi-step approach starting from a pre-functionalized precursor is likely necessary. A plausible route involves the cyclization of a suitably substituted 3-phenylpropionic acid derivative.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on well-established organic chemistry reactions.
Step 1: Synthesis of 3-(3,5-Dibromophenyl)propionic acid
-
Arndt-Eistert Homologation: 3,5-Dibromophenylacetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with diazomethane to form the corresponding diazoketone.
-
Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver benzoate) and water affords 3-(3,5-Dibromophenyl)propionic acid.
Step 2: Synthesis of 3-(3,5-Dibromophenyl)propanoyl chloride
-
3-(3,5-Dibromophenyl)propionic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.
-
The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation to yield this compound
-
The crude 3-(3,5-Dibromophenyl)propanoyl chloride is dissolved in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
The solution is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the known and expected properties of this compound.
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₆Br₂O | [1] |
| Molecular Weight | 289.95 g/mol | [1] |
| CAS Number | 923977-18-8 | [1] |
| Appearance | Expected to be a solid | |
| Melting Point | 143-147 °C | |
| ¹H NMR (Expected) | Aromatic protons as singlets or doublets, aliphatic protons as triplets | Inferred from spectra of similar compounds |
| ¹³C NMR (Expected) | Carbonyl carbon ~200 ppm, aromatic carbons, and aliphatic carbons | Inferred from spectra of similar compounds |
| IR Spectroscopy (Expected) | Strong C=O stretch around 1700-1720 cm⁻¹, C-Br stretches | Inferred from spectra of similar compounds |
| Mass Spectrometry (Expected) | Molecular ion peak showing characteristic isotopic pattern for two bromine atoms | General knowledge of mass spectrometry |
Historical Context and Evolution of 1-Indanone Chemistry
The study of 1-indanone and its derivatives has a rich history dating back to the early 20th century. Initial investigations focused on the fundamental reactivity and synthesis of the parent scaffold. Over the decades, the development of new synthetic methodologies, such as the Friedel-Crafts acylation and Nazarov cyclization, has enabled access to a vast library of substituted 1-indanones.
The introduction of halogenated 1-indanones, like the bromo-derivatives, significantly expanded their utility as versatile building blocks in organic synthesis. These intermediates have been instrumental in the construction of more complex molecules through modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This has paved the way for the discovery of novel drug candidates and advanced materials with tailored properties.
Relationship and Application of Brominated Indanones
Caption: The central role of 1-indanone and its brominated derivatives.
Conclusion and Future Outlook
This compound represents a valuable, albeit less documented, member of the halogenated 1-indanone family. Its synthesis, while requiring a regioselective strategy, is achievable through established chemical transformations. The presence of two bromine atoms at positions amenable to further functionalization makes it a highly attractive building block for the synthesis of complex molecular architectures.
For researchers in drug discovery, this compound offers a scaffold to explore new chemical space in the quest for novel therapeutics. In materials science, it can serve as a precursor to functional organic materials with tailored electronic and photophysical properties. Further research into the specific applications and reactivity of this compound is warranted and promises to unlock new opportunities in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5,7-Dibromo-1-indanone
Introduction: The Strategic Importance of 5,7-Disubstituted Indanones
The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from neuroscience to oncology.[1][2] Derivatives of 1-indanone are key components in drugs for Alzheimer's disease, and they exhibit potent anti-cancer and anti-inflammatory properties.[3][4][5] The ability to precisely functionalize the indanone core is therefore of paramount importance for the development of novel therapeutics.
5,7-Dibromo-1-indanone serves as a versatile starting material, offering two distinct points for carbon-carbon bond formation via cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out as a robust and highly versatile method for creating these bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[6][7]
This guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura coupling of this compound, enabling researchers to synthesize a diverse array of 5,7-disubstituted indanone derivatives for applications in drug discovery and materials science.
Mechanistic Insights: Navigating the Regioselectivity of Dihaloarene Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Functionalization of 5,7-Dibromo-1-indanone: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The 1-Indanone Scaffold in Modern Drug Discovery
The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide range of biologically active molecules and functional materials.[1] Its rigid framework and amenability to functionalization make it an attractive starting point for the synthesis of novel therapeutic agents. 5,7-Dibromo-1-indanone, in particular, serves as a versatile building block, offering two distinct points for modification via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse molecular architectures. This guide provides detailed application notes and protocols for the selective functionalization of this compound through various palladium-catalyzed cross-coupling reactions, offering researchers a strategic roadmap for the synthesis of novel indanone derivatives.
Understanding the Palladium Catalytic Cycle: A Universal Pathway
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized palladium catalytic cycle.
Regioselectivity in the Cross-Coupling of this compound: A Matter of Sterics and Electronics
A critical consideration in the cross-coupling of this compound is the regioselectivity of the reaction. The two bromine atoms at the C5 and C7 positions are electronically and sterically distinct, which can lead to preferential reaction at one site over the other.
The C7 position is ortho to the carbonyl group, which is electron-withdrawing. This can make the C7-Br bond more susceptible to oxidative addition by the palladium catalyst. Conversely, the C5 position is para to the carbonyl group and is less sterically hindered than the C7 position. The interplay of these electronic and steric factors, along with the choice of catalyst, ligand, and reaction conditions, will ultimately determine the regiochemical outcome. In many cases, the less sterically hindered C5 position is favored for the initial coupling reaction.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp2)-C(sp2) bonds, reacting an organoboron species with an organic halide.[2] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Protocol 1: Mono-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of related bromo-indanones and dihaloarenes.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80 | 8 | Est. 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | Est. 80-90 |
Yields are estimated based on similar reactions reported in the literature.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5][6] This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles.
Protocol 2: Mono-Amination of this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 110 | 18 | Est. 80-90 |
| 2 | Aniline | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | Est. 75-85 |
| 3 | Benzylamine | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | Est. 85-95 |
Yields are estimated based on similar reactions reported in the literature.
Caption: Mechanism of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated compounds.[8]
Protocol 3: Mono-Alkynylation of this compound
This protocol is adapted from general Sonogashira coupling procedures.[9]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add anhydrous DMF and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 70 | 6 | Est. 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 65 | 8 | Est. 90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | 12 | Est. 80-90 |
Yields are estimated based on similar reactions reported in the literature.
Sequential Cross-Coupling: Towards Multifunctionalized Indanones
The differential reactivity of the C5-Br and C7-Br bonds opens up the possibility of sequential cross-coupling reactions, allowing for the introduction of two different functional groups in a controlled manner. Generally, the first coupling reaction is performed under milder conditions to favor mono-substitution at the more reactive site (typically C5). The second coupling can then be carried out under more forcing conditions to functionalize the remaining C7-Br bond.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized 1-indanone derivatives. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers can achieve high yields and, potentially, control the regioselectivity of the transformation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals engaged in the design and synthesis of novel molecules based on the privileged 1-indanone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5,7-Dibromo-1-indanone
Introduction: The Strategic Value of 5,7-Dibromo-1-indanone in Medicinal Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic placement of bromine atoms at the 5 and 7 positions of the indanone core, as in this compound, transforms this simple molecule into a versatile and powerful building block for the synthesis of a diverse array of pharmaceutical intermediates. The two bromine atoms serve as synthetic handles, allowing for the sequential or simultaneous introduction of various aryl, heteroaryl, and amino moieties through modern cross-coupling chemistry. This capability is paramount in the construction of complex molecular architectures required for targeted therapies, including but not limited to, analogs of Donepezil for Alzheimer's disease and modulators of the E3 ubiquitin ligase Cereblon (CRBN) for anticancer applications.[3][4]
This guide provides detailed application notes and robust protocols for the functionalization of this compound via two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.
Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,7-Diaryl-1-indanones
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it stands as a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[5] In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at one or both bromine-bearing positions, leading to a wide range of diarylated indanone intermediates.
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is critical for an efficient and selective reaction.
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable and commonly used precatalyst that is readily available and effective for a wide range of substrates.[6]
-
Ligand: Triphenylphosphine (PPh₃) is often used in conjunction with palladium sources like Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex. It stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is an effective and mild base suitable for this purpose.[6]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[6]
Protocol 1: Synthesis of 5,7-Diaryl-1-indanone via Double Suzuki-Miyaura Coupling
This protocol details the simultaneous replacement of both bromine atoms on the this compound core.
Experimental Workflow:
Caption: Workflow for the double Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 291.95 | 1.0 | 1.0 |
| Arylboronic acid | - | 2.5 | 2.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.06 | 0.06 |
| Potassium phosphate (K₃PO₄) | 212.27 | 4.0 | 4.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
| Silica gel | - | - | - |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and Pd(PPh₃)₄ (0.06 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5,7-diaryl-1-indanone.
Insights for Selective Mono-Arylation
Achieving selective mono-arylation of a dibromo-compound can be challenging. While not extensively documented for this compound, strategies for selective mono-functionalization of other dibromoarenes can be adapted. One approach involves using a substoichiometric amount of the boronic acid (e.g., 0.9-1.1 equivalents). However, this often results in a mixture of starting material, mono-arylated, and di-arylated products, requiring careful chromatographic separation. A more controlled, stepwise approach is generally preferred for synthesizing unsymmetrical diarylated products. This involves a mono-arylation, followed by isolation and purification of the 5-aryl-7-bromo-1-indanone intermediate, which can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid.
Part 2: Buchwald-Hartwig Amination for the Synthesis of 5,7-Diamino-1-indanones and Unsymmetrical Amino-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction that has revolutionized the synthesis of arylamines.[7] It provides a direct route to introduce primary or secondary amines onto the indanone core, which is a key step in the synthesis of many pharmaceutical agents, including Cereblon modulators that are analogs of thalidomide.[4]
Mechanistic Rationale for Experimental Choices
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura reaction, involving oxidative addition, but with subsequent coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[7]
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source.[1][8]
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting both the oxidative addition and the challenging reductive elimination steps, especially for less reactive aryl bromides.[1][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1][8]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.[1]
Protocol 2: Synthesis of 5,7-Diamino-1-indanone via Double Buchwald-Hartwig Amination
This protocol describes the simultaneous amination at both the 5 and 7 positions.
Experimental Workflow:
Caption: Workflow for the double Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 291.95 | 1.0 | 1.0 |
| Amine | - | 2.2 | 2.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.8 | 2.8 |
| Anhydrous Toluene | - | - | - |
| Celite | - | - | - |
| Silica gel | - | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.8 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add anhydrous, deoxygenated toluene (5 mL) followed by the desired amine (2.2 mmol).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5,7-diamino-1-indanone derivative.
Strategies for Selective Mono-Amination and Stepwise Functionalization
Selective mono-amination can be achieved by carefully controlling the stoichiometry of the reagents.[9] Using a slight excess of this compound relative to the amine (e.g., 1.2 equivalents of the dibromide to 1.0 equivalent of the amine) can favor the formation of the mono-aminated product.[9]
For the synthesis of unsymmetrical 5-amino-7-aryl-1-indanone derivatives, a stepwise approach is most effective:
-
Mono-amination: Perform a Buchwald-Hartwig amination using a controlled amount of the desired amine to synthesize 5-amino-7-bromo-1-indanone.
-
Purification: Isolate and purify the mono-aminated intermediate.
-
Suzuki-Miyaura Coupling: Subject the purified 5-amino-7-bromo-1-indanone to a Suzuki-Miyaura coupling with the desired arylboronic acid to obtain the final unsymmetrical product.
Part 3: Application in the Synthesis of Cereblon Modulators
A significant application of functionalized 1-indanones is in the development of novel Cereblon (CRBN) modulators. CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is the target of thalidomide and its analogs (immunomodulatory drugs or IMiDs).[4] By binding to CRBN, these small molecules can induce the degradation of specific proteins, a mechanism with profound therapeutic implications, particularly in oncology. The synthesis of novel, non-thalidomide Cereblon ligands is an active area of research, and the indanone scaffold has emerged as a promising core structure.[4]
Synthetic Pathway to an Indanone-Based Cereblon Modulator Precursor:
Caption: A representative synthetic route to a 5,7-disubstituted-1-indanone as a precursor for Cereblon modulators.
The 5,7-disubstituted-1-indanone, synthesized via the protocols outlined above, can be further elaborated to introduce functionalities that mimic the glutarimide moiety of thalidomide, which is crucial for CRBN binding. This strategic approach allows for the rapid generation of a library of diverse indanone-based compounds for structure-activity relationship (SAR) studies in the quest for more potent and selective Cereblon modulators.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions provide powerful and reliable methods for its functionalization. By carefully selecting reaction conditions and employing stepwise strategies, a vast chemical space of diaryl, diamino, and amino-aryl indanone derivatives can be accessed. These intermediates are of significant interest in drug discovery programs targeting a range of diseases, underscoring the importance of the protocols and insights provided in this guide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of 5,7-Dibromo-1-indanone
An in-depth guide for researchers, scientists, and drug development professionals on the reaction protocols and applications of the versatile synthetic building block, 5,7-Dibromo-1-indanone.
This compound is a highly functionalized bicyclic ketone that serves as a pivotal intermediate in organic synthesis. The indanone core is a "privileged scaffold," a structural motif frequently found in natural products and pharmacologically active molecules, valued for its rigid conformation and synthetic accessibility.[1][2] The strategic placement of two bromine atoms on the aromatic ring at positions 5 and 7 transforms this scaffold into a versatile platform for complex molecular engineering. These bromine atoms act as reactive handles, primarily for metal-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents.[3] This capability is of paramount importance in medicinal chemistry for constructing libraries of analogues to probe structure-activity relationships (SAR) and in materials science for developing novel functional molecules. This guide provides detailed protocols for the synthesis and subsequent functionalization of this compound, emphasizing the underlying chemical principles and practical considerations for its effective use in a research setting.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are foundational to successful experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 923977-18-8 | [4] |
| Molecular Formula | C₉H₆Br₂O | |
| Molecular Weight | 289.95 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 143-147 °C | |
| SMILES | Brc1cc(Br)c2C(=O)CCc2c1 | |
| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Exposure Controls: In case of contact, rinse eyes cautiously with water for several minutes.[5][6] For skin contact, wash immediately with plenty of soap and water.[5][7] If inhaled, move the person to fresh air.[5]
-
Disposal: Dispose of waste materials according to local, regional, and national hazardous waste regulations.[7]
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation
The most robust and widely used method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][8] This reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative, promoted by a strong Lewis acid or Brønsted acid.[8] For this compound, the synthesis starts with the corresponding 3-(2,4-Dibromophenyl)propanoic acid.
Reaction Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Step-by-Step Methodology
Part A: Formation of 3-(2,4-Dibromophenyl)propanoyl chloride
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 3-(2,4-Dibromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the flask to 0 °C using an ice bath.
-
Reaction: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases.
-
Isolation: Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.3 eq) in anhydrous DCM. Cool the suspension to 0 °C.
-
Acyl Chloride Addition: Dissolve the crude 3-(2,4-Dibromophenyl)propanoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis.[9][10] This protocol provides a general method for the mono-arylation of this compound.
Note on Regioselectivity: The electronic and steric environments of the C5-Br and C7-Br bonds are different. The C7-Br is ortho to the carbonyl-bearing ring junction, potentially making it more sterically hindered. This may allow for selective coupling at the C5 position under carefully controlled conditions, though mixtures of isomers are possible. Optimization is often required.
Suzuki-Miyaura Reaction Workflow Diagram
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. H54005.06 [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Functionalization of the indanone core of 5,7-Dibromo-1-indanone
An Application Guide to the Strategic Functionalization of 5,7-Dibromo-1-indanone for Accelerated Drug Discovery
Authored by a Senior Application Scientist
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] this compound, in particular, represents a highly versatile and strategically valuable starting material. Its two chemically distinct reactive centers—the aryl dibromide system and the carbonyl group—offer orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of robust and reproducible protocols for the selective functionalization of this key intermediate. We will explore palladium-catalyzed cross-coupling reactions to modify the aromatic core and nucleophilic additions to transform the ketone functionality. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis and library generation.
Introduction: The Strategic Value of the 1-Indanone Core
The indanone framework is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, including the anti-Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir.[1][2][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an attractive scaffold for rational drug design. The presence of two bromine atoms in this compound offers a powerful platform for diversification. These positions are amenable to a variety of modern cross-coupling reactions, allowing for the systematic introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).
The core structure presents three primary sites for modification, each accessible through distinct chemical pathways. This orthogonality is key to building molecular complexity in a controlled and predictable manner.
Figure 1: Orthogonal functionalization strategies for the this compound scaffold.
Functionalization of the Aromatic Core via Cross-Coupling
The carbon-bromine bonds at positions 5 and 7 are ideal handles for palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions and the low toxicity of boron reagents.[6][7] For aryl bromides like this compound, this reaction provides a direct route to biaryl and substituted aryl indanone derivatives.[7]
Causality Behind Protocol Choices:
-
Catalyst System: A pre-formed Pd(0) source or a Pd(II) precursor like Pd(OAc)₂ that is readily reduced in situ is required to initiate the catalytic cycle.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands are highly effective for the oxidative addition step involving aryl bromides.[8]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][8] An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used, often in an aqueous/organic solvent mixture to ensure solubility of all components.
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| This compound | 1.0 | 290 mg (1.0 mmol) | Starting material. |
| Phenylboronic Acid | 2.5 | 305 mg (2.5 mmol) | Slight excess ensures complete reaction. |
| Pd(PPh₃)₄ | 0.05 | 58 mg (0.05 mmol) | Tetrakis(triphenylphosphine)palladium(0). |
| K₂CO₃ (2M aq. solution) | 4.0 | 2.0 mL (4.0 mmol) | Base for boronic acid activation. |
| Toluene | - | 10 mL | Organic solvent. |
| Temperature | - | 100 °C | Sufficient thermal energy for reaction. |
| Time | - | 12-16 h | Monitor by TLC/LC-MS for completion. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (290 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add toluene (10 mL) followed by the 2M aqueous solution of K₂CO₃ (2.0 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5,7-diphenyl-1-indanone.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting terminal alkynes with aryl halides.[9][10] This reaction is invaluable for introducing rigid, linear linkers into a molecular structure, a common strategy in materials science and for creating certain pharmacophores. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[10] However, copper-free protocols have been developed to avoid the potential issue of Glaser-type alkyne homocoupling.[11][12]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a Pd(0) catalyst and a Cu(I) salt (e.g., CuI) is the classic system. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper acetylide, formed in situ, participates in the transmetalation step.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and to deprotonate the terminal alkyne.[10]
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| This compound | 1.0 | 290 mg (1.0 mmol) | Starting material. |
| Phenylacetylene | 2.5 | 255 mg (2.5 mmol) | 0.27 mL. |
| (AllylPdCl)₂ | 0.025 | 9.1 mg (0.025 mmol) | Palladium precursor. |
| P(t-Bu)₃ | 0.10 | 20.2 mg (0.10 mmol) | Bulky phosphine ligand. |
| Diisopropylethylamine (DIPEA) | 4.0 | 0.7 mL (4.0 mmol) | Amine base. |
| DMF (anhydrous) | - | 5 mL | Anhydrous polar aprotic solvent. |
| Temperature | - | Room Temp. | Mild conditions prevent side reactions.[11] |
| Time | - | 24 h | Monitor by TLC/LC-MS for completion. |
Step-by-Step Methodology:
-
In a glovebox or under a strict inert atmosphere, add (AllylPdCl)₂ (9.1 mg, 0.025 mmol) and P(t-Bu)₃ (20.2 mg, 0.10 mmol) to a flask containing anhydrous DMF (2 mL). Stir for 10 minutes to form the active catalyst.
-
To this solution, add this compound (290 mg, 1.0 mmol), phenylacetylene (0.27 mL, 2.5 mmol), and DIPEA (0.7 mL, 4.0 mmol).
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford 5,7-bis(phenylethynyl)-1-indanone.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] This transformation is of paramount importance in pharmaceutical chemistry, as anilines and other N-aryl compounds are ubiquitous in drug molecules.
Causality Behind Protocol Choices:
-
Catalyst System: The reaction requires a robust Pd catalyst, often generated in situ from a Pd(0) or Pd(II) source and a specialized, sterically hindered phosphine ligand.[14] These bulky ligands facilitate the reductive elimination step, which is often rate-limiting.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation by water.[15]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| This compound | 1.0 | 290 mg (1.0 mmol) | Starting material. |
| Morpholine | 2.5 | 218 mg (2.5 mmol) | 0.22 mL. Amine nucleophile. |
| Pd₂(dba)₃ | 0.02 | 18.3 mg (0.02 mmol) | Tris(dibenzylideneacetone)dipalladium(0). |
| XPhos | 0.08 | 38.1 mg (0.08 mmol) | Bulky biaryl phosphine ligand. |
| NaOt-Bu | 3.0 | 288 mg (3.0 mmol) | Strong, non-nucleophilic base. |
| Toluene (anhydrous) | - | 10 mL | Anhydrous aprotic solvent. |
| Temperature | - | 100-110 °C | Requires heating.[15] |
| Time | - | 18-24 h | Monitor by TLC/LC-MS for completion. |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOt-Bu (288 mg, 3.0 mmol).
-
Add this compound (290 mg, 1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL) followed by morpholine (0.22 mL, 2.5 mmol) under a counterflow of argon.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 18-24 hours.
-
After cooling to room temperature, carefully quench the reaction with water (5 mL).
-
Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by column chromatography to obtain 5,7-dimorpholino-1-indanone.
Functionalization of the Carbonyl Group
The ketone at the C1 position is an electrophilic center, susceptible to attack by a wide range of nucleophiles.[16][17][18] This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³ center.[18] This pathway provides access to 1-indanols and derivatives with a new stereocenter at the C1 position.
Grignard Reaction: C–C Bond Formation at the Carbonyl
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols. This reaction is a classic and highly reliable method for constructing new carbon-carbon bonds.
Note: This protocol is best performed on a functionalized indanone core (e.g., after a Suzuki coupling) to avoid potential side reactions with the aryl bromides, although the Grignard reaction is generally much faster with the ketone.
Starting Material: 5,7-Diphenyl-1-indanone (from Protocol 2.1.1)
| Reagent/Parameter | Molar Eq. | Amount | Notes |
| 5,7-Diphenyl-1-indanone | 1.0 | 284 mg (1.0 mmol) | Substrate. |
| MeMgBr (3.0 M in Et₂O) | 1.2 | 0.4 mL (1.2 mmol) | Grignard reagent. |
| THF (anhydrous) | - | 10 mL | Anhydrous ether solvent. |
| Temperature | - | 0 °C to RT | Control initial exotherm. |
| Time | - | 2 h | Typically a rapid reaction. |
Step-by-Step Methodology:
-
Dissolve 5,7-diphenyl-1-indanone (284 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (0.4 mL of 3.0 M solution in Et₂O, 1.2 mmol) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield 1-methyl-5,7-diphenyl-indan-1-ol.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, drug-like molecules. The protocols detailed in this guide demonstrate how modern synthetic methodologies can be applied to selectively and efficiently functionalize both the aromatic core and the carbonyl group. By leveraging palladium-catalyzed cross-coupling reactions and classic nucleophilic additions, researchers can rapidly generate diverse libraries of indanone derivatives for biological screening and lead optimization. The provided step-by-step procedures, coupled with an understanding of the underlying chemical principles, equip scientists in the pharmaceutical industry to fully exploit the synthetic potential of this valuable intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sdo.chem.msu.ru [sdo.chem.msu.ru]
- 17. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Synthesis of Novel Compound Libraries from 5,7-Dibromo-1-indanone
Introduction: The Strategic Value of the 5,7-Dibromo-1-indanone Scaffold
In the landscape of medicinal chemistry and drug discovery, the 1-indanone core is a privileged scaffold, forming the backbone of numerous biologically active compounds with applications ranging from anti-inflammatory to anticancer and neuroprotective agents.[1][2] The strategic introduction of bromine atoms at the C-5 and C-7 positions of the indanone ring system transforms this simple bicyclic ketone into a versatile and powerful building block for the synthesis of diverse compound libraries. The two bromine atoms on this compound serve as orthogonal synthetic handles, allowing for sequential and regioselective functionalization through modern cross-coupling methodologies.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will present detailed, field-tested protocols for the selective mono- and di-functionalization of this substrate, explain the mechanistic rationale behind the choice of reagents and conditions, and provide the necessary characterization data to ensure the reproducibility and validation of these methods.
Part 1: Regioselective Suzuki-Miyaura Coupling for C-5 Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] In the context of this compound, a regioselective mono-arylation is the first critical step towards creating a diverse library of disubstituted indanones.
Causality of Experimental Design: Achieving C-5 Selectivity
The differential reactivity of the two bromine atoms in this compound is governed by a combination of electronic and steric factors. The C-5 position is electronically activated by the para-relationship to the electron-withdrawing carbonyl group, making the C-Br bond at this position more susceptible to oxidative addition to the palladium(0) catalyst. Conversely, the C-7 position is sterically hindered by the adjacent carbonyl group and the fused five-membered ring, which disfavors the approach of the bulky palladium catalyst. This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C-5 position.
By carefully controlling the stoichiometry of the boronic acid (using a slight excess, but not enough to drive the reaction to di-substitution) and utilizing a suitable palladium catalyst and ligand system, the Suzuki-Miyaura coupling can be directed to occur preferentially at the more reactive C-5 position.
Protocol 1: Selective Mono-Arylation of this compound
This protocol details the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid to yield 5-aryl-7-bromo-1-indanone.
Workflow Diagram:
Caption: Experimental workflow for the selective mono-arylation of this compound.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| This compound | 290.95 | 1.0 g | 3.44 mmol |
| 4-Methoxyphenylboronic acid | 151.96 | 627 mg | 4.13 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.43 g | 10.32 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 199 mg | 0.172 mmol |
| Toluene | - | 20 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.44 mmol), 4-methoxyphenylboronic acid (627 mg, 4.13 mmol), potassium carbonate (1.43 g, 10.32 mmol), and tetrakis(triphenylphosphine)palladium(0) (199 mg, 0.172 mmol).
-
Add toluene (20 mL) and water (10 mL) to the flask.
-
Fit the flask with a reflux condenser and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-bromo-5-(4-methoxyphenyl)-1-indanone as a solid.
Expected Results & Characterization:
Based on analogous reactions with 5-bromo-1-indanone, the expected yield of the mono-arylated product is typically in the range of 85-95%.[3]
-
7-bromo-5-(4-methoxyphenyl)-1-indanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.45 (s, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.15 (t, J = 6.0 Hz, 2H), 2.70 (t, J = 6.0 Hz, 2H).[3]
-
¹³C NMR (CDCl₃, 101 MHz): δ 206.5, 160.0, 156.0, 147.5, 135.8, 132.5, 128.9, 126.5, 124.8, 124.0, 114.5, 55.5, 36.6, 26.0.[3]
-
MS (ESI): m/z calculated for C₁₆H₁₃BrO₂ [M+H]⁺: 317.02, found 317.1.
-
Part 2: Sequential Buchwald-Hartwig Amination for C-7 Functionalization
With the C-5 position selectively functionalized, the remaining bromine at C-7 provides a handle for introducing a nitrogen-based substituent. The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides, offering broad substrate scope and high efficiency.[4][5]
Causality of Experimental Design: A Stepwise Approach
A sequential, one-pot approach, where the second cross-coupling reaction is performed after the first has reached completion, is an efficient strategy for synthesizing unsymmetrically disubstituted products.[1] After the initial Suzuki-Miyaura coupling, the reaction mixture contains the mono-arylated product. By adding the amine, a suitable palladium catalyst/ligand system for amination, and a strong base, the second C-N bond formation can be initiated.
The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to facilitate the catalytic cycle, particularly the reductive elimination step, leading to higher yields and broader substrate scope.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed to deprotonate the amine, forming the active nitrogen nucleophile.
Protocol 2: Sequential Buchwald-Hartwig Amination of 7-Bromo-5-aryl-1-indanone
This protocol describes the amination of the previously synthesized 7-bromo-5-aryl-1-indanone with a representative secondary amine.
Reaction Scheme Diagram:
Caption: General scheme for the Buchwald-Hartwig amination at the C-7 position.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 7-Bromo-5-(4-methoxyphenyl)-1-indanone | 317.18 | 500 mg | 1.58 mmol |
| Morpholine | 87.12 | 166 µL | 1.89 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 228 mg | 2.37 mmol |
| Pd₂(dba)₃ | 915.72 | 36 mg | 0.039 mmol |
| XPhos | 476.65 | 45 mg | 0.095 mmol |
| Toluene (anhydrous) | - | 15 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 7-bromo-5-(4-methoxyphenyl)-1-indanone (500 mg, 1.58 mmol), sodium tert-butoxide (228 mg, 2.37 mmol), Pd₂(dba)₃ (36 mg, 0.039 mmol), and XPhos (45 mg, 0.095 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (15 mL) followed by morpholine (166 µL, 1.89 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (40 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(4-methoxyphenyl)-7-morpholino-1-indanone.
Expected Results & Characterization:
The Buchwald-Hartwig amination typically proceeds in good to excellent yields.
-
5-(4-methoxyphenyl)-7-morpholino-1-indanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, J = 8.8 Hz, 2H), 7.10 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.85 (s, 1H), 3.90 (t, J = 4.8 Hz, 4H), 3.85 (s, 3H), 3.20 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 6.0 Hz, 2H), 2.68 (t, J = 6.0 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 207.0, 159.5, 157.0, 148.0, 133.0, 132.0, 128.5, 125.0, 118.0, 114.2, 112.0, 67.0, 55.4, 52.0, 36.5, 25.8.
-
MS (ESI): m/z calculated for C₂₀H₂₁NO₃ [M+H]⁺: 324.16, found 324.2.
-
Conclusion and Future Perspectives
The protocols detailed herein demonstrate that this compound is a highly effective scaffold for the rapid generation of novel, structurally diverse molecules. The ability to perform sequential, regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions opens the door to a vast chemical space for exploration in drug discovery programs. The resulting 5-aryl-7-amino-1-indanone derivatives can be further modified at the ketone or the methylene bridge, offering additional avenues for diversification. These application notes provide a robust and validated foundation for researchers to build upon in their quest for new therapeutic agents.
References
- 1. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 5,7-Dibromo-1-indanone in the Synthesis of Next-Generation Agrochemicals
Introduction: The Indanone Scaffold as a Privileged Structure in Agrochemical Discovery
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space explored, the 1-indanone scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently found in biologically active compounds.[1][2] Its rigid bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a broad spectrum of activities, including insecticidal, fungicidal, and herbicidal properties.[3] The introduction of halogen atoms, particularly bromine, into the indanone framework can significantly enhance biological efficacy by modifying the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This document provides a detailed guide for researchers on the strategic use of 5,7-Dibromo-1-indanone as a versatile building block for the synthesis of novel agrochemical candidates.
Physicochemical Properties and Reactivity Profile of this compound
A thorough understanding of the starting material's properties is fundamental to designing successful synthetic strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆Br₂O | Calculated |
| Molecular Weight | 289.95 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Melting Point | Not available. Expected to be higher than 5-bromo-1-indanone (126-129 °C) | [5] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Inferred |
The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which can be exploited for selective and sequential functionalization.[6] The electron-withdrawing nature of the carbonyl group at the C1 position deactivates the aromatic ring towards electrophilic substitution but activates the C-Br bonds towards nucleophilic attack and, more importantly, oxidative addition in palladium-catalyzed cross-coupling reactions. The bromine at the C7 position is para to the C4 carbon, while the C5 bromine is ortho to the C4 carbon. This subtle electronic difference, influenced by the carbonyl group, can potentially be harnessed for regioselective reactions.
Application Note I: Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of Bi-aryl Indanone Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, and its application to di-halogenated substrates allows for the stepwise introduction of different aryl or heteroaryl moieties.[7][8][9] This approach can be used to build molecular complexity and fine-tune the biological activity of the resulting compounds.
Rationale for Selective Mono-arylation
In di-bromo aromatic compounds, selective mono-functionalization can often be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the boronic acid coupling partner.[10] The electronic environment of the two bromine atoms in this compound may also favor the reaction at one position over the other, although this would need to be determined empirically.
Experimental Protocol: Selective Mono-arylation of this compound
Objective: To synthesize 7-bromo-5-aryl-1-indanone derivatives as precursors for further functionalization.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation
Abstract
The 1-indanone core is a privileged structural motif, integral to a multitude of pharmaceuticals, natural products, and biologically active molecules.[1][2] Its prevalence in therapeutic agents, including treatments for neurodegenerative disorders like Alzheimer's disease, underscores the importance of robust and efficient synthetic methodologies for its construction.[1][3] The intramolecular Friedel-Crafts acylation is a cornerstone reaction for this purpose, providing a classical and powerful route to the bicyclic indanone framework.[1][2] This guide offers an in-depth exploration of this reaction, presenting the mechanistic underpinnings, a comparative analysis of catalytic systems, detailed experimental protocols, and field-proven troubleshooting strategies tailored for researchers, medicinal chemists, and process development professionals.
Theoretical Framework: The Chemistry of Cyclization
The intramolecular Friedel-Crafts acylation is a specialized form of electrophilic aromatic substitution (EAS). The reaction's elegance lies in its ability to form a new carbon-carbon bond to construct the five-membered ring of the indanone system in a single, decisive step.[4][5] The process is typically initiated by activating a tethered carboxylic acid or a more reactive derivative, such as an acyl chloride, with a potent Lewis or Brønsted acid catalyst.[2][6]
The Reaction Mechanism
The reaction proceeds through a well-defined mechanistic pathway:
-
Generation of the Acylium Ion: The catalyst interacts with the acylating functional group. For an acyl chloride, a Lewis acid like AlCl₃ coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic, resonance-stabilized acylium ion.[7] For a carboxylic acid, a strong Brønsted superacid (e.g., triflic acid, TfOH) or a dehydrating agent like polyphosphoric acid (PPA) protonates the carbonyl oxygen, promoting the loss of water to generate the same key acylium ion intermediate.[1][8]
-
Intramolecular Electrophilic Attack: The tethered, electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forges the new C-C bond and creates the five-membered ring, transiently disrupting the ring's aromaticity and forming a carbocation intermediate known as an arenium ion or σ-complex.[1][7]
-
Restoration of Aromaticity: A base (often the conjugate base of the acid catalyst or solvent) abstracts a proton from the site of substitution, collapsing the σ-complex and restoring the highly stable aromatic system to yield the final 1-indanone product.[1][7]
The ketone product contains an electron-withdrawing carbonyl group, which deactivates the aromatic ring towards further acylation. This inherent feature advantageously prevents poly-acylation, a common issue in Friedel-Crafts alkylation reactions.[9]
Caption: The reaction pathway from starting material to the 1-indanone product.
Strategic Considerations for Synthesis
The success of an intramolecular Friedel-Crafts acylation hinges on the judicious selection of starting materials, catalysts, and reaction conditions. These choices directly impact yield, purity, and regioselectivity.
Choice of Precursor: Carboxylic Acid vs. Acyl Chloride
There are two primary pathways for generating the acylium ion in situ:
-
Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is environmentally preferable as it generates water as the sole byproduct.[3] However, it often necessitates harsh conditions, such as high temperatures and the use of strong superacids (TfOH) or dehydrating acids like PPA.[2][3][10]
-
Cyclization of 3-Arylpropionyl Chlorides: This is a two-step method that first involves converting the carboxylic acid to the more reactive acyl chloride (e.g., using SOCl₂ or (COCl)₂). The subsequent cyclization can then proceed under milder conditions with common Lewis acids like AlCl₃.[2][11] While often more efficient and higher-yielding, this route generates corrosive byproducts.[2]
The Catalyst: The Heart of the Reaction
The catalyst's role is paramount, and its choice is highly substrate-dependent.[12]
-
Brønsted Acids & Superacids: Polyphosphoric acid (PPA) and triflic acid (TfOH) are powerful catalysts widely used for direct cyclization of carboxylic acids.[2][12] They act as both catalyst and solvent/dehydrating agent in some cases.[13]
-
Lewis Acids: Aluminum chloride (AlCl₃) is the classic, cost-effective choice, particularly for acyl chloride precursors.[12][14] However, other Lewis acids like niobium(V) chloride (NbCl₅), iron(III) chloride (FeCl₃), and various metal triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) can offer improved yields and milder conditions for specific substrates.[4][12][15]
-
Moisture Sensitivity: A critical consideration is that many Lewis acids, especially AlCl₃, are extremely sensitive to moisture. Water can hydrolyze and deactivate the catalyst, leading to failed reactions.[12] Therefore, the use of anhydrous solvents and dry glassware under an inert atmosphere is essential.
Experimental Protocols & Workflow
The general experimental workflow is a logical sequence designed to ensure safety, efficiency, and reproducibility.
Caption: A standard workflow for Friedel-Crafts acylation from setup to purification.
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid via Superacid Catalysis
This protocol details the direct, one-step cyclization using triflic acid (TfOH), a powerful Brønsted superacid.
Materials:
-
3-Phenylpropanoic acid
-
Triflic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-phenylpropanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCE (or CH₂Cl₂) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly, add triflic acid (3.0–5.0 eq) dropwise via syringe over 10-15 minutes. Caution: Triflic acid is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50–80 °C.[2]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to room temperature and carefully pour the mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution to neutralize the strong acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride via Lewis Acid Catalysis
This two-step protocol is often higher yielding and uses the common Lewis acid, aluminum chloride.
Step 2a: Preparation of 3-Phenylpropionyl Chloride
-
To a round-bottom flask, add 3-phenylpropanoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~2.0 eq).
-
Add a catalytic drop of dimethylformamide (DMF).
-
Heat the mixture gently to 40-50 °C for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
Step 2b: Intramolecular Friedel-Crafts Acylation
Materials:
-
3-Phenylpropionyl chloride (from Step 2a)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M HCl)
-
Ice
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add anhydrous AlCl₃ (1.1-1.3 eq) and anhydrous CH₂Cl₂.
-
Substrate Addition: Cool the suspension to 0 °C. Dissolve the crude 3-phenylpropionyl chloride (1.0 eq) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC/GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly pour it onto a mixture of crushed ice and concentrated HCl. Caution: The quenching of AlCl₃ is highly exothermic.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 1 to extract and purify the final 1-indanone product.
Comparative Data & Optimization
The choice of catalyst and conditions can dramatically influence the outcome. The following table summarizes results from various methodologies, illustrating the versatility of the Friedel-Crafts acylation.
| Starting Material | Catalyst (eq) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | PPA | - | 80-100 | 1-2 h | ~90 | [2] |
| 3-(4-Methoxyphenyl)propanoic Acid | TfOH (3.0) | DCE | 80 | 1 h | 95 | [2] |
| 3-Phenylpropanoic Acid | NbCl₅ (1.2) | CH₂Cl₂ | RT | 2 h | 92 | [4] |
| 3-Phenylpropanoic Acid | Sc(OTf)₃ (0.1) | Toluene | 110 | 12 h | 85 | [2] |
| 3-Phenylpropionyl Chloride | AlCl₃ (1.2) | CH₂Cl₂ | RT | 1 h | 90 | [2][11] |
| 3-Phenylpropanamide | TfOH | - | RT | - | High | [16] |
| 3-Arylpropanoic Acids | Tb(OTf)₃ | Microwave | - | Short | Good | [10][15] |
PPA = Polyphosphoric acid; TfOH = Triflic acid; DCE = 1,2-dichloroethane; RT = Room Temperature.
Troubleshooting Common Challenges
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Catalyst deactivated by moisture.[12] 2. Deactivated Substrate: Aromatic ring has strong electron-withdrawing groups. 3. Suboptimal Temperature: Reaction is too slow at the chosen temperature. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Run under an inert atmosphere. 2. Use a more powerful catalytic system (e.g., TfOH).[12] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of Regioisomers | The substrate has multiple possible sites for cyclization on the aromatic ring.[12] | 1. Steric Control: Bulky substituents can block certain positions, directing cyclization.[12] 2. Solvent Choice: The solvent can influence product distribution; nitromethane has been shown to improve selectivity in some cases.[17] 3. Catalyst Control: For PPA-catalyzed reactions, adjusting the P₂O₅ content can effectively switch the regioselectivity.[12] |
| Intermolecular Reaction / Polymerization | The acylating agent reacts with a second molecule of substrate instead of cyclizing intramolecularly, often at high concentrations. | Run the reaction at high dilution (e.g., <0.1 M). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.[12] |
| Product Degradation | The desired indanone is unstable under the harsh acidic conditions and high temperatures required for the reaction. | Use a milder catalyst system (e.g., NbCl₅, metal triflates) or a two-step acyl chloride protocol which allows for lower reaction temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The intramolecular Friedel-Crafts acylation remains a highly relevant and powerful tool for the synthesis of the 1-indanone scaffold. A thorough understanding of the reaction mechanism, careful selection of the precursor and catalytic system, and rigorous control over reaction parameters are essential for achieving high yields and purity. By leveraging the protocols and troubleshooting insights provided in this guide, researchers can effectively navigate the complexities of this reaction to access a wide array of valuable indanone derivatives for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for synthesizing 5,7-Dibromo-1-indanone derivatives
An Application Guide for the Regioselective Synthesis of 5,7-Dibromo-1-indanone
Authored by: A Senior Application Scientist
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including treatments for neurodegenerative diseases.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a versatile building block for further molecular elaboration. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide comprehensive guidelines for product characterization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for accessing this valuable chemical intermediate.
Introduction: The Significance of the Indanone Core
1-Indanone and its derivatives are foundational components in the development of numerous biologically active molecules.[3] Their rigid bicyclic structure provides a reliable scaffold for orienting functional groups in three-dimensional space, making them ideal starting points for designing enzyme inhibitors, receptor agonists, and other targeted therapeutics.[4][5] The introduction of halogen atoms, such as bromine, at specific positions on the aromatic ring significantly enhances the synthetic utility of the indanone core. Halogenated sites serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.
This compound, in particular, offers two distinct points for functionalization, allowing for the stepwise or simultaneous introduction of diverse substituents to explore the chemical space around the core structure.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 1-indanone is achieved through an electrophilic aromatic substitution (EAS) reaction. The core principle involves the attack of an electrophile (Br⁺) on the electron-rich benzene ring of the indanone molecule.
Causality Behind the Method:
-
The Electrophile: Molecular bromine (Br₂) is used as the bromine source. While not inherently a strong electrophile, its electrophilicity is typically enhanced by a Lewis acid catalyst or by performing the reaction in a polar protic solvent like acetic acid, which can help polarize the Br-Br bond.
-
Regioselectivity: The carbonyl group (-C=O) of the indanone is an electron-withdrawing group and a meta-director. However, the fused aliphatic ring and the aromatic system as a whole direct bromination to the 5 and 7 positions. The reaction proceeds via the formation of a sigma complex (arenium ion), and the stability of this intermediate dictates the position of substitution. Bromination at positions 5 and 7 is electronically favored in this system.
The general transformation is depicted below:
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 1-Indanone | ≥98% | Sigma-Aldrich | 83-33-0 | Starting material. |
| Bromine (Br₂) | ACS Reagent, ≥99.5% | Sigma-Aldrich | 7726-95-6 | Highly corrosive and toxic. Handle in a fume hood. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | 64-19-7 | Solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | 7772-98-7 | For quenching excess bromine. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | - | For neutralization wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Ice/water bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Recrystallization dish and filtration apparatus (Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser in a chemical fume hood. Ensure all glassware is dry.
-
Add 1-indanone (10.0 g, 75.7 mmol) and glacial acetic acid (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
-
Bromination:
-
Prepare a solution of bromine (26.6 g, 8.5 mL, 166.5 mmol, 2.2 equivalents) in glacial acetic acid (25 mL) and load it into the dropping funnel.
-
Cool the reaction flask in an ice/water bath to 0-5 °C. Rationale: This step is critical to control the exothermic reaction and prevent the formation of unwanted byproducts from over-bromination or side reactions.
-
Add the bromine solution dropwise to the stirred 1-indanone solution over approximately 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing 400 mL of ice-cold water and a 10% aqueous solution of sodium thiosulfate (approx. 150 mL). Stir until the red-brown color of excess bromine has disappeared. Rationale: Quenching with sodium thiosulfate safely neutralizes unreacted bromine.
-
A precipitate (the crude product) should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Transfer the crude solid to a separatory funnel and dissolve it in dichloromethane (200 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Rationale: The bicarbonate wash removes any residual acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting solid can be purified by recrystallization. A suitable solvent system is ethanol or an ethyl acetate/hexane mixture.
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Experimental Workflow Diagram
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% (typical) |
| Melting Point | 143-147 °C |
| ¹H NMR (CDCl₃) | δ ~ 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 3.1 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂CO-) ppm. The two aromatic protons should appear as doublets due to meta-coupling. |
| ¹³C NMR (CDCl₃) | Expected signals for carbonyl carbon (~205 ppm), aromatic carbons (some shifted downfield due to bromine), and two aliphatic carbons (~36, 26 ppm). |
| Mass Spec (EI) | Molecular ion cluster showing characteristic isotopic pattern for two bromine atoms at m/z 288 (M⁺), 290 (M⁺+2), and 292 (M⁺+4) in an approximate 1:2:1 ratio. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction.- Reagents (especially bromine) degraded. | - Increase reaction time at room temperature.- Use fresh, high-purity bromine.- Ensure reaction temperature during addition did not rise excessively. |
| Formation of Multiple Products | - Reaction temperature was too high.- Rate of bromine addition was too fast. | - Maintain strict temperature control (0-5 °C) during addition.- Add the bromine solution more slowly to allow for better heat dissipation. |
| Product is an Oil or Gummy Solid | - Impure product, possibly containing mono-brominated or starting material. | - Repeat the purification step. Consider column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) for difficult separations. |
| Persistent Bromine Color | - Insufficient quenching agent. | - Add more sodium thiosulfate solution until the color is fully discharged before proceeding with the workup. |
References
Introduction: The Strategic Value of 5,7-Dibromo-1-indanone
An Application Guide to Catalytic Methodologies for 5,7-Dibromo-1-indanone
This compound is a highly functionalized and versatile scaffold in modern organic synthesis. Its rigid bicyclic structure, combined with a reactive ketone and two strategically positioned bromine atoms, makes it an invaluable starting material for the synthesis of complex molecules. The indanone core is a privileged structure found in numerous bioactive natural products and pharmaceuticals.[1] The two bromine atoms on the aromatic ring serve as ideal handles for transition metal-catalyzed cross-coupling reactions, allowing for the programmed and selective introduction of a wide array of substituents. This guide provides an in-depth exploration of the key catalytic systems employed in the functionalization of this compound, with a focus on the underlying principles, catalyst selection, and detailed experimental protocols for researchers in medicinal chemistry and materials science.
Chapter 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Indanone Functionalization
Palladium-catalyzed reactions are the cornerstone for modifying aryl halides, and this compound is an excellent substrate for these transformations.[2] The C(sp²)-Br bonds at the 5- and 7-positions can be selectively or sequentially functionalized to build molecular complexity. The three most pivotal reactions in this class are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron species.[3][4] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups, providing access to complex biaryl and styrenyl structures.
Mechanistic Considerations & Catalyst Choice: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst and conditions is critical for achieving high yields.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species.[7]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the rate-limiting reductive elimination. Ligands like XPhos and SPhos are often highly effective. For some applications, ferrocene-based ligands like Pd(dppf)Cl₂ offer excellent stability and efficiency.[8]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[3][6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction efficiency.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | 85-95 | [8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 100-120 | 90-98 | [7] |
| Pd(OAc)₂ | Na₂CO₃ | Water (neat) | Ambient | 80-95 | [9] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 50-60 | [7] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is of paramount importance in pharmaceutical development, as the aniline moiety is a common feature in drug candidates. Applying this to this compound allows for the introduction of primary or secondary amines.
Mechanistic Considerations & Catalyst Choice: The mechanism is similar to other cross-couplings, but the nature of the nucleophile (amine) presents unique challenges.[12]
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are standard choices.
-
Ligands: The development of this reaction is marked by the evolution of highly specialized ligands. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are critical.[11] These ligands promote the challenging C-N reductive elimination step and prevent catalyst decomposition. Bidentate ligands like BINAP or DPPF were important in earlier "generations" of this reaction.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ are also used.[12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is particularly valuable for creating rigid, linear extensions to the indanone core, which can be useful as molecular linkers or for further functionalization.
Mechanistic Considerations & Catalyst Choice: The Sonogashira reaction uniquely employs a dual-catalyst system.[16][17]
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the primary catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.[15][16] The palladium cycle involves oxidative addition and reductive elimination.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[18] This species then undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and as the solvent.[16]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Chapter 2: Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific reactivity of their chosen coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv per bromine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv per bromine)
-
Anhydrous solvent (e.g., DME, Dioxane, or Toluene)
Workflow Diagram:
Caption: Standard workflow for a cross-coupling experiment.
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst, followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv per bromine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.0 equiv per bromine)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried flask.
-
Add the this compound and a stir bar.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous solvent and the amine (if liquid) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2.3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Amine base/solvent (e.g., Et₃N or DIPA)
-
Co-solvent (optional, e.g., THF)
Procedure:
-
To an oven-dried flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent (e.g., Et₃N/THF mixture) via syringe.
-
Add the terminal alkyne via syringe and stir the reaction at room temperature. Gentle heating (40-60°C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, provide a powerful and modular platform for the elaboration of this compound. By carefully selecting the appropriate catalyst, ligand, and base system, researchers can selectively forge new C-C, C-N, and C-C(alkynyl) bonds with high efficiency. The protocols outlined herein serve as a foundational guide for accessing a diverse range of novel indanone derivatives, paving the way for new discoveries in drug development and materials science.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Dibromo-1-indanone
Welcome to the technical support center for the synthesis of 5,7-Dibromo-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into common challenges encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.
Introduction to the Synthesis of this compound
The synthesis of this compound typically proceeds through one of two primary routes:
-
Intramolecular Friedel-Crafts Cyclization: This classic approach involves the cyclization of a 3-(3,5-dibromophenyl)propanoic acid precursor in the presence of a strong acid catalyst. The success of this reaction is highly dependent on the choice of catalyst and reaction conditions.
-
Direct Bromination of 1-Indanone: An alternative route involves the direct bromination of 1-indanone. The key challenge here is achieving the desired regioselectivity to obtain the 5,7-dibromo isomer as the major product.
This guide will address potential pitfalls in both synthetic strategies and provide actionable solutions to enhance your reaction outcomes.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound.
Scenario 1: Friedel-Crafts Cyclization of 3-(3,5-dibromophenyl)propanoic acid
Q1: My Friedel-Crafts cyclization reaction is showing low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion in an intramolecular Friedel-Crafts acylation is a common issue that can often be traced back to several key factors:
-
Insufficient Catalyst Activity: The bromine atoms on the aromatic ring are deactivating, making the ring less nucleophilic and the cyclization more difficult. A standard Lewis acid like AlCl₃ may not be sufficiently potent.
-
Solution: Consider using a stronger acid catalyst. Polyphosphoric acid (PPA) is often effective for such cyclizations. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative that can drive the reaction to completion.[1]
-
-
Reaction Temperature and Time: Intramolecular Friedel-Crafts reactions, especially with deactivated substrates, often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For PPA, temperatures in the range of 80-120 °C are typical. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition at excessively high temperatures.
-
-
Purity of Starting Material: Impurities in the 3-(3,5-dibromophenyl)propanoic acid can interfere with the catalyst and lead to side reactions.
-
Solution: Ensure your starting material is of high purity. Recrystallization or column chromatography of the starting acid may be necessary.
-
Q2: I am observing the formation of a significant amount of polymeric side products in my Friedel-Crafts reaction. How can I minimize this?
A2: Polymerization is often a result of intermolecular acylation competing with the desired intramolecular cyclization.
-
Concentration: High concentrations of the starting material can favor intermolecular reactions.
-
Solution: Employ high-dilution conditions. By slowly adding the substrate to the pre-heated acid catalyst, you can maintain a low instantaneous concentration of the starting material, thus favoring the intramolecular pathway.
-
-
Catalyst Choice: The nature of the catalyst can influence the extent of polymerization.
-
Solution: While strong acids are needed, some can be more prone to causing charring and polymerization. Experiment with different acid catalysts (e.g., PPA vs. Eaton's reagent) to find the one that provides the best balance of reactivity and cleanliness for your specific substrate.
-
Scenario 2: Direct Bromination of 1-Indanone
Q3: My direct bromination of 1-indanone is producing a mixture of mono-, di-, and polybrominated products with poor regioselectivity. How can I selectively obtain this compound?
A3: Achieving high regioselectivity in the bromination of 1-indanone is challenging due to the presence of multiple activated positions on the aromatic ring and the α-positions to the carbonyl group.
-
Reaction Conditions: The choice of solvent and catalyst plays a crucial role in directing the bromination. Bromination of indanones can occur on both the aromatic ring and the cyclopentanone ring.[2][3]
-
Solution:
-
Aromatic Bromination: To favor bromination on the aromatic ring, the use of a Lewis acid catalyst like FeCl₃ or AlCl₃ in a non-polar solvent such as dichloromethane or carbon tetrachloride at low temperatures is generally preferred. This promotes electrophilic aromatic substitution.
-
Controlling Over-bromination: Use a stoichiometric amount of the brominating agent (e.g., 2.0-2.2 equivalents of Br₂). Adding the bromine slowly to the reaction mixture can also help to control the reaction and minimize the formation of over-brominated products.
-
-
-
Purification: Even with optimized conditions, a mixture of isomers is likely.
-
Solution: An efficient purification method is essential. Column chromatography on silica gel is typically effective in separating the desired 5,7-dibromo isomer from other regioisomers and polybrominated byproducts. Careful selection of the eluent system will be critical.
-
Q4: I am seeing evidence of bromination at the C2 position of the indanone ring. How can I avoid this side reaction?
A4: Bromination at the α-position to the carbonyl (C2) can occur, particularly under conditions that favor enol or enolate formation.[2][3]
-
Acid-Catalyzed Conditions: Under acidic conditions, enolization can occur, leading to α-bromination.
-
Solution: While a Lewis acid is needed to activate the bromine for aromatic substitution, using a protic acid co-solvent might increase the rate of enolization. Sticking to aprotic conditions should minimize this side reaction.
-
-
Radical Bromination: Free radical bromination can also lead to substitution at the benzylic C2 position.
-
Solution: Ensure the reaction is run in the dark and at a controlled temperature to disfavor radical pathways. The use of a radical scavenger is generally not necessary if the reaction is performed under appropriate ionic conditions.
-
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 3-(3,5-dibromophenyl)propanoic acid
This protocol provides a general guideline. Optimization of temperature and reaction time may be necessary.
Materials:
-
3-(3,5-dibromophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (10-20 times the weight of the starting acid).
-
Heat the PPA to 80-100 °C with stirring.
-
Add the 3-(3,5-dibromophenyl)propanoic acid portion-wise to the hot PPA over 15-20 minutes.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Direct Bromination of 1-Indanone
This protocol aims to favor aromatic bromination. Careful control of stoichiometry is key.
Materials:
-
1-Indanone
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-indanone in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous FeCl₃ (catalytic amount, e.g., 0.1 equivalents) to the solution.
-
Slowly add a solution of bromine (2.1 equivalents) in dichloromethane dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the this compound isomer.
Data Presentation
| Parameter | Friedel-Crafts Cyclization | Direct Bromination |
| Starting Material | 3-(3,5-dibromophenyl)propanoic acid | 1-Indanone |
| Key Reagents | PPA or Eaton's Reagent | Br₂, FeCl₃ |
| Common Issues | Low conversion, polymerization | Poor regioselectivity, over-bromination, α-bromination |
| Typical Yields | 50-70% (can be lower for deactivated substrates) | Variable, highly dependent on conditions and purification |
Visualizing the Workflow
Friedel-Crafts Cyclization Workflow
References
Technical Support Center: Purification of 5,7-Dibromo-1-indanone by Column Chromatography
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical support for the purification of 5,7-Dibromo-1-indanone using column chromatography. It is structured to address common challenges and frequently asked questions, moving from foundational principles to practical troubleshooting. Our approach emphasizes the causality behind experimental choices to empower users to adapt and optimize their purification processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and theory behind the purification process.
Q1: Why is column chromatography the preferred method for purifying this compound?
A1: Column chromatography is ideal for purifying this compound, a moderately polar solid, because it excels at separating compounds based on differences in polarity.[1] During synthesis, side products such as regioisomers (e.g., other brominated indanones) or unreacted starting materials are common. These impurities often have polarities that are distinct from the target compound. Chromatography allows for the selective isolation of this compound by exploiting its unique affinity for the stationary phase relative to these contaminants, making it a more effective and versatile method than techniques like recrystallization, which are dependent on solubility differences and may not effectively remove structurally similar impurities.[2]
Q2: How do I select the appropriate stationary phase for this purification?
A2: For a moderately polar aromatic ketone like this compound, silica gel (SiO₂) is the standard and most effective stationary phase.[1][3] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4] These groups interact with polar functional groups on the analyte, such as the carbonyl group of the indanone. This interaction is the basis for separation.[3] While other media like alumina exist, silica gel is slightly acidic and generally provides excellent separation for ordinary compounds.[5] Given the absence of highly acid-sensitive functional groups on this compound, silica gel is the most reliable and cost-effective choice.
Q3: What is the best approach for choosing the right mobile phase (eluent)?
A3: The optimal mobile phase (eluent) is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[6] The goal is to find a solvent system that moves the this compound spot to a retention factor (Rf) of approximately 0.2-0.4 .[6][7] This Rf range typically translates to good separation on a column.
-
Starting Point: For a moderately polar compound, begin with a binary mixture of a non-polar solvent and a polar solvent. The most common and effective system is Hexanes/Ethyl Acetate .[2][5]
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Interpretation:
-
If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate).[7]
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.[7]
-
The ideal system will show a clear separation (ΔRf) between the product spot and all impurity spots.
-
Q4: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A4: Dry loading is highly recommended , especially if the crude this compound is not readily soluble in the non-polar eluent you will start the column with.[6][8]
-
Wet Loading involves dissolving the sample in a minimal amount of the mobile phase and pipetting it onto the column. If the sample requires a more polar solvent to dissolve than the column's running solvent, it will disrupt the initial separation, leading to a broad, poorly resolved band.[6]
-
Dry Loading involves pre-adsorbing the crude product onto a small amount of silica gel. The crude material is dissolved in a suitable solvent (like dichloromethane), mixed with silica, and the solvent is removed by rotary evaporation to yield a free-flowing powder.[6][9] This powder is then carefully added to the top of the column. This technique ensures that the entire sample starts as a very narrow, concentrated band, leading to significantly better separation.[8]
Q5: My compound is a ketone. Are there any specific issues I should be aware of when using silica gel?
A5: Yes, while generally robust, ketones can sometimes present challenges. Silica gel is slightly acidic, and in rare cases, this can catalyze side reactions like enolization or decomposition, although this is less common for a stable aromatic ketone like this compound.[4] More commonly, strong interactions between the ketone's carbonyl group and the acidic silanol groups can lead to "peak tailing," where the compound slowly leaches from the column instead of eluting as a sharp band.[7] If severe tailing is observed, one can consider using deactivated or neutral silica gel, or adding a very small percentage (~0.1-0.5%) of a modifier like triethylamine to the eluent to cap the most acidic sites on the silica. However, for this specific compound, standard silica gel should suffice.
Section 2: Detailed Experimental Protocol
This protocol provides a validated, step-by-step methodology for the purification of this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound Purification.
Protocol Steps
-
Step 1: TLC Analysis for Eluent Selection
-
Prepare several eluent systems of varying polarity (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate).
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the crude mixture on a silica gel TLC plate and develop it in the prepared eluent systems.
-
Identify the solvent system that gives the target compound an Rf value of ~0.2-0.4 and provides the best visual separation from all impurities.[6]
-
-
Step 2: Column Preparation (Wet Slurry Packing)
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 30-50 times the mass of the crude product).
-
Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel in the least polar eluent determined from Step 1 (e.g., 95:5 Hexanes:EtOAc).[6]
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and ensure even packing.[6]
-
Once the silica has settled, add another thin layer of sand to the top to protect the surface.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward. [6]
-
-
Step 3: Sample Preparation and Loading (Dry Method)
-
Weigh your crude product and dissolve it in a minimum volume of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully and evenly add this powder to the top of the packed column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluate in numbered test tubes or vials immediately.
-
If impurities are close to your product, you may use an isocratic elution (constant solvent ratio). If impurities are far apart, a gradient elution (gradually increasing the polarity of the eluent over time) can speed up the process.[6]
-
-
Step 5: Analysis of Fractions and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds.[1]
-
Once identified, combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Section 3: Troubleshooting Guide
This section provides solutions to specific problems encountered during the chromatography process.
Troubleshooting Decision Tree
Caption: Decision Tree for Common Chromatography Issues.
Q: My compound is eluting with impurities, resulting in mixed fractions.
A: This is a common separation issue with several potential causes:
-
Incorrect Eluent: The TLC may have been misleading, or the chosen system lacks sufficient resolving power. Re-evaluate your TLC, aiming for a larger separation between the spots.[8]
-
Column Overloading: You may have loaded too much crude product for the amount of silica gel used. A general rule is a 30:1 to 50:1 ratio of silica to crude material by weight. Reduce the sample load or use a larger column.
-
Poor Sample Loading: If you used the "wet loading" method with a solvent stronger than the eluent, the initial band will be diffuse. Use the "dry loading" technique for a sharp, concentrated starting band.[6]
-
Poor Column Packing: Channels or cracks in the silica bed can cause an uneven solvent front, leading to poor separation. This occurs from improper packing or from the column running dry.[6][11] The column must be repacked.
Q: The this compound seems stuck at the top of the column and is not eluting.
A: This is a clear indication that your mobile phase is not polar enough to displace the compound from the stationary phase.[7][8]
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. You can do this stepwise (e.g., move from 95:5 to 90:10, then 80:20) while continuing to collect and analyze fractions.
Q: My product eluted almost immediately in the first few fractions.
A: This indicates that your mobile phase is too polar. The eluent is competing so effectively for the silica gel's active sites that your compound spends almost no time adsorbed to the stationary phase, resulting in no separation.[3]
-
Solution: You must restart the chromatography with a significantly less polar mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[7] Refer back to your initial TLC analysis to choose a weaker eluent.
Q: I noticed cracks forming in my silica bed during the run. Why did this happen?
A: Column cracking is a physical failure of the packed bed and will ruin the separation. The primary causes are:
-
The Column Ran Dry: If the solvent level drops below the top of the silica bed, air enters and the bed will crack. Always keep the silica submerged in solvent.[6]
-
Drastic Polarity Changes: Switching abruptly from a non-polar solvent (like hexane) to a much more polar one can generate heat as the new solvent adsorbs to the silica, causing thermal expansion and cracking.[12] Always change solvent polarity gradually.
Section 4: Data Summary Table
The table below summarizes typical parameters for this purification. These should be used as a starting point and optimized based on TLC analysis of your specific crude mixture.
| Parameter | Recommended Specification | Rationale & Comments |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard for flash chromatography of moderately polar organic compounds.[1] |
| Analyte | This compound | Moderately polar aromatic ketone.[13] |
| Typical Sample Load | 1g crude material per 30-50g silica gel | Ensures sufficient resolving power and prevents column overloading. |
| Initial Eluent System | 95:5 to 85:15 Hexanes:Ethyl Acetate | A good starting range for compounds of this polarity.[2] |
| Target Rf (TLC) | ~0.2 - 0.4 | Provides the best balance between resolution and run time on the column.[6] |
| Loading Method | Dry Loading | Recommended for ensuring a narrow sample band and achieving optimal separation.[6][8] |
| Elution Mode | Isocratic or Gradient | Use isocratic if impurities are close to the product. Use gradient (slowly increasing EtOAc %) to speed up elution of more polar impurities after the product has been collected. |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. physicsforums.com [physicsforums.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Recrystallization of 5,7-Dibromo-1-indanone
This guide provides in-depth technical support for the purification of 5,7-Dibromo-1-indanone via recrystallization. Designed for researchers and professionals in organic synthesis and drug development, this document addresses common challenges and frequently asked questions, grounding procedural advice in core chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1] The principle of "like dissolves like" provides a strong starting point.[1] this compound is a moderately polar molecule due to the ketone functional group, but the bulky, nonpolar dibrominated aromatic ring system dominates its character.
-
Recommended Solvents: Alcohols like methanol or ethanol are often effective. For the related compound 5-bromoindan-1-one, methanol has been successfully used for recrystallization.[2] For other indanone derivatives, ethanol has also been employed.[3]
-
Solvents to Avoid: Highly nonpolar solvents like hexanes are unlikely to dissolve the compound even when hot. Highly polar solvents like water are unlikely to be effective given the compound's hydrophobic nature.[4][5]
-
Solvent Mixtures: If a single solvent does not provide the desired solubility curve, a mixed-solvent system (e.g., ethanol/water, dichloromethane/hexane) can be employed. This is an advanced technique where the compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) is added dropwise until the solution becomes turbid.[6]
Q2: What are the key physical properties of pure this compound?
Verifying the physical properties of your final product is essential for confirming its purity. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂O | [7] |
| Molecular Weight | 289.95 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 143-147 °C | [7] |
A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: Why is slow cooling essential for successful recrystallization?
Rapid cooling, often called "crashing out," is detrimental to purity.[8] Crystal formation is a thermodynamically controlled process where molecules selectively arrange themselves into a stable lattice.
-
Selective Process: Slow cooling allows molecules of this compound to correctly orient and build the crystal lattice, effectively excluding impurity molecules, which remain in the solution (mother liquor).[8]
-
Impurity Trapping: When a solution is cooled too quickly, impurities do not have time to diffuse away from the growing crystal surface and can become trapped within the lattice. This defeats the purpose of the purification.[8] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[8]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a validated solution.
Problem: No crystals are forming after the solution has cooled completely.
This is one of the most common issues and typically points to one of two causes.[9]
-
Cause 1: Excessive Solvent: The most frequent reason for crystallization failure is the use of too much solvent.[10] This keeps the compound fully dissolved even at low temperatures, preventing the solution from becoming supersaturated.
-
Cause 2: Supersaturation: Occasionally, a solution can become supersaturated, meaning it holds more dissolved solute than theoretically possible without forming crystals.[10] This occurs because crystal growth requires a nucleation site to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[10] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If available, add a tiny "seed crystal" of pure this compound to the cooled solution.[10] This provides a perfect template for further crystal growth.
-
Problem: The compound has "oiled out," forming a liquid layer instead of solid crystals.
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[9] While the melting point of this compound is relatively high (143-147 °C), this can still occur if highly concentrated solutions of impure material are used.[10][11]
-
Cause: The solubility of the compound is so low in the solvent that it separates from the solution before the solution has cooled to the compound's freezing point. This is more common with low-melting-point solids but can happen with impure samples where the melting point is significantly depressed.[9][11]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation temperature.[9]
-
Ensure very slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with paper towels to slow heat loss.[10] This allows the solution to cool below the compound's melting point before it becomes saturated, favoring crystal formation over oiling.
-
Problem: The final yield of crystals is very low.
A low yield (e.g., <70%) indicates a loss of product during the procedure. While some loss is inevitable due to the compound's finite solubility in the cold solvent, significant losses can be prevented.[1]
-
Cause 1: Excessive Solvent: As with crystallization failure, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[8]
-
Cause 2: Premature Filtration: Filtering the solution while it is too hot and saturated can cause crystals to form on the filter paper and in the funnel stem, which are difficult to recover.[9]
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of the product.[1]
-
Solution:
-
Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[1]
-
To prevent premature crystallization during hot filtration, use a stemless funnel, pre-heat the funnel with hot solvent or a heat lamp, and add a slight excess of solvent (which can be boiled off later).[9]
-
Always wash the final crystals with a minimum amount of ice-cold solvent.[1]
-
Problem: The recrystallized crystals are still colored.
The persistence of color (e.g., yellow or brown) indicates that either the colored impurity has similar solubility properties to your product and co-crystallized, or it was trapped during rapid crystal growth.
-
Cause 1: Co-crystallization of Impurities: The impurity may have solubility characteristics very similar to this compound in the chosen solvent.
-
Solution: A second recrystallization may be necessary. Alternatively, consider a preliminary purification step. Passing a solution of the crude material through a short plug of silica gel can remove highly polar, colored impurities before recrystallization.[12]
-
-
Cause 2: Adsorbed Impurities: Sometimes, colored impurities are simply adsorbed onto the surface of the crystals.
-
Solution: Ensure the crystals are washed thoroughly (but briefly) with ice-cold solvent during the final filtration step. If the color persists, a different recrystallization solvent may be required, one in which the impurity is highly soluble even when cold.
-
Standard Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent (e.g., methanol) by testing the solubility of a small sample.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated, stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[8] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.
Recrystallization Workflow & Troubleshooting Logic
The following diagram illustrates the standard recrystallization workflow and the decision points for troubleshooting common issues.
Caption: Recrystallization workflow with common troubleshooting paths.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97 923977-18-8 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Indanone Synthesis via Friedel-Crafts Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the intramolecular Friedel-Crafts acylation to construct the indanone core—a pivotal structural motif in numerous pharmaceuticals and biologically active molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this powerful cyclization reaction.
The Underpinning Chemistry: Mechanism of Action
The intramolecular Friedel-Crafts acylation is a robust method for forming the five-membered ring of the indanone system.[2][3] The reaction proceeds via electrophilic aromatic substitution, where a tethered acyl group cyclizes onto its own aromatic ring.[2] The entire process is driven by the generation of a highly reactive electrophile, the acylium ion.
There are two primary pathways to generate this intermediate:
-
Direct Cyclization of 3-Arylpropionic Acids: This single-step method involves treating the carboxylic acid with a strong Brønsted acid (like Polyphosphoric Acid or Triflic Acid) or a potent Lewis acid. While environmentally favorable as water is the only byproduct, this route often demands harsh conditions like high temperatures.[1][4]
-
Cyclization of 3-Arylpropionyl Chlorides: A two-step approach where the carboxylic acid is first converted to a more reactive acyl chloride using an agent like thionyl chloride or oxalyl chloride.[1][5] The subsequent cyclization, promoted by a Lewis acid (e.g., AlCl₃), typically occurs under milder conditions, leading to higher efficiency, though it generates corrosive byproducts.[1][4]
The generalized mechanism for both pathways is illustrated below.
Caption: General mechanism for indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally the most effective for this cyclization? A: There is no single "best" catalyst; the optimal choice is highly substrate-dependent.[6]
-
Aluminum chloride (AlCl₃) is a powerful, common, and cost-effective Lewis acid, particularly for the acyl chloride route.[6]
-
Polyphosphoric acid (PPA) and Triflic acid (TfOH) are potent Brønsted superacids effective for direct cyclization of carboxylic acids, though they can be harsh.[6][7]
-
Milder Lewis acids like iron(III) chloride (FeCl₃) , niobium pentachloride (NbCl₅) , or scandium triflate (Sc(OTf)₃) can be more effective for sensitive substrates where AlCl₃ might cause decomposition.[6][8]
Q2: Why do I need to use a full equivalent or more of AlCl₃? Isn't it a catalyst? A: While AlCl₃ acts catalytically to generate the acylium ion, the resulting indanone product is a ketone. This ketone is a moderate Lewis base and forms a stable complex with the AlCl₃.[9] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount (or a slight excess) is required to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup to release the final product.[9]
Q3: Can I run this reaction if my aromatic ring has other substituents? A: Yes, but with critical limitations. The Friedel-Crafts reaction is an electrophilic aromatic substitution, so its success hinges on the electronic nature of the aromatic ring.
-
Activating Groups (e.g., alkyl, alkoxy) will increase the nucleophilicity of the ring and facilitate the reaction.
-
Deactivating Groups (e.g., -NO₂, -CF₃, -CN, carbonyls) strongly reduce the ring's nucleophilicity and can completely inhibit the reaction.[10][11][12]
-
Amine Groups (-NH₂, -NHR, -NR₂) are problematic because their lone pairs complex strongly with the Lewis acid catalyst, forming a highly deactivating ammonium species on the ring.[10][11]
Q4: How can I control which regioisomer forms if there are multiple possible cyclization sites? A: Controlling regioselectivity is a common challenge.[6] Several factors can be manipulated:
-
Steric Hindrance: Bulky substituents on the aromatic ring can physically block cyclization at adjacent positions.[6]
-
Solvent Choice: The polarity of the solvent can influence the product ratio. For instance, in some cases, nitromethane has been shown to provide superior regioselectivity compared to other solvents.[6][13]
-
Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically controlled product.[6]
Q5: What are the main alternatives to the Friedel-Crafts reaction for synthesizing indanones? A: The primary alternative is the Nazarov cyclization , which is an acid-catalyzed 4π-electrocyclization of divinyl ketones.[14][15] Interestingly, for some substrates, the two pathways can be in competition. The electronic nature of the substrate can dictate the outcome; electron-rich aromatic substituents tend to favor the Friedel-Crafts pathway, whereas electron-deficient substituents can favor the Nazarov cyclization.[16]
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific experimental failures in a question-and-answer format.
Caption: Troubleshooting workflow for low indanone yield.
Issue 1: My reaction yielded no product, or the yield is very low.
-
Possible Cause: Moisture Contamination.
-
Explanation: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Even trace amounts of moisture will hydrolyze and deactivate the catalyst, completely halting the reaction.[6][12]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous grade solvents, and handle hygroscopic catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Possible Cause: Deactivated Aromatic Substrate.
-
Explanation: As detailed in the FAQ, strongly electron-withdrawing groups on the aromatic ring make it too "electron-poor" to participate in the electrophilic substitution.[12]
-
Solution: If your substrate is highly deactivated, this synthetic route may be unsuitable. You may need to use a much more powerful catalytic system, such as a superacid like triflic acid, or redesign the synthesis to install the deactivating group after the cyclization.[6]
-
-
Possible Cause: Inappropriate or Insufficient Catalyst.
-
Explanation: For the acyl chloride route, using less than a stoichiometric amount of AlCl₃ will result in incomplete conversion. For the direct acid cyclization, the chosen acid (e.g., PPA) may not be strong enough for your specific substrate.
-
Solution: For the acyl chloride pathway, ensure at least 1.1-1.5 equivalents of AlCl₃ are used.[1] For the acid pathway, if the reaction is sluggish, consider switching to a stronger acid system like triflic acid or exploring alternative catalysts.[6]
-
-
Possible Cause: Suboptimal Temperature.
-
Explanation: The activation energy for the cyclization can be high. Insufficient thermal energy may lead to a very slow or stalled reaction.
-
Solution: If the reaction is clean but slow at room temperature (as monitored by TLC), cautiously increase the temperature. Many cyclizations are run at elevated temperatures (50-80 °C or reflux).[1]
-
Issue 2: My main product is contaminated with significant side products.
-
Possible Cause: Formation of Regioisomers.
-
Explanation: If the aromatic ring has multiple non-equivalent positions available for substitution, a mixture of isomeric indanones can be formed. The product distribution is determined by a combination of electronic and steric effects.
-
Solution: Optimize reaction conditions to favor one isomer. Try running the reaction at a lower temperature, which may favor the kinetically preferred product. Screen different solvents, as solvent polarity can influence the transition state energies and alter the product ratio.[6][17]
-
-
Possible Cause: Intermolecular Polymerization.
-
Explanation: Instead of cyclizing, the acylium ion from one molecule can react with the aromatic ring of another molecule, leading to oligomers or polymeric tars. This is more likely at higher concentrations.
-
Solution: While not as common in intramolecular reactions which are kinetically favored, this can be an issue. Running the reaction under more dilute conditions can help favor the intramolecular pathway.
-
-
Possible Cause: Decomposition/Charring.
-
Explanation: The reaction conditions, particularly with superacids like PPA or TfOH at high temperatures, are very harsh and can cause decomposition of sensitive starting materials or products.
-
Solution: Reduce the reaction temperature or reaction time. If using a superacid, consider switching to a milder Lewis acid catalyst system (e.g., FeCl₃, Sc(OTf)₃) combined with the acyl chloride route.
-
Catalyst Selection and Reaction Conditions
The choice of catalyst and solvent profoundly impacts reaction outcomes. The following table summarizes common systems used for the direct cyclization of 3-arylpropionic acids.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference(s) |
| PPA | 3-(4-methoxyphenyl)propanoic acid | - (PPA is solvent) | - | 15 min | 98% | [6] |
| TfOH (3 eq.) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | 60 min | >98% (conv.) | [4][6] |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-dichlorobenzene | 250 | - | up to 74% | [6] |
| NbCl₅ | 3-Arylpropionic acids | Dichloromethane | RT | - | Good | [6][8] |
Detailed Experimental Protocols
Safety Precaution: Friedel-Crafts reactions involve highly corrosive and water-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (N₂ or Ar), and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Cyclization of 3-Arylpropionyl Chloride using AlCl₃
This two-step protocol is often higher yielding and uses milder cyclization conditions than the direct acid method.[1]
Step A: Synthesis of 3-Arylpropionyl Chloride [1]
-
Place the 3-arylpropionic acid (1.0 eq) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add anhydrous dichloromethane as the solvent, followed by a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (SO₂ or CO/CO₂) ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.
Step B: Intramolecular Friedel-Crafts Cyclization [1]
-
Dissolve the crude 3-arylpropionyl chloride from Step A in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Note: The addition is exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-indanone.[1]
Protocol 2: Direct Cyclization of 3-Arylpropionic Acid using Triflic Acid (TfOH)
This one-pot protocol is rapid but uses a highly corrosive superacid.[1]
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the 3-arylpropionic acid (1.0 eq).
-
Add an anhydrous solvent such as 1,2-dichloroethane or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (TfOH) (3.0-5.0 eq) dropwise via syringe. Caution: Highly exothermic and corrosive.
-
Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the acid. Caution: Vigorous gas evolution (CO₂).
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 16. Triaryl-Substituted Divinyl Ketones Cyclization: Nazarov Reaction versus Friedel-Crafts Electrophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Suzuki Coupling Reactions of 5,7-Dibromo-1-indanone
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5,7-dibromo-1-indanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Understanding the Substrate: this compound
This compound is a valuable substrate for creating complex molecular architectures. However, the presence of two bromine atoms and an electron-withdrawing ketone group introduces specific challenges and considerations in Suzuki-Miyaura coupling reactions. Key issues often revolve around controlling selectivity (mono- versus di-arylation) and minimizing the formation of common byproducts.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when performing Suzuki coupling with this compound, presented in a question-and-answer format.
Q1: My reaction is giving a low yield of the desired coupled product. What are the primary factors to investigate?
Low yields in Suzuki couplings are a common problem that can stem from several sources. A systematic approach to troubleshooting is crucial.
Answer:
When faced with a low yield, consider the following factors, starting with the most likely culprits:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Incomplete reduction can lead to low catalytic activity. Furthermore, the catalyst can decompose over the course of the reaction, often indicated by the formation of palladium black.[1][2]
-
Oxygen Contamination: The presence of molecular oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired cross-coupled product.[2] It can also lead to the oxidation and deactivation of the phosphine ligands and the Pd(0) catalyst.
-
Boronic Acid Instability (Protodeboronation): Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by excessive water, high temperatures, or strongly basic conditions.[1]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. An inappropriate base may not efficiently activate the boronic acid for transmetalation, while an unsuitable solvent can lead to poor solubility of reagents.[3]
Troubleshooting Workflow:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Check Reagent Quality: Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester). Ensure your palladium catalyst and ligands have not degraded during storage.
-
Optimize the Base and Solvent System: If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to facilitate transmetalation.[4] A solvent system like dioxane/water or toluene/water is a good starting point.[5][6]
-
Re-evaluate the Catalyst System: For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[7]
Q2: I am observing significant amounts of a byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?
The formation of a biaryl product derived from the boronic acid (Ar-Ar) is a classic byproduct in Suzuki couplings.
Answer:
Boronic acid homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[2] The mechanism often involves a Pd(II)-mediated oxidative coupling of two boronic acid molecules.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed prior to use. The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction that could promote homocoupling. However, even these can be oxidized if oxygen is present.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My main byproduct is the debrominated starting material (5-bromo-1-indanone or 7-bromo-1-indanone). What causes this and how can I minimize it?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired product.
Answer:
Debromination in Suzuki coupling typically occurs via two main pathways:
-
Formation of a Palladium-Hydride Species: A Pd-H species can be generated from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the debrominated product.
-
Reaction with Base: In some cases, direct reduction of the aryl halide by the base can occur, particularly with stronger bases at elevated temperatures.
Strategies to Minimize Debromination:
-
Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[8]
-
Solvent Selection: While often necessary for solubility and to activate the boronic acid, protic solvents like alcohols can be a source of hydrides. If debromination is severe, consider using anhydrous solvents like dioxane or toluene, with only a minimal amount of water required for the base to be effective.
-
Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the competing debromination pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity for the desired cross-coupling over side reactions like debromination.
Q4: I am struggling with controlling the selectivity between mono- and di-arylation of this compound. How can I favor the formation of the mono-substituted product?
Achieving selective mono-arylation of a dihaloarene is a common synthetic challenge.
Answer:
Controlling the stoichiometry of the reagents is the most critical factor for achieving selective mono-arylation.
Strategies for Selective Mono-arylation:
-
Stoichiometry: Use the boronic acid as the limiting reagent. A ratio of 1.0 to 1.2 equivalents of boronic acid relative to this compound is a good starting point.[4]
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product.[4] Once the desired amount of mono-arylated product has formed, quench the reaction to prevent further reaction to the di-substituted product.
-
Catalyst and Ligand: Some catalyst systems may exhibit a preference for mono-coupling. Highly active catalysts with bulky ligands can sometimes favor a second coupling event. Experimenting with different ligands may be necessary.
Predicting Regioselectivity (C5 vs. C7):
For this compound, the relative reactivity of the two bromine atoms is influenced by both electronic and steric effects. The C5 position is para to the electron-withdrawing ketone, while the C7 position is ortho. Generally, oxidative addition is favored at the more electron-deficient position. Therefore, the C5-Br bond is expected to be more reactive towards oxidative addition with the palladium catalyst. However, steric hindrance from the adjacent fused ring system at the C7 position could also play a role. For many dihaloarenes, the less sterically hindered position is more reactive. In the case of 2,4-dibromoaryl ethers, the use of an electron-deficient phosphine ligand has been shown to favor reaction at the more electron-deficient C2 position.[9] A similar effect might be observed with this compound, favoring reaction at the C5 position.
III. Experimental Protocols & Data
Model Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids. A similar protocol has been successfully applied to the coupling of 5-bromo-1-indanone.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inactive catalyst, oxygen contamination, protodeboronation, sub-optimal conditions. | Ensure inert atmosphere, use fresh reagents, optimize base/solvent, try bulky electron-rich ligands (e.g., SPhos, XPhos). |
| Homocoupling | Presence of oxygen. | Rigorously degas all solvents and the reaction mixture. |
| Debromination | Pd-H formation (from base, solvent), direct reduction by base. | Use weaker inorganic bases (K₂CO₃, K₃PO₄), avoid alcohol solvents, use bulky ligands, lower reaction temperature. |
| Poor Selectivity (Mono- vs. Di-arylation) | Incorrect stoichiometry, prolonged reaction time, high temperature. | Use boronic acid as the limiting reagent for mono-arylation, monitor reaction closely and quench at the desired point, use lower temperature. |
IV. Mechanistic Insights & Visualizations
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Formation of Common Byproducts
The following diagram illustrates the pathways leading to the most common byproducts in the Suzuki coupling of this compound.
Caption: Pathways for the formation of common byproducts.
V. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with and without Halide-Promoted Halogen Exchange. Journal of the American Chemical Society, 129(25), 7894–7907. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 1,2-Dibromoethene. --INVALID-LINK--
-
Chen, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. --INVALID-LINK--
-
BenchChem. (2025). The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Comparative Guide. --INVALID-LINK--
-
Strotman, N. A., et al. (2019). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. --INVALID-LINK--
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. --INVALID-LINK--
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. --INVALID-LINK--
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. --INVALID-LINK--
-
Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 10(5), 563-570. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. --INVALID-LINK--
-
Lima, C. F. R. A. C., et al. (2015). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. ResearchGate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Ito, H., et al. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Journal of the American Chemical Society, 142(22), 9884–9889. --INVALID-LINK--
-
Shaughnessy, K. H., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1749–1755. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. --INVALID-LINK--
-
ResearchGate. (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. --INVALID-LINK--
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. --INVALID-LINK--
-
ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. --INVALID-LINK--
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
How to avoid tar formation in Friedel-Crafts reactions
Subject: Troubleshooting and Preventing Tar Formation in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with one of the most powerful, yet sensitive, C-C bond-forming reactions in organic synthesis. Tar formation, a common and frustrating issue, can significantly impact yield and purity. This document provides in-depth, field-proven insights to help you diagnose the root causes of tar formation and implement effective preventative strategies.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "tar" I'm seeing in my reaction flask?
A: "Tar" is not a single compound but a complex, often intractable, mixture of high-molecular-weight byproducts. It typically consists of polymers and degradation products formed from your starting materials and desired product. In Friedel-Crafts reactions, tar formation is primarily a consequence of the high reactivity of the carbocation intermediates and the harsh, acidic conditions. The reaction turning dark brown or black is a clear visual indicator of significant tar formation.
Q2: Why does my Friedel-Crafts Alkylation produce significantly more tar than my Acylation?
A: This is a classic observation rooted in the fundamental mechanisms of the two reactions. There are two primary reasons:
-
Product Reactivity (Polyalkylation): In Friedel-Crafts Alkylation, the product is an alkylated aromatic ring. Alkyl groups are electron-donating and therefore activate the ring, making the product more reactive than the starting material.[1][2] This leads to subsequent, uncontrolled alkylations (polyalkylation), a major pathway to polymer and tar formation.[1][3]
-
Carbocation Stability: The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[4][5][6] In contrast, the carbocation intermediates in alkylation are prone to rearrangements to form more stable carbocations.[3][5][7] This can lead to a mixture of products and provides multiple pathways for uncontrolled polymerization and side reactions.
Friedel-Crafts Acylation avoids both of these pitfalls. The acyl group is electron-withdrawing, which deactivates the aromatic ring, preventing further reactions (polyacylation).[4][8][9]
Q3: My reaction turned black almost immediately after adding the Lewis acid catalyst. What happened?
A: A rapid darkening or charring upon addition of a strong Lewis acid like AlCl₃ typically points to one of two issues:
-
Moisture Contamination: Lewis acids like AlCl₃ react violently and exothermically with even trace amounts of water. This can generate localized "hot spots" that degrade sensitive organic substrates. Furthermore, moisture deactivates the catalyst, potentially stalling the desired reaction while promoting degradation pathways.[10]
-
Highly Reactive Substrate: If your aromatic substrate contains highly sensitive functional groups, a very strong Lewis acid may be too aggressive and can cause immediate decomposition, even under anhydrous conditions.
Troubleshooting Guide: From Tar to Tidy Reactions
This section provides a systematic approach to diagnosing and solving specific issues related to tar formation.
Problem: Excessive Polymerization and Tar Formation (Most Common in Alkylation)
This is the most frequent failure mode in Friedel-Crafts alkylation, resulting in a thick, dark, and difficult-to-process reaction mixture.
-
The "Why": As explained in the FAQs, the alkylated product is more nucleophilic than the starting material. It successfully competes for the electrophile, leading to di-, tri-, and poly-alkylated species that ultimately form a polymeric tar.[1][3]
-
Solutions:
-
Use a Large Excess of the Aromatic Substrate: By making the aromatic starting material the limiting reagent's "solvent," you increase the statistical probability that the electrophile will react with a starting material molecule rather than the activated product. This is a common strategy to suppress polyalkylation.
-
Slow Reagent Addition at Low Temperature: Add the alkylating agent slowly to a cooled solution of the aromatic compound and Lewis acid. This keeps the instantaneous concentration of the electrophile low, minimizing the chance for the product to react with it. Low temperatures further reduce the rate of the undesired second alkylation.
-
-
The "Why": The carbocation electrophile is highly reactive and can not only attack the aromatic ring but also react with other species or itself, initiating polymerization cascades, especially if the desired substitution reaction is slow.
-
Solutions:
-
Moderate the Catalyst: A very strong Lewis acid (e.g., AlCl₃) generates a high concentration of highly reactive carbocations. Consider using a milder Lewis acid to temper the reactivity.
-
Control the Temperature: Running the reaction at the lowest feasible temperature (e.g., 0 °C or -20 °C) slows down all reaction rates, but often has a more pronounced effect on side reactions than on the desired primary reaction, thus improving selectivity.[11]
-
Troubleshooting Workflow: Polymerization in Alkylation
Caption: A step-by-step decision tree for troubleshooting tar in alkylations.
Problem: Reaction Mixture Darkens Severely Upon Catalyst Addition
A clean reaction that suddenly turns dark upon catalyst addition indicates decomposition or a runaway side reaction.
-
The "Why": Strong Lewis acids are powerful dehydrating agents and can "attack" sensitive functional groups on the aromatic ring or alkylating agent, causing charring. This is exacerbated by any moisture, which creates a highly acidic and exothermic environment.[10]
-
Solutions:
-
Ensure Strict Anhydrous Conditions: This is non-negotiable. Dry your solvent (e.g., over molecular sieves or by distillation), flame-dry your glassware under vacuum or inert gas (N₂ or Ar), and use freshly opened, high-purity reagents.
-
Choose a Milder Catalyst: The strength of the Lewis acid should be matched to the reactivity of your substrate. For activated rings, a milder catalyst is often sufficient and much cleaner.
-
Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Reactions
| Lewis Acid | Relative Strength | Typical Applications & Notes |
| AlCl₃, AlBr₃ | Very Strong | The classic, powerful catalysts. Prone to causing side reactions and tarring with sensitive substrates.[7][12] |
| FeCl₃ | Strong | A common and effective alternative to AlCl₃, sometimes offering milder conditions.[7] |
| SbCl₅, BF₃ | Strong | Highly effective but can also be very aggressive. BF₃ is a gas, requiring special handling.[3][12] |
| TiCl₄, SnCl₄ | Moderate | Useful for moderately activated rings where AlCl₃ is too harsh.[12] |
| ZnCl₂ | Mild | Often used for activated substrates like phenols or anilines where stronger acids would fail.[4] |
| Zeolites | Mild (Solid Acid) | Industrially important for clean, catalytic alkylations (e.g., ethylbenzene synthesis). Offer shape selectivity.[4] |
Gold Standard Protocol: The Acylation-Reduction Pathway
To completely circumvent the issues of polyalkylation and carbocation rearrangement inherent to alkylation, the most robust strategy is a two-step sequence: Friedel-Crafts Acylation followed by reduction .[5][8]
Reaction Pathway Comparison
Caption: Comparison of direct alkylation vs. the cleaner acylation-reduction route.
Experimental Protocol: Acylation Followed by Clemmensen Reduction
Part A: Friedel-Crafts Acylation (Synthesis of Propiophenone)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and an acid gas trap (e.g., a bubbler with mineral oil or a NaOH solution).
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Suspend it in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add benzene (1.0 eq.).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Slow Addition: Add propanoyl chloride (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. The reaction mixture will form a thick complex.[4]
-
Workup: Cool the reaction back to 0 °C and very slowly and carefully quench by adding crushed ice, followed by concentrated HCl. This will hydrolyze the aluminum complexes.[13]
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Part B: Clemmensen Reduction (Synthesis of Propylbenzene)
-
Catalyst Prep: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reduction: To a flask containing the prepared zinc amalgam, add water, concentrated HCl, and the crude propiophenone from Part A.
-
Heating: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl portion-wise during the reflux to maintain acidic conditions.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ether or DCM). Combine organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by distillation or chromatography to yield pure propylbenzene.
This two-step method consistently provides the desired linear alkylbenzene in high yield, free from rearranged isomers and the tar that plagues the direct alkylation with 1-chloropropane.[8]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Temperature for 5,7-Dibromo-1-indanone Reactions
Welcome to the technical support center for 5,7-Dibromo-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Temperature is arguably one of the most critical parameters in harnessing the reactivity of this compound. Improper temperature control can lead to diminished yields, the formation of intractable byproducts, and difficulties in purification.
This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Knowledge - Compound Properties
Understanding the fundamental properties of this compound is the first step toward successful temperature optimization.
Q: What are the key physical and chemical properties of this compound that I should be aware of?
A: The essential properties of this compound are summarized below. These characteristics directly influence its reactivity and the choice of reaction conditions.
| Property | Value | Significance for Temperature Optimization |
| CAS Number | 923977-18-8[1][2] | Unique identifier for ensuring you are using the correct reagent. |
| Molecular Formula | C₉H₆Br₂O[3] | --- |
| Molecular Weight | 289.95 g/mol [1] | Essential for calculating molar equivalents of reactants. |
| Physical Form | Solid | The compound must be fully dissolved for a homogeneous reaction. Temperature affects solubility. |
| Melting Point | 143-147 °C | Reactions should typically be conducted well below the melting point to avoid phase change issues, unless a melt condition is specifically desired. |
| Solubility | Limited in water; Soluble in organic solvents (e.g., Dichloromethane, Ethanol).[4][5] | The choice of solvent and reaction temperature are interdependent. A solvent must be chosen that can dissolve the starting material at the desired reaction temperature without boiling or freezing. |
| Reactivity Centers | 1. Electrophilic carbonyl carbon.2. Enolizable α-protons.3. Aromatic ring (deactivated by Br and C=O). | Temperature will dictate the rate and selectivity of reactions at these different sites. For instance, higher temperatures might favor enolization and subsequent α-substitution over carbonyl addition.[4] |
Section 2: General Principles of Temperature Optimization
Q: Why is temperature so critical in reactions with this compound?
A: Temperature is the primary lever to control reaction kinetics and thermodynamics. For this compound, this manifests in three key areas:
-
Rate of Reaction: As a general rule, a 10 °C increase in temperature can double the reaction rate. For slow reactions, elevated temperatures are necessary to achieve a reasonable conversion in a practical timeframe. Conversely, for highly exothermic or fast reactions, sub-ambient temperatures (e.g., 0 °C to -78 °C) are required to control the reaction rate and prevent thermal runaway.
-
Selectivity: Many reactions can proceed through multiple pathways, leading to different products (isomers, byproducts). Temperature can be used to favor one pathway over another.
-
Kinetic vs. Thermodynamic Control: Lower temperatures often favor the kinetic product (the product that is formed fastest), while higher temperatures can provide the energy needed to overcome a higher activation barrier to form the more stable thermodynamic product.
-
-
Byproduct Formation: Elevated temperatures can provide sufficient energy to activate undesired reaction pathways, such as decomposition, polymerization, or over-bromination on the alpha-position of the ketone.[6][7] For instance, studies on related indanones show that room temperature bromination can lead to dibromination, whereas temperatures around 0 °C favor the monobrominated product.[6][7][8]
Q: How do I determine a starting temperature for a new reaction with this compound?
A: A logical, stepwise approach is recommended.
-
Literature Precedent: Search for the specific reaction you are performing with a similar substrate (e.g., other substituted indanones, aromatic ketones). This will provide a reliable starting point. Many transformations involving indanones, such as Friedel-Crafts acylations or alpha-brominations, have well-documented temperature protocols.[8][9]
-
Default to Cold: If no direct analogue is available, begin the reaction at a low temperature (e.g., 0 °C or -20 °C), especially when using highly reactive reagents (e.g., organometallics, strong acids/bases). Add the most reactive reagent slowly at this temperature.
-
Monitor and Warm: After the addition, monitor the reaction by TLC or LC-MS. If no conversion is observed, allow the reaction to slowly warm to room temperature.
-
Apply Gentle Heat: If the reaction is still sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be applied. Monitor closely for the appearance of new, undesired spots on your TLC plate.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides temperature-centric solutions.
| Problem Encountered | Potential Temperature-Related Cause | Suggested Action & Rationale |
| Low or No Reaction Conversion | The activation energy for the desired transformation is not being met. | 1. Gradually Increase Temperature: Allow the reaction to stir at room temperature for an extended period. If still no conversion, increase the temperature in controlled increments (e.g., to 40 °C, then 60 °C), monitoring at each step. Rationale: Provides the necessary energy to overcome the kinetic barrier. |
| Formation of Multiple Products / Low Yield of Desired Product | The reaction temperature is too high, leading to side reactions (e.g., elimination, double addition) or decomposition. This is a common issue in bromination of indanones.[7] | 1. Decrease Reaction Temperature: Repeat the experiment at a lower temperature. If performed at room temperature, try 0 °C. If at 0 °C, try -20 °C or -78 °C. 2. Control Exotherms: Add reactive reagents slowly at a low temperature to dissipate any heat generated. Rationale: Reduces the overall thermal energy in the system, preventing the activation of undesired, higher-energy pathways. |
| Product Decomposition (Observed by charring or complex mixture in crude analysis) | The target molecule or intermediates are not stable at the reaction temperature. | 1. Perform a Stability Test: Dissolve a small amount of the starting material or purified product in the reaction solvent and heat to the reaction temperature. Monitor for decomposition. 2. Lower the Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Rationale: Minimizes the time the product is exposed to thermally stressful conditions. |
| Poor Regio- or Stereoselectivity | The reaction is not being run under optimal conditions to favor the desired isomer. | 1. For Kinetic Control: Run the reaction at a very low temperature with a strong, non-nucleophilic base (if applicable) to favor the fastest-formed product. 2. For Thermodynamic Control: Run the reaction at a higher temperature, sometimes with a weaker base, to allow the initial products to equilibrate to the most stable isomer. Rationale: Temperature is a key tool to switch between kinetic and thermodynamic reaction regimes.[6] |
Section 4: Sample Experimental Protocol (Hypothetical)
This section provides a sample protocol for a common reaction type, highlighting temperature-critical steps.
Reaction: Grignard Addition to the Carbonyl of this compound
This protocol illustrates the critical use of low temperatures to control the reactivity of the highly nucleophilic Grignard reagent.
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M).
-
Cooling (Critical Step): Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: This low temperature is essential to prevent side reactions, such as enolization of the ketone by the Grignard reagent, and to control the rate of the highly exothermic addition.
-
-
Reagent Addition (Critical Step): Add the Grignard reagent (e.g., MeMgBr, 1.1 eq in THF) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C.
-
Rationale: Slow, controlled addition prevents a dangerous temperature spike and minimizes byproduct formation.
-
-
Warming: After the addition is complete, stir the reaction at -78 °C for one hour. Then, allow the reaction to warm slowly to room temperature over 2-3 hours.
-
Rationale: A slow warm-up ensures the reaction proceeds to completion without a sudden, uncontrolled burst of reactivity.
-
-
Monitoring & Quench: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Rationale: Cooling before quenching helps to control the exothermic reaction between the excess Grignard reagent and water.
-
References
- 1. H54005.06 [thermofisher.com]
- 2. 923977-18-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 5,7-Dibromo-1-indanone
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Welcome to the technical support guide for 5,7-Dibromo-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) may be preferable, particularly for extended periods.[3] It is crucial to protect the compound from moisture and light.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data on the air sensitivity of this compound is not extensively documented in the provided search results, halogenated ketones can be susceptible to hydrolysis in the presence of moisture. Therefore, it is best practice to handle the compound in a dry environment and to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the compound will be used in moisture-sensitive reactions.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is not explicitly stated in the provided search results. However, when stored under the recommended conditions (cool, dry, and protected from light and air), the compound is expected to be stable for an extended period. It is always advisable to consult the certificate of analysis provided by the supplier for specific lot information and re-test dates.
Troubleshooting Guide
Problem 1: I've noticed a change in the color of my this compound powder. What does this indicate?
Answer: A significant color change, such as darkening or yellowing, can be an indicator of degradation. This may be caused by exposure to light, air (oxidation), or impurities.
Recommended Actions:
-
Assess Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, dark).
-
Purity Check: If you have access to analytical instrumentation, consider running a purity check using techniques like HPLC, GC-MS, or NMR to determine if degradation has occurred.
-
Small-Scale Test Reaction: Before committing a large amount of the material to a critical experiment, perform a small-scale test reaction to ensure it still provides the expected outcome.
Problem 2: My reaction with this compound is giving low yields or unexpected side products. Could the starting material be the issue?
Answer: Yes, the quality of the this compound is a critical factor. Improper storage or handling can lead to the presence of impurities or degradation products that can interfere with your reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reactions involving this compound.
Detailed Steps:
-
Verify Purity: As outlined in the workflow, the first step is to confirm the purity of your starting material.
-
Purification: If the purity is found to be compromised, recrystallization from an appropriate solvent system can often remove impurities. The choice of solvent will depend on the nature of the impurities.
-
Re-evaluate Reaction Parameters: If the starting material is of high purity, other reaction parameters should be investigated. Ensure all other reagents are pure and the reaction setup is appropriate.
Problem 3: The this compound has clumped together in the bottle. Is it still usable?
Answer: Clumping or caking of the solid is often a sign of moisture absorption. While the compound may still be usable, the presence of water could be detrimental to certain reactions, particularly those involving organometallics or other water-sensitive reagents.
Recommended Actions:
-
Drying: The material can be dried under a high vacuum for several hours to remove absorbed water. Gentle heating can be applied if the compound's melting point is not exceeded.
-
Purity Assessment: After drying, it is advisable to re-check the purity of the compound.
-
Use in Non-Sensitive Reactions: If drying is not feasible, the material may still be suitable for reactions that are not sensitive to small amounts of water.
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or 2-8°C | Lower temperatures can slow down potential degradation pathways. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in an amber or opaque container in a dark place | Protects against light-induced degradation. |
| Incompatibilities | Segregate from strong acids, bases, oxidizing, and reducing agents | Avoids potentially hazardous and degradative chemical reactions.[4] |
References
Alternative synthesis routes for 5,7-Dibromo-1-indanone to improve purity
Welcome to the technical support center for the synthesis of 5,7-Dibromo-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing alternative synthesis routes to improve the purity and yield of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Achieving high purity of this compound is critical for downstream applications. This guide explores two primary synthetic strategies and addresses common challenges encountered during its preparation.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound.
Q1: What are the primary synthesis routes for this compound?
There are two main approaches to synthesize this compound:
-
Intramolecular Friedel-Crafts Cyclization: This route involves the cyclization of a precursor molecule, 3-(3,5-dibromophenyl)propanoic acid, using a strong acid catalyst. This method offers good control over the regiochemistry of the final product.
-
Direct Bromination of 1-Indanone: This approach involves the direct electrophilic aromatic substitution of 1-indanone with a brominating agent. While seemingly more direct, controlling the regioselectivity to obtain the desired 5,7-dibromo isomer can be challenging.
Q2: Which synthesis route generally provides higher purity?
The intramolecular Friedel-Crafts cyclization of 3-(3,5-dibromophenyl)propanoic acid typically offers higher purity. This is because the bromine atoms are introduced on the starting material, ensuring the correct substitution pattern in the final product. Direct bromination of 1-indanone can lead to a mixture of brominated isomers and over-brominated products, which can be difficult to separate.
Q3: What are the most common impurities I should expect?
The impurity profile depends on the chosen synthetic route:
-
Friedel-Crafts Route:
-
Unreacted 3-(3,5-dibromophenyl)propanoic acid.
-
Polymeric materials resulting from intermolecular reactions.
-
Byproducts from the decomposition of the starting material or product under harsh acidic conditions.
-
-
Direct Bromination Route:
-
Monobrominated 1-indanones (e.g., 5-bromo-1-indanone, 7-bromo-1-indanone).
-
Other dibrominated isomers (e.g., 4,6-dibromo-1-indanone).
-
Tribrominated and other polybrominated 1-indanones.
-
Alpha-brominated products (e.g., 2-bromo-, 2,2-dibromo-1-indanone).
-
Q4: How can I purify the crude this compound?
The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: A common and effective method for removing minor impurities. Suitable solvent systems include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: Useful for separating the desired product from isomers and other byproducts with different polarities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Part 2: Alternative Synthesis Routes & Experimental Protocols
This section provides detailed protocols for the two primary synthesis routes.
Route 1: Intramolecular Friedel-Crafts Cyclization
This method is a reliable way to obtain high-purity this compound. The overall strategy involves the synthesis of the precursor acid followed by its cyclization.
Workflow for Friedel-Crafts Cyclization Route
Caption: Workflow for the synthesis of this compound via Friedel-Crafts cyclization.
Protocol 1A: Synthesis of 3-(3,5-dibromophenyl)propanoic acid
-
Materials: 3,5-Dibromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄), appropriate solvents (e.g., carbon tetrachloride, DMSO, ethanol, water).
-
Procedure:
-
Side-chain Bromination: Reflux a solution of 3,5-dibromotoluene and NBS in carbon tetrachloride with a catalytic amount of AIBN. Monitor the reaction by TLC. After completion, filter off the succinimide and concentrate the filtrate to obtain 3,5-dibromobenzyl bromide.
-
Cyanation: Dissolve the crude 3,5-dibromobenzyl bromide in a suitable solvent like DMSO and add NaCN. Heat the mixture and monitor the reaction progress. After completion, quench the reaction with water and extract the product with an organic solvent.
-
Hydrolysis: Reflux the obtained nitrile with a mixture of sulfuric acid and water to hydrolyze the nitrile to the carboxylic acid. After cooling, the product will precipitate and can be collected by filtration.
-
Protocol 1B: Intramolecular Friedel-Crafts Cyclization
-
Materials: 3-(3,5-dibromophenyl)propanoic acid, Polyphosphoric acid (PPA) or Triflic acid (TfOH), Dichloromethane (DCM, if using TfOH).
-
Procedure using Polyphosphoric Acid (PPA):
-
In a round-bottom flask, add 3-(3,5-dibromophenyl)propanoic acid to an excess of PPA.
-
Heat the mixture with stirring to 80-100 °C. The viscosity of the mixture will decrease as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Procedure using Triflic Acid (TfOH):
-
Dissolve 3-(3,5-dibromophenyl)propanoic acid in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add triflic acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Route 2: Direct Bromination of 1-Indanone
This route is more atom-economical but requires careful control to achieve the desired regioselectivity. The outcome is highly dependent on the reaction conditions.
Protocol 2: Regioselective Bromination of 1-Indanone
-
Materials: 1-Indanone, Bromine (Br₂), Acetic Acid, or a suitable Lewis acid catalyst.
-
Procedure (Illustrative, optimization required):
-
Dissolve 1-indanone in glacial acetic acid.
-
Slowly add a solution of bromine (2.1 equivalents) in acetic acid to the 1-indanone solution at room temperature while protecting from light.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS to observe the formation of different isomers.
-
Upon completion, pour the reaction mixture into a large volume of water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water until the filtrate is neutral.
-
The crude product will be a mixture of isomers and will require purification by column chromatography or fractional crystallization.
-
Data Summary: Comparison of Synthesis Routes
| Parameter | Route 1: Friedel-Crafts Cyclization | Route 2: Direct Bromination |
| Purity of Crude Product | Generally high | Often a mixture of isomers |
| Yield | Moderate to good | Variable, depends on selectivity |
| Control of Regiochemistry | Excellent | Poor to moderate |
| Number of Steps | Multiple steps | Fewer steps |
| Purification Difficulty | Relatively easy (recrystallization) | Challenging (chromatography) |
| Key Challenge | Synthesis of the precursor | Controlling regioselectivity |
Part 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Friedel-Crafts Cyclization
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5,7-Dibromo-1-indanone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is not merely a quality control step; it is the bedrock of reliable, reproducible, and ultimately successful research. The compound 5,7-Dibromo-1-indanone, a key building block in the synthesis of various pharmaceutical agents and biologically active molecules, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic transformations and the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity analysis in the pharmaceutical industry, and for good reason.[1][2][3] Its high resolving power, robustness, and wide applicability to a vast range of non-volatile and thermally labile compounds make it the de facto standard for quantitative purity assessment. For a molecule like this compound, a crystalline solid at room temperature, HPLC offers an unparalleled ability to separate the main component from structurally similar impurities that may arise during its synthesis.
Proposed HPLC Method for this compound
While a specific pharmacopeial method for this compound may not be publicly available, a robust reversed-phase HPLC (RP-HPLC) method can be developed based on the physicochemical properties of the analyte—a halogenated aromatic ketone. The following protocol is a well-reasoned starting point for achieving excellent separation and quantification.
Rationale for Method Selection:
-
Reversed-Phase (C18 Column): this compound is a moderately polar organic molecule, making it ideally suited for retention and separation on a non-polar C18 stationary phase.
-
Gradient Elution (Acetonitrile/Water): A gradient mobile phase is chosen to ensure the timely elution of the main peak while also providing sufficient resolution to separate it from both more polar and less polar impurities that might be present. Acetonitrile is a common organic modifier that offers good peak shape and lower UV cutoff.
-
UV Detection: The presence of the aromatic ring and the carbonyl group in the indanone structure provides strong chromophores, allowing for sensitive detection using a UV-Vis detector, typically in the range of 254 nm.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Condition |
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-21 min: 95% to 50% B21-25 min: 50% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Alternative Analytical Techniques: A Comparative Analysis
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete picture of a sample's purity and can help identify impurities that might co-elute or be invisible in the primary HPLC method. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Thin-Layer Chromatography (TLC).
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[4][5]
Advantages over HPLC:
-
Absolute Quantification: Provides a direct measure of purity (as a mass fraction) when an internal standard of known purity is used.
-
No Identical Reference Standard Needed: This is particularly valuable for novel compounds or when a certified reference standard of the analyte is unavailable.[5]
-
Structural Information: Simultaneously provides structural confirmation of the main component and can help in the identification of impurities.[6]
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting trace-level impurities.
-
Spectral Overlap: Signal overlap can complicate quantification, especially in complex mixtures.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Protocol 2: Purity Determination by qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) of known purity and add it to the same vial. The standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the sample and the standard are fully soluble.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. This is crucial for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity (P) of the analyte using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for a quick assessment of purity, reaction monitoring, and selecting solvent systems for column chromatography.[7][8] While not as quantitative or resolute as HPLC, it provides a good qualitative picture of the number of components in a sample.[9]
Advantages over HPLC:
-
Speed and Cost: Extremely fast and requires minimal equipment and solvent.
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[7]
-
Simplicity: Easy to perform with minimal training.
Limitations:
-
Qualitative/Semi-Quantitative: Not as accurate or precise for quantification as HPLC or qNMR.
-
Lower Resolution: Generally provides lower separation efficiency compared to HPLC.
Protocol 3: Purity Assessment by TLC
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
UV lamp (254 nm)
Procedure:
-
Sample Spotting: Dissolve a small amount of the this compound in a volatile solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to ascend the plate until it is near the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. The presence of multiple spots indicates the presence of impurities.
Performance Comparison Summary
| Feature | HPLC-UV | qNMR | TLC |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Planar Chromatography |
| Quantification | Relative (Area %) | Absolute (with standard) | Qualitative/Semi-quantitative |
| Resolution | High | N/A (Spectral Resolution) | Low to Moderate |
| Sensitivity | High (ppm levels) | Moderate (typically >0.1%) | Low |
| Throughput | Moderate | Low | High |
| Cost | High | High | Low |
| Primary Use | Routine QC, purity testing, and quantification of known/unknown impurities.[3] | Absolute purity determination, structural confirmation, reference standard characterization.[10][11] | Rapid purity checks, reaction monitoring, solvent system screening.[9] |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: A typical workflow for the purity assessment of this compound.
Conclusion and Recommendations
For the robust, routine purity analysis of this compound, a validated reversed-phase HPLC method is the recommended primary technique. Its high resolution, sensitivity, and reproducibility make it ideal for quality control in a drug development setting.
However, for a truly comprehensive understanding of purity, especially during process development or for the qualification of a reference standard, an orthogonal method is indispensable. Quantitative NMR (qNMR) serves as the gold standard for absolute purity determination and provides an excellent cross-validation of the HPLC results.[11] Finally, TLC remains a valuable, low-cost tool for rapid, real-time checks during synthesis and for preliminary purity assessments.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the highest degree of confidence in the purity of this compound. This analytical rigor is fundamental to ensuring the quality, safety, and efficacy of the advanced intermediates and final APIs that are the cornerstone of modern medicine.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. silicycle.com [silicycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dibromo-indanone Isomers for Drug Development Professionals
In the landscape of modern medicinal chemistry, the indanone scaffold remains a privileged structure, serving as the core of numerous therapeutic agents. The strategic functionalization of this framework through cross-coupling reactions is a cornerstone of drug discovery programs. Dibromo-indanone isomers, in particular, offer a versatile platform for the introduction of molecular diversity. However, the successful implementation of these building blocks hinges on a nuanced understanding of their reactivity, which is dictated by the precise location of the bromine substituents.
This guide provides an in-depth comparison of the reactivity of various dibromo-indanone isomers in palladium-catalyzed cross-coupling reactions, offering field-proven insights and supporting experimental data to inform your synthetic strategies. We will delve into the electronic and steric factors governing their reactivity, present detailed experimental protocols, and provide a framework for selecting the optimal isomer for your specific drug development needs.
Understanding the Reactivity Landscape of Dibromo-indanone Isomers
The reactivity of a C-Br bond in a dibromo-indanone isomer towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is primarily governed by two factors:
-
Electronic Effects : The electron density at the carbon atom of the C-Br bond significantly influences the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the aryl halide, facilitating oxidative addition. The carbonyl group of the indanone moiety exerts a significant electronic influence on the molecule.
-
Steric Hindrance : The steric environment around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
The indanone scaffold presents several possible positions for dibromination, leading to isomers with distinct reactivity profiles. The key isomers of interest involve bromination on the aromatic ring (positions 4, 5, 6, and 7) and the α-carbon to the carbonyl group (position 2).
Electronic Influence of the Indanone Carbonyl Group
The carbonyl group is a moderately deactivating group in electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. This deactivation is most pronounced at the ortho and para positions (positions 4 and 6). Consequently, the C-Br bonds at these positions are expected to be more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the meta positions (5 and 7) are less affected by the carbonyl group's electron-withdrawing nature.
For the aliphatic C-Br bond at the 2-position, the reactivity is influenced by the adjacent electron-withdrawing carbonyl group, which can stabilize the transition state of oxidative addition.
Reactivity Comparison: A Deeper Dive
Based on these electronic principles, we can predict a general order of reactivity for C-Br bonds in dibromo-indanone isomers.
dot
Caption: Predicted reactivity hierarchy of C-Br bonds in dibromo-indanone isomers.
This predicted hierarchy suggests that a bromine atom at the C-4 position will be the most reactive, followed by C-6, C-2, and then the less reactive C-5 and C-7 positions. This differential reactivity is a powerful tool for medicinal chemists, enabling selective mono-functionalization of dibromo-indanone scaffolds.
Supporting Experimental Data
Spectroscopic Data for Isomer Identification
Accurate identification of the specific dibromo-indanone isomer is crucial. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative isomers.
| Isomer | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Bromo-1-indanone | Aromatic | 7.70 (d, J=8.5 Hz, H-7), 7.61 (d, J=8.5 Hz, H-5), 7.50 (t, J=8.5 Hz, H-6) | 199.3 (C=O), 151.2, 138.9, 132.8, 130.3, 124.1, 122.0 |
| Aliphatic | 3.80-3.40 (m, H-2, H-3) | 43.3, 39.1 | |
| 5-Bromo-1-indanone | Aromatic | 7.86 (d, J=8.0 Hz, H-7), 7.92 (d, J=8.0 Hz, H-6), 7.41 (t, J=8.0 Hz, H-4) | 192.4 (C=O), 147.2, 139.8, 131.4, 130.9, 125.6, 121.4 |
| Aliphatic | 4.20 (s, H-2, H-3) | 55.6, 53.3 | |
| 2,4-Dibromo-1-indanone | Aromatic | 7.70 (d, J=8.5 Hz, H-7), 7.61 (d, J=8.5 Hz, H-5), 7.50 (t, J=8.5 Hz, H-6) | 199.3 (C=O), 151.2, 138.9, 132.8, 130.3, 124.1, 122.0 |
| Aliphatic | 4.60 (X part of ABX), 3.80-3.40 (AB part of ABX) | 43.3, 39.1 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.[1]
Experimental Protocols
To facilitate the application of these insights, we provide detailed, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for various dibromo-indanone isomers.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a dibromo-indanone with a boronic acid.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Dibromo-indanone isomer (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the dibromo-indanone, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of a dibromo-indanone.
dot
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Dibromo-indanone isomer (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the dibromo-indanone, amine, palladium pre-catalyst, ligand, and base in a reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Directions
The strategic selection of dibromo-indanone isomers based on their inherent reactivity is a critical consideration in the design of efficient and selective synthetic routes for drug discovery. The principles outlined in this guide, which are grounded in the electronic effects of the indanone scaffold, provide a predictive framework for anticipating the outcome of palladium-catalyzed cross-coupling reactions. By leveraging the differential reactivity of the C-Br bonds, medicinal chemists can achieve selective functionalization, thereby accelerating the synthesis of novel indanone-based therapeutics.
Future research in this area would benefit from systematic computational studies on the C-Br bond dissociation energies of a comprehensive set of dibromo-indanone isomers to provide a more quantitative basis for reactivity predictions. Furthermore, detailed kinetic studies of the cross-coupling reactions of these isomers would offer invaluable experimental validation of the theoretical models.
References
A Technical Guide to 5,7-Dibromo-1-indanone: A Comparative Analysis of its Synthetic Utility Against Other Halogenated Indanones
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and synthetic organic chemistry, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules and approved pharmaceuticals. The strategic introduction of halogen atoms onto this framework profoundly influences its chemical reactivity and biological properties, making halogenated indanones valuable building blocks. This guide provides an in-depth technical comparison of 5,7-dibromo-1-indanone and its performance in key synthetic transformations relative to other halogenated indanones, supported by experimental data and detailed protocols.
Introduction: The Strategic Role of Halogenation in Indanone Chemistry
The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, offers multiple sites for chemical modification. Halogenation of the aromatic ring, in particular, serves several critical functions in drug design and synthesis. Halogen atoms can act as bioisosteres for other functional groups, modulate the lipophilicity and metabolic stability of a molecule, and provide synthetic handles for further molecular elaboration through cross-coupling reactions.
Among the various halogenated indanones, this compound stands out due to the presence of two reactive bromine atoms. This di-substitution pattern opens up possibilities for sequential or dual functionalization, allowing for the construction of complex molecular architectures. This guide will explore the synthetic utility of this compound, with a focus on its performance in palladium-catalyzed cross-coupling reactions, and compare it with other key halogenated indanones such as 5-bromo-1-indanone, 5-fluoro-1-indanone, and 5,7-dichloro-1-indanone.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of halogenated indanones in these transformations is primarily dictated by the nature and position of the halogen substituent(s). The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] The electronic nature of both coupling partners significantly influences the reaction's success and yield.
A study on the Suzuki-Miyaura coupling of 5-bromo-1-indanone with various arylboronic acids demonstrated excellent yields, providing a valuable benchmark for comparison.[3]
| Boronic Acid Partner | Resulting 5-Substituted Indanone | Yield (%) |
| Phenylboronic acid | 5-Phenyl-1-indanone | 91-97 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 91-97 |
| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 91-97 |
| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 91-97 |
| Table 1: Reported yields for the Suzuki-Miyaura coupling of 5-bromo-1-indanone.[3] |
For This compound , the presence of two bromine atoms introduces the challenge and opportunity of selective functionalization. Based on the principles of catalyst-controlled site-selectivity in the cross-coupling of dihaloarenes, it is possible to achieve either mono- or di-arylation by careful selection of the palladium catalyst, ligands, and reaction conditions.[4] The electronic environment of the C5 and C7 positions are similar, making selective mono-arylation challenging without a directing group. However, by using a stoichiometric amount of the boronic acid, a mixture of mono-arylated (at C5 and C7) and di-arylated products can be expected. To achieve high yields of the di-arylated product, an excess of the boronic acid and prolonged reaction times would typically be employed.
In comparison, 5,7-dichloro-1-indanone would be expected to be less reactive than its dibromo counterpart due to the stronger C-Cl bond.[1] Suzuki-Miyaura coupling of dichloroarenes often requires more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step.[5]
Conversely, 5-fluoro-1-indanone is generally unreactive in Suzuki-Miyaura couplings under standard conditions due to the very strong C-F bond. While methods for the cross-coupling of aryl fluorides exist, they typically require harsh conditions and specialized catalysts.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] The reactivity trends of halogenated indanones in this reaction are expected to parallel those observed in Suzuki-Miyaura couplings.
This compound is an excellent substrate for the synthesis of di-amino indanones, which are valuable precursors in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, selective mono-amination can be challenging but may be achieved with careful control of stoichiometry and reaction conditions. The use of bulky phosphine ligands is often crucial for achieving high yields, especially with less reactive aryl chlorides.
5-Bromo-1-indanone would readily undergo Buchwald-Hartwig amination with a variety of primary and secondary amines. In contrast, 5,7-dichloro-1-indanone would require more forcing conditions or more active catalyst systems for efficient amination. 5-Fluoro-1-indanone is generally not a suitable substrate for this reaction under standard conditions.
The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative procedures for the functionalization of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Di-arylation of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize 5,7-di(phenyl)-1-indanone.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-amination of this compound via Buchwald-Hartwig Amination
Objective: To synthesize 5,7-di(morpholino)-1-indanone.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
The following diagram illustrates a generalized workflow for these cross-coupling reactions.
Conclusion: Selecting the Optimal Halogenated Indanone for Synthesis
The choice of a halogenated indanone as a starting material is a critical decision in the design of a synthetic route. This guide has highlighted the distinct reactivity profiles of this compound in comparison to other halogenated analogues.
-
This compound offers the unique advantage of sequential or dual functionalization, providing a platform for the synthesis of complex, multi-substituted indanone derivatives. Its two bromine atoms are readily activated in palladium-catalyzed cross-coupling reactions.
-
5-Bromo-1-indanone is a reliable substrate for mono-functionalization, with a well-established reactivity profile and high yields in Suzuki-Miyaura couplings.
-
5,7-Dichloro-1-indanone represents a more cost-effective but less reactive alternative to the dibromo- derivative, requiring more specialized catalytic systems.
-
5-Fluoro-1-indanone is generally unreactive in standard cross-coupling reactions, making it more suitable when the fluorine atom is a desired final feature of the target molecule for its biological properties, rather than as a synthetic handle.
Ultimately, the selection of the appropriate halogenated indanone will depend on the specific synthetic strategy, the desired final product, and the economic considerations of the project. This compound, with its potential for diverse and multiple functionalizations, remains a powerful and versatile tool for the construction of novel chemical entities in drug discovery and materials science.
References
A Comparative Guide to Validating the Structure of 5,7-Dibromo-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules. The targeted introduction of halogen atoms, such as bromine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the precise structural validation of halogenated indanone derivatives, such as 5,7-Dibromo-1-indanone, is of paramount importance. This guide provides an in-depth comparison of the three cornerstone analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The Analytical Triad: A Comparative Overview
The definitive structural assignment of a novel chemical entity rarely relies on a single analytical method. Instead, a synergistic approach, leveraging the orthogonal strengths of NMR, MS, and X-ray Crystallography, provides an unassailable confirmation of the molecular structure.
| Analytical Technique | Information Provided | Sample Requirements | Throughput |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and dynamic information in solution. | Soluble sample (mg scale) | Moderate |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | Small sample amount (µg-ng) | High |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | High-quality single crystal | Low |
The logical workflow for structural validation typically begins with Mass Spectrometry to confirm the molecular weight, followed by NMR Spectroscopy to elucidate the detailed molecular framework. X-ray Crystallography, when feasible, provides the ultimate, unambiguous confirmation of the three-dimensional structure.
Caption: A typical workflow for the structural validation of a novel compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Causality in Experimental Choices
For a molecule like a dibromo-indanone derivative, a standard suite of NMR experiments is employed. The choice of experiments is dictated by the need to unambiguously assign every proton and carbon atom and to establish their connectivity.
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Reveals the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.
Interpreting the Spectra: A Case Study of Polybrominated Indanones
Due to the limited availability of a complete, published dataset for this compound, we will examine the reported data for trans-2,3-dibromoindan-1-one, a structurally related compound, to illustrate the principles of NMR-based structural validation.
Table 1: ¹H and ¹³C NMR Data for trans-2,3-dibromoindan-1-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | 5.10 (d, J = 4.0 Hz) | 55.2 | C-1, C-3, C-3a |
| H-3 | 5.65 (d, J = 4.0 Hz) | 59.8 | C-1, C-2, C-3a, C-7a |
| H-4 | 7.85 (d, J = 7.6 Hz) | 125.5 | C-5, C-6, C-7a |
| H-5 | 7.50 (t, J = 7.6 Hz) | 128.9 | C-4, C-6, C-7 |
| H-6 | 7.70 (t, J = 7.6 Hz) | 136.2 | C-4, C-5, C-7a |
| H-7 | 7.60 (d, J = 7.6 Hz) | 129.5 | C-5, C-6, C-7a |
| C-1 | - | 196.5 | H-2, H-3, H-7 |
| C-3a | - | 135.8 | H-2, H-3, H-4 |
| C-7a | - | 152.1 | H-3, H-4, H-7 |
Data adapted from a study on the photochemical bromination of indan-1-one derivatives.
The ¹H NMR spectrum would show four distinct signals in the aromatic region, characteristic of a disubstituted benzene ring, and two doublets in the aliphatic region for the protons at the 2 and 3 positions. The coupling constant of 4.0 Hz between H-2 and H-3 is indicative of their trans relationship. The ¹³C NMR spectrum would display signals for the carbonyl carbon (~196.5 ppm), the aromatic carbons, and the two aliphatic carbons bearing bromine atoms. The HMBC correlations are crucial for assembling the final structure, for instance, by connecting the aliphatic protons to the carbonyl carbon and the aromatic ring.
Caption: Workflow for NMR-based structure elucidation.
II. Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight of a compound with high accuracy, from which the elemental formula can be deduced. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature.
Causality in Experimental Choices
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass to four or five decimal places, which allows for the unambiguous determination of the molecular formula.
-
Electron Ionization (EI): A "hard" ionization technique that causes fragmentation of the molecule. The fragmentation pattern provides valuable structural information.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, ideal for confirming the molecular weight.
Interpreting the Mass Spectrum of a Dibrominated Compound
For this compound (C₉H₆Br₂O), the molecular ion region in the mass spectrum would exhibit a characteristic triplet pattern due to the presence of two bromine atoms. The relative intensities of the M, M+2, and M+4 peaks would be in an approximate 1:2:1 ratio.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z | Relative Abundance (%) |
| [C₉H₆⁷⁹Br₂O]⁺ | 287.87 | ~25 |
| [C₉H₆⁷⁹Br⁸¹BrO]⁺ | 289.87 | ~50 |
| [C₉H₆⁸¹Br₂O]⁺ | 291.87 | ~25 |
The fragmentation pattern in EI-MS would likely involve the loss of bromine radicals (Br•) and carbon monoxide (CO), which are common fragmentation pathways for halogenated ketones.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
III. X-ray Crystallography: The Definitive 3D Structure
When a high-quality single crystal of a compound can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Causality in Experimental Choices
The primary challenge in X-ray crystallography is growing a suitable single crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Expected Crystal Structure of a Dibromo-indanone Derivative
While a crystal structure for this compound is not publicly available, we can infer expected features from related structures. The indanone core would be largely planar, with the bromine and oxygen atoms lying in or close to the plane of the aromatic ring. In the crystal lattice, intermolecular interactions such as halogen bonding (Br···O) and π-π stacking of the aromatic rings would likely play a significant role in stabilizing the crystal packing.
Caption: The experimental workflow for X-ray crystallography.
Conclusion
The structural validation of this compound derivatives, like any novel compound, necessitates a multi-faceted analytical approach. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition, with the characteristic isotopic pattern of bromine serving as a key diagnostic tool. NMR spectroscopy then offers a detailed map of the molecular connectivity and stereochemistry in solution. Finally, X-ray crystallography, when applicable, delivers an unambiguous three-dimensional structure in the solid state. By synergistically employing these techniques, researchers can confidently and unequivocally establish the structure of these important pharmaceutical building blocks, paving the way for further drug discovery and development efforts.
A Comparative Guide to Catalytic Systems for the Synthesis of 5,7-Dibromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5,7-Dibromo-1-indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of bromine atoms at the 5 and 7 positions of the indanone ring system provides crucial handles for further functionalization, making this compound a valuable precursor for the synthesis of a diverse range of therapeutic agents. The selection of an appropriate and efficient catalytic system is paramount to achieving high yields and purity of this important building block.
This guide will explore the two primary catalytic strategies for the synthesis of this compound:
-
Route A: Intramolecular Friedel-Crafts Cyclization of a Pre-brominated Precursor. This approach involves the synthesis of a suitable 3-arylpropanoic acid bearing bromine atoms at the desired positions, followed by a catalyzed ring-closure reaction.
-
Route B: Regioselective Di-bromination of 1-Indanone. This strategy commences with the readily available 1-indanone, which is then subjected to a catalyzed bromination to introduce the two bromine atoms at the 5 and 7 positions.
We will dissect the catalysts employed in each route, comparing their performance based on available experimental data and established principles of organic synthesis.
Route A: Intramolecular Friedel-Crafts Cyclization of 3-(3,5-Dibromophenyl)propanoic Acid
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classic and effective method for the construction of the 1-indanone ring system.[1][2] In the context of this compound synthesis, the logical precursor is 3-(3,5-dibromophenyl)propanoic acid. The choice of catalyst is critical in driving this cyclization efficiently. Both Brønsted and Lewis acids are commonly employed, each with distinct advantages and disadvantages.
Workflow for Route A: Friedel-Crafts Cyclization
Caption: General workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization.
Comparative Analysis of Catalysts for Friedel-Crafts Cyclization
The efficacy of a catalyst in this reaction is determined by its ability to generate a sufficiently electrophilic acylium ion or a related activated species from the carboxylic acid precursor, which can then undergo intramolecular electrophilic aromatic substitution.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Polyphosphoric Acid (PPA) | High temperature (e.g., 100-150 °C) | Effective for many substrates, can act as both catalyst and solvent.[3] | Often requires harsh conditions, can lead to side reactions, difficult to handle and remove. |
| Methanesulfonic Acid (MSA) | Elevated temperatures | Strong acid, effective for cyclizations. | Can require high temperatures, corrosive. | |
| Triflic Acid (TfOH) | Often milder conditions than PPA or MSA | Extremely strong acid, can be used in catalytic amounts. | High cost, sensitive to moisture. | |
| Lewis Acids | Aluminum Chloride (AlCl₃) | Anhydrous conditions, often requires stoichiometric amounts | Highly reactive and effective for a broad range of substrates.[1][4] | Hygroscopic, can be difficult to handle, often requires more than stoichiometric amounts due to complexation with the carbonyl product.[4] |
| Ferric Chloride (FeCl₃) | Anhydrous conditions | Less potent but more manageable and less moisture-sensitive than AlCl₃.[4] | May require higher temperatures or longer reaction times compared to AlCl₃. | |
| Zinc Chloride (ZnCl₂) | Higher temperatures, longer reaction times | Milder Lewis acid, can offer better selectivity in some cases.[4] | Generally less reactive, requiring more forcing conditions. | |
| Indium(III) Salts (e.g., InCl₃, In(OTf)₃) | Mild conditions (room temperature) | Highly effective in catalytic amounts, tolerant of some functional groups, unique halophilic properties.[5] | Higher cost compared to traditional Lewis acids. |
Expert Insights:
For the cyclization of 3-(3,5-dibromophenyl)propanoic acid, the electron-withdrawing nature of the two bromine atoms deactivates the aromatic ring towards electrophilic substitution. Therefore, a strong catalyst is generally required.
-
Brønsted superacids like Triflic Acid, or the more classical Polyphosphoric Acid, are likely to be effective. The choice may come down to a balance of reactivity, cost, and ease of workup.
-
Among the Lewis acids , Aluminum Chloride is a powerful and cost-effective option, though its handling requirements and the need for stoichiometric amounts are drawbacks. Milder Lewis acids like Zinc Chloride may struggle to overcome the deactivation by the bromine substituents. Indium(III) catalysts present a modern, milder alternative that has shown promise in challenging Friedel-Crafts reactions.[5]
Experimental Protocol: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
This protocol is a representative procedure for the cyclization of a 3-arylpropanoic acid.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3,5-dibromophenyl)propanoic acid (1 equivalent).
-
Reaction Initiation: Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).
-
Reaction Conditions: Heat the mixture with stirring to 100-120 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Route B: Regioselective Di-bromination of 1-Indanone
An alternative strategy is the direct di-bromination of 1-indanone. The key challenge in this approach is achieving the desired regioselectivity for the 5- and 7-positions, as other positions on the aromatic ring and the α-position to the carbonyl group are also susceptible to bromination. The choice of brominating agent and catalyst is crucial in directing the reaction to the desired product.
Workflow for Route B: Regioselective Bromination
Caption: General workflow for the synthesis of this compound via regioselective bromination of 1-indanone.
Comparative Analysis of Catalysts and Conditions for Bromination
The regioselectivity of the bromination of 1-indanone is highly dependent on the reaction conditions. The carbonyl group is a deactivating group, directing electrophilic substitution to the meta-positions (5 and 7). However, α-bromination is a common side reaction, especially under acidic conditions where enolization is favored.[6][7]
| Brominating Agent | Catalyst / Conditions | Expected Outcome | Advantages | Disadvantages |
| Molecular Bromine (Br₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Aromatic bromination at positions 5 and 7. | Strong activation of bromine for electrophilic aromatic substitution. | Can lead to over-bromination and side reactions. Lewis acids can also promote α-bromination. |
| Acetic Acid | Primarily α-bromination due to acid-catalyzed enolization.[6][7] | Simple and common solvent/catalyst. | Poor regioselectivity for aromatic bromination of the parent 1-indanone. | |
| Basic Conditions (e.g., KOH, K₂CO₃) | Can favor aromatic bromination on activated rings, but for 1-indanone, α-dibromination can be significant.[7] | Can suppress acid-catalyzed side reactions. | Can lead to α,α-dibromination.[7] | |
| N-Bromosuccinimide (NBS) | Lewis Acid (e.g., AlCl₃, FeCl₃) | Aromatic bromination at positions 5 and 7. | Safer and easier to handle than liquid bromine.[8][9] | May require a strong Lewis acid for the deactivated ring. |
| Brønsted Acid (e.g., H₂SO₄) | Can promote aromatic bromination, but regioselectivity can be an issue. | Can be effective for some aromatic systems. | Risk of α-bromination and sulfonation side reactions. | |
| Radical Initiator (e.g., AIBN, light) | Primarily benzylic/allylic bromination (not applicable here for aromatic substitution). | Highly selective for radical pathways. | Not suitable for the desired aromatic substitution. |
Expert Insights:
For the di-bromination of 1-indanone to yield the 5,7-isomer, the key is to favor electrophilic aromatic substitution while minimizing α-bromination.
-
Lewis acid catalysis with either molecular bromine or N-bromosuccinimide is the most promising approach. The Lewis acid will activate the brominating agent, and the deactivating nature of the carbonyl group will direct the substitution to the 5 and 7 positions. A strong Lewis acid like Aluminum Chloride or Ferric Chloride will likely be necessary to achieve di-substitution on the deactivated ring. Careful control of stoichiometry (at least 2 equivalents of the brominating agent) will be crucial.
-
Acidic conditions using Brønsted acids like sulfuric acid with NBS could also be explored, although the propensity for α-bromination under acidic conditions is a significant concern that would need to be carefully managed, likely through temperature control and reaction time.
Experimental Protocol: Lewis Acid-Catalyzed Di-bromination of 1-Indanone
This protocol is a representative procedure for the di-bromination of 1-indanone.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-indanone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the anhydrous Lewis acid (e.g., AlCl₃, 2.2 equivalents) portion-wise.
-
Brominating Agent Addition: Add a solution of the brominating agent (e.g., N-bromosuccinimide, 2.1 equivalents, or molecular bromine, 2.1 equivalents) in the same anhydrous solvent dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Conclusion and Recommendations
Both the intramolecular Friedel-Crafts cyclization of a pre-brominated precursor and the direct di-bromination of 1-indanone are viable strategies for the synthesis of this compound.
-
Route A (Friedel-Crafts Cyclization) offers better control over the regiochemistry of bromination, as the bromine atoms are introduced on the precursor before the ring-forming step. This is often the preferred route when the precursor, 3-(3,5-dibromophenyl)propanoic acid, is readily accessible. The choice of a strong Brønsted acid like PPA or a potent Lewis acid like AlCl₃ is recommended to overcome the deactivating effect of the bromine substituents.
-
Route B (Direct Di-bromination) is more atom-economical as it starts from the simpler 1-indanone. However, it presents a greater challenge in terms of regioselectivity. A robust Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in combination with a suitable brominating agent like NBS or Br₂ under strictly controlled conditions is crucial to favor the desired 5,7-di-substitution and minimize the formation of α-brominated byproducts.
The optimal choice of catalyst and synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the purification capabilities at hand. It is recommended to perform small-scale optimization experiments to determine the most efficient catalytic system for your specific application.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Computational Analysis of 5,7-Dibromo-1-indanone Reactivity: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, 5,7-dibromo-1-indanone stands as a versatile scaffold. Its dihalogenated aromatic ring offers two reactive sites for the strategic introduction of molecular complexity, making it a valuable precursor for a diverse range of therapeutic agents and functional materials. However, the selective functionalization of this molecule presents a nuanced challenge, with the reactivity of the two bromine atoms being influenced by both their intrinsic electronic properties and the reaction conditions employed.
This guide provides a comprehensive computational analysis of the reactivity of this compound in two of the most powerful and widely utilized cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through the lens of Density Functional Theory (DFT), we will dissect the mechanistic intricacies of these transformations, offering a predictive framework for understanding and controlling the regioselectivity of both mono- and diarylation/amination.
Furthermore, to provide a richer context for its synthetic utility, we will present a comparative analysis of this compound's reactivity against its dichloro- and diiodo- analogues. This comparative approach, grounded in computational data, will illuminate the profound impact of the halogen substituent on the kinetic and thermodynamic profiles of these critical bond-forming reactions.
The Strategic Importance of Dihaloindanones in Synthesis
The 1-indanone core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize the aromatic ring of this scaffold at specific positions is crucial for tuning the pharmacological properties of the resulting molecules. Dihaloindanones, such as this compound, serve as ideal precursors for this purpose. The two halogen atoms can be sequentially or simultaneously replaced through various cross-coupling reactions, allowing for the construction of diverse molecular architectures.
Computational Methodology: A Window into Reactivity
To unravel the reactivity patterns of 5,7-dihalo-1-indanones, we employed Density Functional Theory (DFT) calculations. This powerful computational tool allows for the exploration of reaction mechanisms, the determination of transition state geometries and energies, and the prediction of reaction outcomes.
Experimental Protocol: Computational Details
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Functional and Basis Set: The geometries of all reactants, intermediates, transition states, and products were optimized using the B3LYP functional with the LANL2DZ basis set for palladium and iodine atoms and the 6-31G(d,p) basis set for all other atoms.
-
Solvation Model: The effects of the solvent (e.g., toluene, dioxane) were incorporated using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).
-
Transition State Verification: Transition state structures were located using the Berny algorithm and verified by the presence of a single imaginary frequency corresponding to the desired reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the transition states connect the correct reactants and products.
-
Energy Calculations: Single-point energy calculations were performed at a higher level of theory (e.g., with a larger basis set) to obtain more accurate energy barriers and reaction energies.
Diagram of the Computational Workflow:
A Comparative Guide to the Mass Spectrometric Characterization of 5,7-Dibromo-1-indanone
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 5,7-Dibromo-1-indanone, a halogenated derivative of 1-indanone, serves as a critical building block in the synthesis of various biologically active molecules.[1][2] Its characterization is a key step in ensuring the integrity of subsequent synthetic transformations. This guide provides an in-depth analysis of the characterization of this compound using mass spectrometry, comparing its performance with alternative analytical techniques and offering expert insights into the interpretation of experimental data.
Introduction to this compound
This compound is a solid organic compound with the chemical formula C9H6Br2O.[3][4] The indanone core is a common motif in medicinal chemistry, and the introduction of bromine atoms can significantly alter the compound's reactivity and biological activity.[1] Accurate determination of its molecular weight and fragmentation pattern is crucial for confirming its identity and purity.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For a compound like this compound, Electron Ionization (EI) is a commonly employed and effective ionization method.[6][7] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] This fragmentation is not a drawback; rather, it provides a unique "fingerprint" of the molecule, offering valuable structural information.[5][7]
The molecular weight of this compound is 289.95 g/mol .[3][8] A key feature to anticipate in the mass spectrum of a dibrominated compound is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance.[9] This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, with relative intensities of approximately 1:2:1.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 923977-18-8 | [3][8] |
| Molecular Formula | C9H6Br2O | [3][4] |
| Molecular Weight | 289.95 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 143-147 °C | [4] |
Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following is a generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Step 1: Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).
Step 2: GC-MS Instrument Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Step 3: Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region and the fragmentation pattern.
Interpreting the Fragmentation Pattern
The fragmentation of the this compound molecular ion (M+) will be dictated by the stability of the resulting fragments. The indanone structure offers several potential cleavage points.
Caption: Proposed EI fragmentation of this compound.
Key Fragmentation Pathways:
-
Loss of a Bromine Atom: A prominent fragmentation pathway will likely involve the loss of a bromine radical (Br•), resulting in a fragment ion at [M-79]+ and [M-81]+. This would produce a cluster of peaks around m/z 211 and 213.[10]
-
Loss of Carbon Monoxide: Ketones often undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule.[11][12] This would lead to a fragment ion at [M-28]+•.
-
Combined Losses: Subsequent fragmentation of these initial ions can occur, such as the loss of both a bromine atom and a CO molecule.
Table 2: Predicted Mass Spectral Data for this compound
| m/z (approx.) | Proposed Fragment | Comments |
| 290, 292, 294 | [C9H6Br2O]+• (Molecular Ion) | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 262, 264, 266 | [C8H6Br2]+• | Loss of CO from the molecular ion. |
| 211, 213 | [C9H6BrO]+ | Loss of a bromine radical from the molecular ion. |
| 183, 185 | [C8H6Br]+ | Loss of CO and a bromine radical. |
| 132 | [C9H8O]+ | Corresponds to the 1-indanone fragment after loss of both bromine atoms.[13] |
| 103 | [C8H7]+ | Further fragmentation.[10] |
Comparison with Other Analytical Techniques
While mass spectrometry is a primary tool, a comprehensive characterization often involves complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon. This is invaluable for confirming the specific isomer (5,7-dibromo) and the overall structure. While MS provides the molecular weight and fragmentation, NMR elucidates the precise arrangement of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In the case of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected around 1700 cm-1. This confirms the presence of the ketone group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. By using a suitable column and mobile phase, one can separate this compound from any starting materials, byproducts, or isomers.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-GC-MS) | Molecular weight, fragmentation pattern, isotopic information. | High sensitivity, provides structural clues, good for purity assessment when coupled with GC. | Isomeric differentiation can be challenging, "hard" ionization may lead to a weak or absent molecular ion peak.[6] |
| NMR Spectroscopy (1H, 13C) | Detailed structural connectivity, isomeric confirmation. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| IR Spectroscopy | Functional group identification. | Fast, non-destructive, good for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure. |
| HPLC | Purity assessment, quantification. | Excellent for separating mixtures and determining purity. | Does not provide direct structural information. |
Conclusion
The characterization of this compound by electron ionization mass spectrometry provides a wealth of information, including its molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint. The distinctive isotopic signature of the two bromine atoms is a key confirmatory feature. For unambiguous structure elucidation and comprehensive quality control, a multi-technique approach that integrates mass spectrometry with NMR, IR, and HPLC is the most robust strategy. This ensures the identity, purity, and structural integrity of this important synthetic intermediate, which is crucial for its application in drug discovery and development.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound 97 923977-18-8 [sigmaaldrich.com]
- 5. rroij.com [rroij.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Correlating Experimental and Theoretical Data for 5,7-Dibromo-1-indanone
This guide provides an in-depth comparison of experimental and theoretical data for 5,7-Dibromo-1-indanone (CAS No. 923977-18-8), a substituted indanone derivative. Indanones are a critical structural motif in numerous natural products and pharmaceutical agents, recognized for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The dibrominated scaffold of this compound makes it a valuable intermediate for further functionalization in drug discovery and materials science.
For researchers and drug development professionals, understanding the correlation between empirical measurements and computational predictions is paramount. This guide bridges the gap, offering not just the data, but the causality behind the experimental methods and the logic of the theoretical models. By validating computational approaches against real-world data, we can enhance the predictive power of in silico models, accelerating research and development.
Physicochemical Properties: A Tale of Two States
The physical properties of a compound, such as its melting and boiling points, are dictated by intermolecular forces and molecular structure. While experimental determination remains the gold standard, theoretical predictions provide valuable estimates, especially for properties that are difficult to measure, like the boiling point of a high-melting-point solid.
| Property | Experimental Value | Predicted Value | Method/Source |
| Melting Point | 143-148 °C | N/A | Vendor Data[3] |
| Boiling Point | N/A | 367.2 ± 42.0 °C | Computational Prediction[4] |
| Molecular Weight | 289.95 g/mol | 289.95 g/mol | Formula Calculation[3] |
The experimental melting point is a well-defined range, reflecting the energy required to overcome the crystal lattice forces in the solid state.[3] The predicted boiling point, in contrast, is a computational estimation, as experimental determination would likely lead to decomposition. This highlights a key synergy: theory provides access to data points that are experimentally impractical.
Spectroscopic Fingerprints: Deconstructing the Molecular Structure
Spectroscopy offers a window into the molecular structure, providing a unique fingerprint for identification and characterization. Here, we compare experimental spectroscopic data with theoretically derived predictions for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei (specifically ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electronic structure, making it a powerful tool for structure elucidation.
¹H NMR Spectroscopy
-
Expected Experimental Analysis: The aromatic region would feature two singlets (or very narrowly coupled doublets, meta-coupling), corresponding to the protons at C4 and C6. The aliphatic region would show two triplets, each integrating to 2H, for the adjacent methylene groups (-CH₂-CH₂-) at C2 and C3. The downfield shift of the C3 methylene protons is due to their proximity to the electron-withdrawing carbonyl group.
-
Theoretical Approach: Predicting ¹H NMR spectra computationally, often using the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, provides valuable insights. The geometry of the molecule is first optimized (e.g., at the B3LYP/6-311++G(d,p) level of theory), and then the magnetic shielding tensors are calculated. These are then referenced against a standard (like Tetramethylsilane, TMS) to predict chemical shifts.
Table 2: Comparison of ¹H NMR Data (Predicted) (Note: As specific experimental spectra for this compound are not readily published, these are expert predictions based on the known effects of substituents on the 1-indanone scaffold.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-4 | ~7.8 - 8.0 | s | Aromatic proton deshielded by the adjacent carbonyl group. |
| H-6 | ~7.6 - 7.8 | s | Aromatic proton deshielded by the adjacent bromine atom. |
| H-3 (-CH₂-) | ~3.1 - 3.3 | t | Aliphatic protons alpha to the carbonyl group. |
| H-2 (-CH₂-) | ~2.7 - 2.9 | t | Aliphatic protons beta to the carbonyl group. |
¹³C NMR Spectroscopy
-
Expected Experimental Analysis: The ¹³C NMR spectrum would show a characteristic carbonyl carbon signal significantly downfield (~200 ppm). Six aromatic carbon signals would be present, with the two bromine-substituted carbons (C5, C7) appearing at similar shifts and the quaternary carbons (C3a, C7a) also being distinct. Two aliphatic carbon signals for C2 and C3 would appear upfield.
-
Theoretical Approach: The same computational methodology (DFT/GIAO) used for ¹H NMR is applied to predict ¹³C chemical shifts.
Table 3: Comparison of ¹³C NMR Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | ~195 - 205 | Carbonyl carbon, highly deshielded. |
| C7a | ~150 - 155 | Aromatic quaternary carbon adjacent to carbonyl. |
| C3a | ~140 - 145 | Aromatic quaternary carbon. |
| C4 | ~130 - 135 | Aromatic methine carbon. |
| C6 | ~125 - 130 | Aromatic methine carbon. |
| C5 / C7 | ~120 - 125 | Aromatic carbons directly bonded to bromine. |
| C3 (-CH₂-) | ~36 - 40 | Aliphatic carbon alpha to carbonyl. |
| C2 (-CH₂-) | ~25 - 30 | Aliphatic carbon beta to carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.
-
Experimental Analysis: The key signature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration. Other important absorptions include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-Br stretching vibrations.
-
Theoretical Approach: Computational chemistry can simulate an IR spectrum by calculating the vibrational frequencies of the molecule.[5] After a geometry optimization, a frequency calculation is performed at the same level of theory. The resulting frequencies correspond to the vibrational modes of the bonds. These calculated frequencies are often scaled by an empirical factor (~0.96 for DFT/B3LYP) to better align with experimental values, which are measured in an anharmonic solid-state or solution environment.[5]
Table 4: Comparison of Key IR Absorption Bands
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Theoretical Prediction Rationale |
| Aromatic C-H Stretch | 3000 - 3100 | High-frequency stretches characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretches for sp³ C-H bonds. |
| Carbonyl (C=O) Stretch | 1690 - 1715 | A very strong, sharp absorption due to the conjugated ketone. |
| Aromatic C=C Stretch | 1550 - 1600 | Multiple bands indicating the aromatic ring. |
| C-Br Stretch | 500 - 650 | Lower frequency vibration due to the heavy mass of bromine. |
Methodologies: Protocols for Data Acquisition
Scientific integrity demands reproducible and verifiable methods. The following sections detail the standardized protocols for acquiring the experimental data and the parameters for the computational models.
Experimental Workflow
Caption: Workflow for experimental data acquisition.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Collection: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans for a high signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted from the sample spectrum.[6]
Computational Workflow
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 97% | 923977-18-8 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. edu.rsc.org [edu.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dibromo-1-indanone
This guide provides a detailed protocol for the safe and compliant disposal of 5,7-Dibromo-1-indanone, a halogenated organic compound frequently used in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Section 1: Hazard Identification & Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a brominated aromatic ketone. While specific toxicological data for this exact compound is limited, its structure and the data from analogous brominated compounds necessitate careful handling.
The primary hazard classification for this compound is as a halogenated organic substance . This classification is the single most important factor determining its disposal pathway.[1][2] Compounds in this category require specific disposal methods due to the environmental and health risks they pose if managed improperly. The combustion of halogenated materials can produce acidic gases (such as hydrogen bromide), which require specialized incineration facilities equipped with scrubbers.[3][4]
Based on Safety Data Sheets (SDS) for similar compounds like 5-Bromo-1-indanone and 6-Bromo-1-indanone, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 923977-18-8 | [6] |
| Molecular Formula | C₉H₆Br₂O | [6] |
| Molecular Weight | 289.95 g/mol | [6] |
| Physical Form | Solid | [6] |
| Melting Point | 143-147 °C | [6] |
| Hazard Classification | Acute Toxicity 4 (Oral) |[6] |
Section 2: The Core Principle: Waste Segregation
The cornerstone of compliant chemical waste management is rigorous segregation. Mixing different waste categories not only creates safety hazards but also significantly increases disposal costs and environmental liability.
The Causality Behind Segregation: this compound waste must never be mixed with non-halogenated organic waste. The reason is chemical: standard incinerators used for non-halogenated solvents are not equipped to handle the corrosive acid gases produced by burning bromine-containing compounds. Therefore, all waste containing this compound—whether it's the pure compound, contaminated consumables, or solutions—must be designated as Halogenated Organic Waste .[1][2]
The following workflow diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Waste Segregation Workflow for this compound.
Section 3: Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step methodology for the collection and disposal of waste containing this compound. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA.[7][8]
Step 1: Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Preparation
-
Select a Compatible Container: Use a designated hazardous waste container that is leak-proof and has a secure, screw-top lid.[9][10] Glass bottles are often suitable for this type of waste. Ensure the container is in good condition.
-
Location: The waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA), such as a fume hood or a secondary containment tray.[10]
Step 3: Labeling the Waste Container Proper labeling is a critical compliance requirement.
-
Timing: The container must be labeled before the first addition of waste.[4]
-
Content: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents: "Waste this compound". Do not use abbreviations or chemical formulas.[4] If it is a solution, list all components and their approximate percentages.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Transferring Waste
-
Solid Waste: Use a dedicated spatula or scoop to transfer solid this compound into the waste container.
-
Contaminated Labware: Items like gloves, weighing paper, or pipette tips that are contaminated with the compound should be placed in a designated solid waste stream, often a lined container or bag specifically for "Halogenated Solid Waste."
-
Solutions: If the waste is in a solvent, transfer the liquid carefully using a funnel to prevent spills.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[4][9] This minimizes the release of vapors and prevents spills.
Step 5: Temporary Storage in the Laboratory (SAA)
-
Store the sealed and labeled waste container in its designated SAA.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials like strong acids, bases, or oxidizing agents.[5][9]
-
Do not accumulate excessive amounts of waste. Adhere to your institution's limits for waste volume and storage time (e.g., regulations may limit storage to 90 days).[10]
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the full waste container.
-
Waste must be transported and disposed of by a licensed hazardous waste disposal facility.[10][11] Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash. [2][5]
Section 4: Emergency Procedures for Spills
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Wear your standard PPE (lab coat, gloves, eye protection).
-
Contain and Clean: Gently sweep up the solid material and place it into a properly labeled hazardous waste container for disposal.[5] Avoid creating dust.[5]
-
Decontaminate: Wipe the area with an appropriate solvent and paper towels. Place the used cleaning materials into the solid hazardous waste stream.
-
Report: Report the spill to your laboratory supervisor or EHS department, following your institution's policy.
Section 5: Regulatory Compliance Overview
The procedures in this guide are designed to comply with key federal regulations:
-
OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories" (The Laboratory Standard) mandates the creation of a Chemical Hygiene Plan to protect employees.[8] Your lab's specific procedures for handling and disposing of this compound should be part of your plan.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all stages of hazardous waste management, from generation to final disposal.[12] Classifying this compound as a halogenated organic waste is a primary step in complying with RCRA.
By following this guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound 97 923977-18-8 [sigmaaldrich.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. usbioclean.com [usbioclean.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dibromo-1-indanone
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 5,7-Dibromo-1-indanone, a halogenated organic solid, requires a comprehensive understanding not just of the procedural steps, but of the rationale behind each safety precaution. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No. 923977-18-8) is a brominated indanone derivative.[1] While comprehensive toxicological data is not fully available, the existing safety data sheets for this compound and its structural analogs establish clear hazard classifications.[2] It is identified as a substance that causes skin irritation and serious eye irritation.[3] Some safety data for similar compounds also indicate potential harm if inhaled or swallowed and may cause respiratory irritation.[4][5]
The primary physical form is a solid or powder, which introduces the risk of aerosolization. Therefore, preventing dust formation is a critical handling parameter.[2] The core principle of our safety protocol is to establish multiple barriers between the researcher and the chemical to mitigate these risks of exposure through skin contact, eye contact, and inhalation.
Core Protective Equipment: A Multi-Barrier Approach
The selection of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. A multi-layered approach is non-negotiable. All PPE must be inspected for integrity before each use.
| Area of Protection | Required PPE | Specification & Rationale |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides robust protection against skin irritation.[3] Double-gloving is a best practice that protects against undetected micro-tears in the outer glove and provides a clean inner glove for handling surfaces after the outer pair is removed. |
| Body | Chemical-Resistant Laboratory Coat & Closed-Toe Footwear | A fully-buttoned lab coat made of a non-absorbent material protects against incidental spills and dust.[6] Sturdy, closed-toe shoes made of a non-porous material like leather are mandatory to protect feet from spills.[6] |
| Eyes & Face | Chemical Splash Goggles & Face Shield | This compound is a serious eye irritant.[3] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[7][8] When handling larger quantities or if there is a significant risk of splashing, a full face shield should be worn over the goggles. |
| Respiratory | NIOSH-Approved Respirator | Handling the powder outside of a certified chemical fume hood requires respiratory protection. For potential nuisance dust exposure, a P95 or P1 particle respirator may be sufficient.[4] For higher-risk activities (e.g., large-scale transfers, cleaning spills), a half-mask or full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to protect against organic vapors and particulates.[4] |
Operational Plan: Safe Handling from Start to Finish
Safe chemical handling is a process. The sequence of donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself to prevent contamination.
Donning PPE: Establishing the Barrier
The following sequence should be followed in a designated clean area before entering the laboratory space where the chemical is handled.
-
Lab Coat and Footwear: Don your lab coat and ensure it is fully buttoned. Confirm you are wearing appropriate closed-toe shoes.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator: If required, perform a fit check and don your respirator.
-
Goggles and Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Safe Handling Protocols
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[3]
-
Avoid Dust: Use techniques that avoid generating dust, such as carefully scooping instead of pouring the powder.[2]
-
Emergency Readiness: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[2]
-
Hand Hygiene: Never touch your face, phone, or other personal items while wearing gloves. Wash hands thoroughly with soap and water after all work is complete.[3]
Doffing PPE: Preventing Cross-Contamination
This sequence is designed to remove the most contaminated items first and should be performed in a designated area.
-
Initial Decontamination: If there is visible contamination on your outer gloves, wipe them down.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface with your bare skin. Dispose of them in the designated waste container.[4]
-
Remove Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Remove Lab Coat: Remove your lab coat by rolling it down your arms and folding it so the contaminated exterior is contained inward.
-
Remove Respirator: If worn, remove your respirator.
-
Remove Inner Gloves: As a final step, remove the inner pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of the safety lifecycle. Brominated organic compounds cannot be disposed of in standard chemical waste streams.
-
Waste Segregation: All solid waste contaminated with this compound (including contaminated PPE, weigh boats, and paper towels) must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9]
-
Containerization: Use a robust, sealed container for solid waste. Ensure it is labeled with the full chemical name and primary hazard symbols.
-
Surplus Material: Unused or non-recyclable this compound must be disposed of through a licensed professional waste disposal service. Do not attempt to neutralize or dispose of it down the drain.
-
Disposal Method: The standard terminal disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems to handle the resulting hydrogen halides.[10]
By adhering to these rigorous safety protocols, you establish a self-validating system of protection that prioritizes the well-being of all laboratory personnel while ensuring the responsible management of chemical reagents from acquisition to disposal.
References
- 1. This compound | 923977-18-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. realsafety.org [realsafety.org]
- 8. healthybean.org [healthybean.org]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
